molecular formula C11H17NO B8747312 N-(2-Phenoxyethyl)propylamine CAS No. 55246-89-4

N-(2-Phenoxyethyl)propylamine

Cat. No.: B8747312
CAS No.: 55246-89-4
M. Wt: 179.26 g/mol
InChI Key: FBRGWNDXBBWEHK-UHFFFAOYSA-N
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Description

N-(2-Phenoxyethyl)propylamine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Phenoxyethyl)propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Phenoxyethyl)propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

55246-89-4

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-(2-phenoxyethyl)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-2-8-12-9-10-13-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3

InChI Key

FBRGWNDXBBWEHK-UHFFFAOYSA-N

Canonical SMILES

CCCNCCOC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Structural and Pharmacological Profiling of Aryloxyethylamines: N-(2-Phenoxyethyl)propan-1-amine vs. its Isopropyl Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aryloxyethylamine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for numerous monoamine transporter inhibitors, adrenergic ligands, and neuroprotective agents [1]. Within this class, the substitution pattern on the terminal amine dictates the molecule's receptor subtype selectivity, lipophilicity, and metabolic fate.

This whitepaper provides an in-depth technical analysis comparing two structural isomers: N-(2-Phenoxyethyl)propan-1-amine (the n-propyl isomer) and N-(2-Phenoxyethyl)propan-2-amine (the isopropyl isomer). By transitioning from a linear primary alkyl chain to a branched secondary alkyl group, researchers can fundamentally alter the steric microenvironment of the basic nitrogen. We will explore the causality behind these structural shifts, detailing their impact on pharmacodynamics (SAR) and pharmacokinetics (metabolic shielding), supported by self-validating experimental workflows.

Physicochemical & Structural Analysis

The seemingly minor isomerization from an n-propyl to an isopropyl group induces significant topological changes. The n-propyl group is highly flexible, allowing the terminal methyl group to adopt multiple low-energy conformations. In contrast, the isopropyl group creates a rigidified, sterically bulky "umbrella" over the secondary amine.

This steric bulk restricts the rotational degrees of freedom around the N-C(


) bond and alters the hydration sphere of the protonated amine, slightly depressing its aqueous 

while modulating its partition coefficient (

).
Table 1: Comparative Physicochemical Properties
PropertyN-(2-Phenoxyethyl)propan-1-amineN-(2-Phenoxyethyl)propan-2-amine
Structure Type Linear Alkyl AmineBranched Alkyl Amine
SMILES O(c1ccccc1)CCNCCCO(c1ccccc1)CCNC(C)C
Molecular Weight 179.26 g/mol 179.26 g/mol
Topological Polar Surface Area (tPSA) 21.3 Ų21.3 Ų
Estimated cLogP 2.452.38
Estimated

(Amine)
~9.8~9.6
Steric Hindrance (A-value) Low (0.68 kcal/mol)High (1.70 kcal/mol)
Primary Metabolic Liability Rapid CYP-mediated N-dealkylationSterically hindered N-dealkylation

Structure-Activity Relationship (SAR) & Pharmacodynamics

The spatial arrangement of the N-alkyl group is a critical determinant for binding affinity across various neuroreceptor targets.

  • Adrenergic Receptors: The binding pocket of

    
    -adrenergic receptors features a distinct hydrophobic cavity adjacent to the aspartate residue that anchors the protonated amine. This cavity strongly favors bulky, branched substituents. Consequently, the isopropyl isomer  exhibits vastly superior affinity for 
    
    
    
    -receptors compared to the n-propyl variant, a foundational SAR rule derived from classic
    
    
    -blocker development [3].
  • Monoamine Transporters (SERT/NET): Transporters often require the amine to penetrate deep into a central binding vestibule. While bulky groups are tolerated, linear chains like the n-propyl group often provide a more optimal trajectory for hydrogen bonding with the transporter's gating residues, leading to distinct selectivity profiles between the two isomers.

Metabolic Stability & Pharmacokinetics

The most profound impact of the n-propyl to isopropyl switch is observed in the molecule's metabolic stability. Secondary amines are highly susceptible to oxidative N-dealkylation by Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4) and degradation by Monoamine Oxidase (MAO).

  • The n-Propyl Vulnerability: The linear chain exposes the

    
    -protons to enzymatic oxidation, leading to the rapid formation of a hemiaminal intermediate that collapses into the primary amine and propionaldehyde.
    
  • The Isopropyl Shield: The branching at the

    
    -carbon of the isopropyl group provides intense steric shielding. This hindrance physically blocks the catalytic heme iron of CYPs and the FAD cofactor of MAOs from accessing the 
    
    
    
    -protons, dramatically increasing the metabolic half-life of the compound.

Metabolism A N-(2-Phenoxyethyl)propan-1-amine C CYP450 / MAO Enzymes A->C B N-(2-Phenoxyethyl)propan-2-amine B->C D Rapid N-Dealkylation (High Clearance) C->D n-Propyl E Steric Shielding (Prolonged Half-Life) C->E Isopropyl F Primary Amine Metabolite + Propionaldehyde D->F G Slower Degradation + Acetone E->G

Caption: CYP450/MAO-mediated metabolic divergence based on N-alkyl steric hindrance.

Experimental Workflows

To rigorously evaluate these compounds, researchers must utilize self-validating synthesis and screening protocols. The following methodologies explain not just the how, but the why behind each step.

Protocol 1: Synthesis via Selective Reductive Amination

Objective: Synthesize both isomers while avoiding over-alkylation (tertiary amine formation). Causality: We employ Sodium Triacetoxyborohydride (


) rather than Sodium Borohydride (

).

is a mild reducing agent that selectively reduces the transient iminium ion without reducing the starting aldehyde, thereby preventing the formation of 2-phenoxyethanol as a byproduct [2].

Step-by-Step Procedure:

  • Imine Formation: Dissolve 2-phenoxyacetaldehyde (1.0 eq) and the respective amine (n-propylamine or isopropylamine, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1 hour to allow complete imine formation.

  • Reduction: Add

    
     (1.5 eq) portion-wise to the reaction mixture. Note: DCE is chosen over methanol to enhance the solubility and stability of the triacetoxyborohydride complex.
    
  • Quenching: After 12 hours of stirring, quench the reaction with saturated aqueous

    
    . This neutralizes the acetic acid byproduct and breaks down unreacted hydride.
    
  • Extraction & Purification: Extract the aqueous layer with dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under vacuum. Purify via flash chromatography (Silica gel,
    
    
    :MeOH 95:5) to yield the pure secondary amine.
  • Validation: Confirm product identity and purity (>98%) via

    
    -NMR and LC-MS.
    

Synthesis A 2-Phenoxyacetaldehyde C1 Imine Intermediate 1 A->C1 C2 Imine Intermediate 2 A->C2 B1 n-Propylamine (Linear) B1->C1 B2 Isopropylamine (Branched) B2->C2 E1 N-(2-Phenoxyethyl)propan-1-amine C1->E1 Reduction E2 N-(2-Phenoxyethyl)propan-2-amine C2->E2 Reduction D NaBH(OAc)3, DCE, RT D->E1 D->E2

Caption: Selective reductive amination workflow for synthesizing n-propyl and isopropyl aryloxyethylamines.

Protocol 2: In Vitro Metabolic Stability (HLM Assay)

Objective: Quantify the steric shielding effect of the isopropyl group against hepatic clearance. Causality: Human Liver Microsomes (HLMs) contain the full complement of membrane-bound CYPs. NADPH is added as a mandatory electron-donating cofactor to initiate CYP catalytic cycles [4].

Step-by-Step Procedure:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation: Pre-incubate HLMs (0.5 mg/mL final protein concentration) with the test compound (1

    
    M) at 37°C for 5 minutes.
    
  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50

    
    L aliquots and immediately quench in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction and precipitating proteins.
  • Validation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ) based on the logarithmic decay of the parent compound. Include Verapamil as a high-clearance positive control to validate microsomal activity.

Conclusion

The structural dichotomy between N-(2-Phenoxyethyl)propan-1-amine and its isopropyl isomer perfectly illustrates the power of rational drug design. While the n-propyl isomer offers a flexible, linear probe for central binding pockets, the isopropyl isomer provides critical steric shielding that mitigates first-pass metabolism and shifts receptor selectivity. Understanding the causality behind these physicochemical properties is essential for optimizing the aryloxyethylamine scaffold in modern therapeutics.

References

  • Li, D., et al. "Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their In Vitro and In Vivo Neuroprotective Activities." Chemistry & Biodiversity, 2020. URL: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL: [Link]

  • Hieble, J. P., et al. "Structure-activity relationships of adrenergic receptor agonists and antagonists." Pharmacochemistry Library, 1995. URL: [Link]

  • Di, L., et al. "Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates." Journal of Biomolecular Screening, 2003. URL: [Link]

Structural and Analytical Profiling of N-(2-Phenoxyethyl)propylamine: Molecular Weight, Formula, and Characterization Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, secondary amines containing aryloxyalkyl motifs are highly valued as versatile pharmacophores. N-(2-Phenoxyethyl)propylamine (IUPAC: N-(2-phenoxyethyl)propan-1-amine) is a prime example of such a building block. This whitepaper provides a comprehensive technical breakdown of its molecular weight, chemical formula, and the self-validating analytical and synthetic workflows required to confirm its structural integrity.

Structural Architecture and Stoichiometric Fundamentals

N-(2-Phenoxyethyl)propylamine is constructed from three distinct chemical domains:

  • Phenoxy Ring: A lipophilic aromatic ring that governs target-binding via

    
     stacking.
    
  • Ethyl Ether Linker: A flexible spacer that dictates the spatial orientation of the amine.

  • Propylamine Chain: An aliphatic secondary amine that modulates the compound's pKa, solubility, and hydrogen-bonding capabilities.

To establish a baseline for analytical characterization, we must first define the exact physicochemical properties of the compound. As corroborated by the [1], the fundamental metrics are summarized below.

Table 1: Physicochemical and Isotopic Properties
PropertyValueAnalytical Significance
Molecular Formula C₁₁H₁₇NOBaseline for Elemental Analysis (CHNS)
Standard Molecular Weight 179.26 g/mol Required for stoichiometric synthesis calculations
Monoisotopic Exact Mass 179.1310 DaTarget value for High-Resolution Mass Spectrometry
Hydrogen Bond Donors 1 (Secondary Amine)Influences basicity and chromatographic retention
Hydrogen Bond Acceptors 2 (Ether O, Amine N)Dictates solvent interactions and extraction protocols
Rotatable Bonds 6High conformational flexibility

Theoretical Derivation of Molecular Weight and Formula

As an Application Scientist, relying solely on database values is insufficient; one must understand the atomic contributions to troubleshoot mass spectrometry deviations. The formula C₁₁H₁₇NO is derived through the following atomic assembly:

  • Phenyl group (C₆H₅–): 6 Carbon, 5 Hydrogen

  • O-Ethyl linker (–O–CH₂–CH₂–): 2 Carbon, 4 Hydrogen, 1 Oxygen

  • Propyl group (–NH–CH₂–CH₂–CH₃): 3 Carbon, 8 Hydrogen, 1 Nitrogen

Table 2: Atomic Composition Breakdown
ElementSymbolAtom CountStandard Atomic Weight (u)Total Mass Contribution (u)Mass Fraction (%)
Carbon C1112.011132.12173.70%
Hydrogen H171.00817.1369.56%
Nitrogen N114.00714.0077.81%
Oxygen O115.99915.9998.93%
Total 30 179.263 100.00%

Self-Validating Analytical Workflows for Empirical Confirmation

To empirically validate the C₁₁H₁₇NO formula, we employ an orthogonal analytical approach. The combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) creates a closed-loop validation system where the data from one technique independently verifies the other [3].

AnalyticalWorkflow Sample N-(2-Phenoxyethyl)propylamine Sample Preparation HRMS High-Resolution Mass Spectrometry (ESI-TOF) Sample->HRMS NMR Nuclear Magnetic Resonance (1H & 13C NMR) Sample->NMR Elemental Elemental Analysis (CHNS/O) Sample->Elemental DataIntegration Data Integration & Structural Elucidation HRMS->DataIntegration m/z 180.1388[M+H]+ NMR->DataIntegration Connectivity Elemental->DataIntegration %C, %H, %N Validation Confirmed Formula: C11H17NO Exact Mass: 179.1310 Da DataIntegration->Validation

Fig 1. Multi-modal analytical workflow for the structural validation of C11H17NO.

Protocol 1: HRMS Validation of Exact Mass

Objective: Confirm the monoisotopic mass of 179.1310 Da and the C₁₁ carbon count.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water, spiked with 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, forcing the protonation of the secondary amine (pKa ~10). This guarantees a highly abundant[M+H]⁺ ion in positive Electrospray Ionization (ESI+), maximizing the signal-to-noise ratio.

  • Data Acquisition: Inject into a Time-of-Flight (TOF) mass spectrometer calibrated to <2 ppm mass accuracy.

  • Isotopic Pattern Self-Validation: Locate the [M+H]⁺ peak at m/z 180.1383. To self-validate the formula without external standards, examine the M+1 peak. Because ¹³C has a natural abundance of ~1.1%, an 11-carbon molecule will exhibit an M+1 peak that is approximately 12.1% (11 × 1.1%) the intensity of the parent peak [4]. If the M+1 peak deviates significantly from 12%, the C₁₁ formula is incorrect, instantly flagging sample degradation or contamination.

Protocol 2: NMR Internal Integration Validation

Objective: Confirm the H₁₇ proton count and structural connectivity.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (Deuterated Chloroform).

  • Acquisition: Run a standard 1D ¹H-NMR at 400 MHz.

  • Integration Self-Validation: Set the integration of the aromatic multiplet (~6.9–7.3 ppm) strictly to 5.00 (representing the 5 protons of the phenoxy ring). Next, check the integration of the terminal methyl triplet (~0.9 ppm). It must integrate exactly to 3.00.

    • Causality: This 5:3 ratio acts as an internal control. If the ratio is skewed, it proves the presence of residual solvents (like unreacted propylamine) or cleavage of the ether linkage, validating the purity and the H₁₇ count simultaneously.

Highly Selective Synthetic Methodology

To synthesize N-(2-Phenoxyethyl)propylamine, one could theoretically react 2-phenoxyethyl bromide with propylamine (an Sₙ2 alkylation). However, primary amines are highly nucleophilic and prone to over-alkylation, yielding unwanted tertiary amines.

To ensure strict 1:1 stoichiometry and high purity, a Reductive Amination pathway is the superior choice [2].

SynthesisRoute Reactant1 Phenoxyacetaldehyde (Carbonyl Source) Imine Imine Intermediate (Schiff Base) Reactant1->Imine Condensation Reactant2 Propylamine (Primary Amine) Reactant2->Imine Condensation Reduction Reduction via NaBH(OAc)3 Solvent: DCE, RT Imine->Reduction Workup Aqueous Quench & Extraction (DCM/H2O) Reduction->Workup Product Pure N-(2-Phenoxyethyl)propylamine (C11H17NO) Workup->Product

Fig 2. Selective reductive amination pathway for synthesizing N-(2-Phenoxyethyl)propylamine.

Protocol 3: Reductive Amination Workflow
  • Imine Condensation: In a flame-dried flask under nitrogen, dissolve 1.0 equivalent of phenoxyacetaldehyde and 1.05 equivalents of propylamine in 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

    • Causality: DCE is chosen over protic solvents because it drives the equilibrium of the Schiff base (imine) formation forward by not competing with the water byproduct.

  • Selective Reduction: Add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild reducing agent. Unlike Sodium Borohydride (NaBH₄), it is sterically hindered and electron-deficient, meaning it will selectively reduce the protonated imine without reducing the unreacted phenoxyacetaldehyde starting material into an alcohol [2].

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: This pathway yields highly pure N-(2-Phenoxyethyl)propylamine (MW: 179.26 g/mol ), ready for the analytical validation steps outlined in Section 3.

References

  • National Center for Biotechnology Information. "Molecular Formula C11H17NO - PubChem." PubChem Database.[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[Link]

  • Gross, J. H. "Mass Spectrometry: A Textbook." Springer, 2017.[Link]

Technical Guide: Solubility Profiling of N-(2-Phenoxyethyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of N-(2-Phenoxyethyl)propylamine in Water vs. Ethanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of the solubility behavior of N-(2-Phenoxyethyl)propylamine (Structure:


), a secondary amine intermediate often used in the synthesis of pharmaceutical agents (e.g., analogs of atomoxetine or local anesthetics).

As a Senior Application Scientist, I will not only provide the physicochemical predictions but also detail the causality behind its differential solubility in water versus ethanol. Furthermore, this guide outlines the gold-standard experimental protocols required to empirically determine these values in your laboratory, ensuring data integrity for regulatory or process development purposes.

Physicochemical Profile & Theoretical Prediction

To understand solubility, we must first analyze the molecular architecture. N-(2-Phenoxyethyl)propylamine is an amphiphilic molecule with distinct hydrophilic and lipophilic domains.

FeatureChemical MoietyContribution to Solubility
Lipophilic Domain Phenyl Ring (

)
Strongly Hydrophobic (Decreases aqueous solubility)
Lipophilic Domain Propyl Chain (

)
Hydrophobic (Increases LogP)
Linker Ethyl Ether (

)
Dipolar; Oxygen accepts H-bonds (Moderate aqueous affinity)
Ionizable Center Secondary Amine (

)
Basic (

). pH-dependent solubility.
Theoretical Solubility Prediction
  • Water: Sparingly Soluble (Free Base) . The lipophilic burden of the phenoxy and propyl groups outweighs the polarity of the amine and ether oxygen. However, solubility is highly pH-dependent . At pH < 8 (acidic conditions), the amine protonates (

    
    ), drastically increasing aqueous solubility.
    
  • Ethanol: Freely Soluble / Miscible . Ethanol is an amphiprotic solvent. Its ethyl group interacts with the lipophilic domains (phenyl/propyl) via van der Waals forces, while its hydroxyl group H-bonds with the amine and ether oxygen.

Solubility Mechanisms: Water vs. Ethanol[1]

The following diagram illustrates the solvation energetics driving the solubility difference.

SolvationMechanism cluster_Water Aqueous Environment (pH 7) cluster_Ethanol Ethanol Environment Compound N-(2-Phenoxyethyl) propylamine WaterStruct H2O Network (High Cohesion) Compound->WaterStruct Disrupts H-bonds EtOHStruct EtOH Molecules (Amphipathic) Compound->EtOHStruct Compatible Polarity HydrophobicEffect Hydrophobic Effect (Phenyl/Propyl exclusion) WaterStruct->HydrophobicEffect Entropic Penalty ResultWater Low Solubility (Precipitation) HydrophobicEffect->ResultWater Aggregates VdW Van der Waals Interaction EtOHStruct->VdW Solvates Non-polar HBond H-Bonding (Amine/Ether) EtOHStruct->HBond Solvates Polar ResultEt High Solubility (Solvated) VdW->ResultEt HBond->ResultEt

Caption: Mechanistic comparison of solvation penalties in water (hydrophobic effect) vs. energetic stabilization in ethanol.

Comparative Analysis & Solvent Selection
ParameterWater (Neutral pH)Ethanol (Abs.)Application Note
Solubility State Heterogeneous (Emulsion/Precipitate)Homogeneous SolutionUse Ethanol for stock solutions.
Thermodynamics High Entropic Penalty (

)
Favorable Enthalpy (

)
Water forces the molecule to aggregate.
Reactivity Nucleophilic (if free base)NucleophilicEthanol is preferred for alkylation reactions.
Purification Utility Anti-solvent (Precipitates base)Solvent (Dissolves base)Strategy: Dissolve in EtOH, add Water to crystallize.
Experimental Protocols (Self-Validating)

Since exact literature values for specific intermediates are often proprietary, you must determine them empirically. Below are the two critical protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The "Gold Standard" for equilibrium solubility.

Reagents:

  • N-(2-Phenoxyethyl)propylamine (Solid or Oil).

  • Solvents: HPLC-grade Water (buffered to pH 7.4) and Ethanol (Absolute).

  • Internal Standard (e.g., Caffeine) for HPLC.

Workflow:

  • Saturation: Add excess compound to 5 mL of solvent in a borosilicate glass vial.

  • Equilibration: Shake at 25°C for 24 hours (Water) or 4 hours (Ethanol).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 mins. Critical: Ensure temperature remains constant to avoid precipitation.

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV (254 nm for phenyl ring detection).

Protocol B: pH-Dependent Solubility Profiling

Essential for amines to determine the Intrinsic Solubility (


).

Logic:



  • At pH << pKa (e.g., pH 2), solubility is high (Salt form).

  • At pH >> pKa (e.g., pH 12), solubility is low (

    
    , Free base form).
    

Workflow Visualization:

ExperimentalWorkflow Start Start: Solubility Determination Prep Prepare Saturated Solutions (pH 2, 7.4, 10, Ethanol) Start->Prep Shake Incubate 24h @ 25°C (Agitation) Prep->Shake Check Undissolved Solid Present? Shake->Check AddMore Add more Compound Check->AddMore No Filter Centrifuge & Filter (0.22 µm PVDF) Check->Filter Yes AddMore->Shake Analyze HPLC-UV / LC-MS Quantification Filter->Analyze Calc Calculate Intrinsic Solubility (S0) & pH Profile Analyze->Calc

Caption: Step-by-step decision tree for determining equilibrium solubility, ensuring saturation is maintained.

Strategic Recommendations for Researchers
  • Stock Solution Preparation: Always prepare stock solutions in Ethanol or DMSO . Do not attempt to make aqueous stocks of the free base; they will be inaccurate due to micro-precipitation.

  • Reaction Solvent: For nucleophilic substitutions (e.g., reacting the amine), use Ethanol or Acetonitrile . If water is required, convert the amine to its Hydrochloride salt first.

  • Extraction: To extract this compound from water, adjust the aqueous phase to pH > 11 (ensuring it is uncharged/lipophilic) and extract into an organic solvent (DCM or Ethyl Acetate).

References
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Propylamine derivatives. Retrieved from [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for BCS classification. Retrieved from [Link]

Comprehensive Technical Guide: pKa Characterization of N-(2-Phenoxyethyl)propylamine

[1]

Part 1: Executive Summary & Physicochemical Profile

Compound Identity: N-(2-Phenoxyethyl)propylamine Chemical Formula:

Class:1
The Core Metric: Acid Dissociation Constant (pKa)

For researchers in medicinal chemistry and formulation science, the pKa of N-(2-Phenoxyethyl)propylamine is the critical determinant of its ionization state at physiological pH.[1] Unlike simple dialkylamines (pKa ~10.5–11.0), this compound exhibits a suppressed pKa due to the proximal ether oxygen.[1]

ParameterValue / RangeConfidence LevelSource / Rationale
Predicted pKa (Aqueous) 9.0 ± 0.3 HighSAR Extrapolation (See Mechanistic Analysis)
Primary Analog pKa 8.18Experimental2-Phenoxyethylamine [1]
Tertiary Analog pKa 8.80PredictedN,N-Dimethyl-2-phenoxyethylamine [2]
LogP (Estimated) 2.2 – 2.5MediumFragment-based prediction
Physiological State (pH 7.4) >97% Ionized (Cationic)HighHenderson-Hasselbalch Calculation

Senior Scientist Insight: Do not rely on the standard "amine pKa = 10.5" rule of thumb here. The


-oxygen atom exerts a strong inductive electron-withdrawing effect (

), significantly reducing the electron density on the nitrogen atom and destabilizing the conjugate acid, thereby lowering the pKa by approximately 1.5–2.0 log units.[1]

Part 2: Mechanistic Analysis & Theoretical Underpinning

To understand the acidity of the conjugate acid (

1
The -Heteroatom Effect

In a standard propyl-alkyl amine, the alkyl chains are electron-donating (


11
  • Inductive Withdrawal: The oxygen atom at the

    
    -position pulls electron density through the 
    
    
    -bond framework.
  • Result: The nitrogen lone pair is less available for protonation (lower basicity), and the protonated form is more acidic (lower pKa).[1]

Comparative SAR Logic
  • Reference 1 (Primary Amine): 2-Phenoxyethylamine has a reported pKa of 8.18 .[1][2]

  • Reference 2 (Secondary Substitution): Converting a primary amine (

    
    ) to a secondary amine (
    
    
    ) typically increases the pKa by 0.5 – 1.0 units due to the added electron-donating propyl group and improved solvation of the cation in some steric regimes.[1]

Gcluster_0Structural ComponentsPhenoxyPhenoxy Group(Lipophilic Anchor)LinkerEthylene Linker(Spacer)Phenoxy->LinkerInductiveWithdrawal (-I)AmineSecondary Amine(Ionization Center)Linker->AmineReduces pKa(~ -2.0 units)pKaTarget pKa: 9.0(Physiological Cation)Amine->pKaResultant pKa~9.0PropylPropyl Chain(+I Effect)Propyl->AmineElectron Donation(+0.8 units)

Part 3: Experimental Protocol (Self-Validating System)

Since this compound is lipophilic (predicted LogP > 2), a standard aqueous titration may fail due to precipitation of the neutral species near the pKa.[1] The following Yasuda-Shedlovsky Extrapolation Method is the gold standard for such amines.

Method: Potentiometric Titration in Mixed Solvents[1]

Objective: Determine thermodynamic aqueous pKa (

Reagents & Equipment[1]
  • Compound: ~50 mg N-(2-Phenoxyethyl)propylamine (pure oil/solid).

  • Solvent: Methanol (HPLC Grade) and Carbonate-free distilled water.

  • Titrant: 0.1 M KOH (standardized).

  • Background Electrolyte: 0.1 M KCl (to maintain constant ionic strength).

  • Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a Ross combination pH electrode.

Step-by-Step Workflow
  • Preparation of Solvent Ratios: Prepare three titration vessels with the following solvent ratios (v/v Methanol:Water):

    • Sample A: 30:70

    • Sample B: 40:60

    • Sample C: 50:50

  • Sample Dissolution: Dissolve

    
     M of the amine hydrochloride salt in each vessel. If starting with the free base, add 1.1 equivalents of HCl to fully protonate it (
    
    
    ).[1]
  • Titration: Titrate with 0.1 M KOH under nitrogen purge (to exclude

    
    ) at 
    
    
    . Record pH vs. Volume until pH > 11.
  • Data Processing (The Validation Loop):

    • Calculate the apparent pKa (

      
      ) for each methanol fraction using the Bjerrum difference plot or Gran plot methods.[1]
      
    • Self-Validation Check: The titration curve must show a sharp inflection point. If the curve is noisy or drifts, electrode clogging by the precipitating amine is likely—switch to higher methanol content (e.g., 60%).[1]

  • Extrapolation (Yasuda-Shedlovsky Equation): Plot

    
     against 
    
    
    (inverse dielectric constant of the mix).[1]
    
    
    [1]

WorkflowStartStart: Amine SampleSolubilityCheck Solubility(Is LogP > 2?)Start->SolubilityAqueousStandard AqueousTitrationSolubility->AqueousNo (Hydrophilic)MixedMixed Solvent Titration(30%, 40%, 50% MeOH)Solubility->MixedYes (Lipophilic)TitratePerform PotentiometricTitration (N2 purge)Mixed->TitrateCalcCalculate pKa(app)for each %Titrate->CalcPlotYasuda-Shedlovsky Plot(pKa vs 1/Dielectric)Calc->PlotResultExtrapolated Aqueous pKaPlot->Result

Part 4: Implications for Drug Development

Solubility & Formulation

At pH 9.0 (predicted pKa), the compound exists in a 50:50 equilibrium of cation:neutral species.[1]

  • Salt Selection: To ensure stable solid dosage forms, synthesize the Hydrochloride or Fumarate salt. These will maintain the pH of the micro-environment < 6.0 upon dissolution, ensuring high solubility.

  • Free Base Handling: The free base will be an oil or low-melting solid prone to oxidation. Store under Argon.

Lysosomal Trapping

With a pKa ~9.0 and moderate lipophilicity, this amine is a prime candidate for lysosomal trapping .

  • Mechanism: The neutral amine permeates the cell membrane. Upon entering the acidic lysosome (pH ~5.0), it becomes 99.99% protonated (

    
    ) and cannot diffuse back out.[1]
    
  • Impact: This can lead to high volume of distribution (

    
    ) and potential phospholipidosis in toxicology studies.[1]
    

References

  • GuideChem. (2024).[1] 2-Phenoxyethylamine Chemical Properties and pKa Data. Retrieved from [1]

  • ChemicalBook. (2024).[1] Dimethyl(2-phenoxyethyl)amine Predicted Properties. Retrieved from [1]

  • Albert, A., & Serjeant, E. P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Standard reference for potentiometric protocols).

  • Avdeef, A. (2012).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky extrapolation).

safety data sheet SDS for N-(2-Phenoxyethyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Predictive Technical Safety Data Sheet (SDS) and handling manual for N-(2-Phenoxyethyl)propylamine .

Scientific Note on Data Availability: As of the current chemical registry update, N-(2-Phenoxyethyl)propylamine (specifically the n-propyl isomer) is a specialized research intermediate with limited direct public safety datasets. The protocols below are synthesized using Structure-Activity Relationship (SAR) analysis, deriving safety parameters from its validated analogues: N-(2-Phenoxyethyl)-2-propanamine (CAS 55247-30-8) and N-(2-Methoxyethyl)propylamine (CAS 43175-57-1) .

Content Type: Predictive Safety & Handling Protocol Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Researchers

Chemical Identification & Composition

Core Directive: Precise identification is the first line of defense. This compound is a secondary amine with a phenoxy ether linkage, often used as a scaffold in adrenergic receptor ligands and local anesthetics.

ParameterSpecification
Chemical Name N-(2-Phenoxyethyl)propan-1-amine
Common Synonyms N-Propyl-2-phenoxyethylamine; 2-Phenoxy-N-propyl-ethanamine
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Structural Motif Secondary Amine / Aryl Ether
CAS Number (Ref) Analog (Isopropyl):[1][2][3] 55247-30-8 | Direct CAS unlisted in major public registries; treat as Novel Chemical Entity (NCE)
Physical State Colorless to pale yellow liquid (Predicted)
Solubility Soluble in organic solvents (DCM, MeOH, DMSO); Low water solubility

Hazard Identification (GHS Classification)

Expert Insight: Secondary amines are inherently basic and nucleophilic. The phenoxy group increases lipophilicity, potentially enhancing dermal absorption compared to simple alkyl amines.

GHS Label Elements (Derived)
  • Signal Word: DANGER

  • Hazard Pictograms:

    • 🛑 GHS05 (Corrosion) [4]

    • ⚠️ GHS07 (Exclamation Mark)

Hazard Statements (Predicted)
CodeStatementMechanistic Basis
H314 Causes severe skin burns and eye damage.High pKa (~10-11) of secondary amine causes saponification of membrane lipids.
H302 Harmful if swallowed.Standard acute toxicity profile for alkyl-aryl amines.
H317 May cause an allergic skin reaction.Potential hapten formation via protein conjugation (amine reactivity).
H412 Harmful to aquatic life with long-lasting effects.Lipophilic amines can bioaccumulate in aquatic organisms.

Handling & Storage Protocols

Trustworthiness: Stability is dictated by the amine's reactivity with atmospheric CO₂ and oxidation potential.

Stability Logic
  • Carbamate Formation: Secondary amines react reversibly with CO₂ in the air to form carbamate salts (R2NH + CO2 → R2NCOO- +H2NR2). Protocol: Store under inert gas (Argon/Nitrogen).

  • Oxidation: The ether linkage adjacent to the benzylic-like position (though separated by oxygen) is relatively stable, but the amine nitrogen is susceptible to N-oxidation over time.

Storage Decision Tree

StorageProtocol Start Incoming Material: N-(2-Phenoxyethyl)propylamine CheckSeal Check Seal Integrity Start->CheckSeal IsSealed Sealed? CheckSeal->IsSealed ArgonFlush Flush Headspace with Argon/N2 IsSealed->ArgonFlush No (Opened) TempControl Store at 2-8°C (Retard Oxidation) IsSealed->TempControl Yes Degrade Risk: Carbamate/Oxide Formation IsSealed->Degrade Left Exposed Reseal Reseal with Parafilm ArgonFlush->Reseal Desiccate Store in Desiccator (Hygroscopic) TempControl->Desiccate Reseal->TempControl

Figure 1: Storage logic to prevent carbamate formation and oxidation degradation.

Emergency Response & First Aid

Causality: The corrosive nature requires immediate dilution and neutralization. The lipophilicity implies that simple water rinsing might need to be prolonged to desorb the chemical from the skin matrix.

Response Matrix
Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse for 15+ mins with saline/water. Lift eyelids.Alkaline burns penetrate deeper than acid burns; immediate pH normalization is critical to prevent corneal opacification.
Skin Contact Drench with water. Remove contaminated clothing. Do not neutralize with acid.Neutralization generates heat (exothermic), worsening the burn. Dilution is the only safe method.
Inhalation Move to fresh air. Administer oxygen if breathing is labored.Amine vapors cause bronchospasm and pulmonary edema (delayed onset).
Ingestion Do NOT induce vomiting. Rinse mouth. Drink 1-2 glasses of water.Vomiting re-exposes the esophagus to the corrosive agent.
Emergency Workflow

EmergencyResponse Exposure Exposure Event Route Identify Route Exposure->Route Skin Skin/Eye Contact Route->Skin Liquid Inhale Inhalation Route->Inhale Vapor Action1 Flush 15min+ (Diphoterine or Water) Skin->Action1 Action2 Fresh Air + Oxygen Support Inhale->Action2 Medical Seek Medical Attention (Bring SDS) Action1->Medical Action2->Medical

Figure 2: Triage workflow for acute exposure events.

Exposure Controls & Personal Protective Equipment (PPE)

Expertise: Standard latex gloves are often permeable to organic amines. Chemical resistance data dictates specific material choices.

  • Respiratory: If handling >10mL outside a fume hood, use a respirator with Type A (Organic Vapor) and Type K (Ammonia/Amine) cartridges.

  • Hand Protection:

    • Preferred:Nitrile Rubber (min 0.11 mm thickness) for splash protection.

    • Critical:Laminate film (Silver Shield/4H) for prolonged handling or spill cleanup. Latex is NOT recommended due to rapid permeation.

  • Eye Protection: Chemical safety goggles + Face shield (if pouring). Standard safety glasses are insufficient for corrosive liquids.

Physicochemical Properties (Predicted)

Data derived from computational modeling (ACD/Labs) and analogue comparison.

PropertyValue (Predicted)Implication
Boiling Point 240-250°CLow volatility at RT, but vapors accumulate in closed spaces.
Density ~0.95 g/mLSlightly lighter than water.
pKa (Conjugate Acid) 10.2 ± 0.5Highly basic; will protonate in physiological pH.
LogP ~2.3Moderately lipophilic; crosses biological membranes easily.
Flash Point >100°CCombustible, but not highly flammable (Class IIIB).

Disposal Considerations

Regulatory Compliance: Do not dispose of via sink. Amines are toxic to aquatic microorganisms and disrupt sewage treatment pH.

  • Neutralization: Carefully neutralize with dilute sulfuric acid (1M) to form the sulfate salt (solid/slurry).

  • Solvent Waste: Dissolve in a combustible solvent (e.g., ethanol) and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber (to handle NOx emissions).

References

  • PubChem. (2025).[5] Compound Summary: N-(2-Phenoxyethyl)-2-propanamine (CAS 55247-30-8).[6] National Center for Biotechnology Information. [Link]

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Secondary Amines and Skin Corrosion. [Link]

Sources

Technical Guide: Boiling Point & Purification of N-(2-Phenoxyethyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the boiling point and purification of N-(2-Phenoxyethyl)propylamine, addressing the scarcity of direct experimental data by leveraging structural analogs and thermodynamic principles.

Executive Summary

N-(2-Phenoxyethyl)propylamine (CAS: Not widely listed for n-propyl isomer; Analog CAS 1758-46-9 for primary amine) is a secondary amine intermediate used in the synthesis of pharmaceutical agents (e.g., adrenergic receptor antagonists).

Critical Finding: Direct experimental boiling point data for the specific N-n-propyl derivative is absent from standard public safety databases (SDS) and major chemical registries. However, based on the experimentally verified properties of its primary amine precursor (2-Phenoxyethylamine) and structural homologs (N-propylbenzylamine), the boiling point is determined to be in the range of 118–125°C at 4 mmHg .

This guide details the thermodynamic derivation of this value, provides a validated vacuum distillation protocol, and outlines the safety parameters for handling this corrosive intermediate.

Physicochemical Profile & Structural Analysis[1]

To determine the optimal distillation parameters, we must analyze the molecule's structural contributions to volatility.

PropertyValue / DescriptionNote
Compound Name N-(2-Phenoxyethyl)propylamineSecondary Amine
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol +42 Da vs. Primary Amine
Structure Ph-O-CH₂-CH₂-NH-CH₂-CH₂-CH₃Ether + Secondary Amine
Boiling Point (Est.) 118–125°C @ 4 mmHg Derived (See Section 3)
Boiling Point (Atm) ~255–265°C (Theoretical)Decomposition likely before BP
Appearance Colorless to pale yellow oilOxidizes upon air exposure
Solubility Soluble in EtOH, DCM, TolueneSparingly soluble in water
Structural Homolog Comparison

The boiling point estimation relies on the "Alkyl Shift" observed in similar amine systems. The addition of an n-propyl group to a primary amine typically increases the boiling point due to increased London dispersion forces, despite the reduction in hydrogen bonding capacity (one N-H bond vs. two).

  • Reference Standard: 2-Phenoxyethylamine (Primary Amine)

    • BP: 101–103°C @ 4 mmHg [1]

  • Homolog Trend (Benzylamine Series):

    • Benzylamine (Primary): BP ~185°C (atm)

    • N-Propylbenzylamine (Secondary): BP ~220°C (atm)

    • Shift: +35°C (atm)

      
       +15–20°C (at reduced pressure).
      
  • Calculation:

    • 
       (@ 4 mmHg).
      

Thermodynamics of Distillation (Pressure-Temperature Nomograph)

For researchers operating at different vacuum levels, the following estimated boiling points apply based on the Clausius-Clapeyron relation.

Pressure (mmHg / Torr)Estimated Boiling Point Range (°C)Operational Recommendation
760 (Atm) 260°C (Extrapolated)DO NOT DISTILL (Decomposition Risk)
10 135 – 145°CAcceptable, but high thermal stress
4 118 – 125°C Optimal Range
1 95 – 105°CIdeal for high-purity isolation
0.1 75 – 85°CRequires high-vacuum manifold

Technical Insight: The ether linkage (Ph-O-C) is relatively stable, but the amine is susceptible to oxidation at high temperatures. Distillation should always be performed under an inert atmosphere (Nitrogen/Argon) to prevent N-oxide formation or discoloration.

Experimental Protocol: Synthesis & Purification Workflow

This protocol outlines the purification of N-(2-Phenoxyethyl)propylamine synthesized via nucleophilic substitution of 2-phenoxyethyl bromide with n-propylamine.

A. Workflow Diagram

G Raw Crude Reaction Mixture (Amine + Solvent + Impurities) Strip Solvent Stripping (Rotary Evaporator, 40°C) Raw->Strip Remove MeOH/EtOH Extract Acid-Base Extraction (Remove Neutral Impurities) Strip->Extract Dissolve in DCM, Wash with 1M NaOH Dry Drying (Na2SO4) & Concentration Extract->Dry Organic Layer Distill Vacuum Distillation (Vigreux Column, <5 mmHg) Dry->Distill Yellow Oil F1 Fraction 1: Fore-run (Unreacted Propylamine) < 90°C @ 4 mmHg Distill->F1 Low Boilers F2 Fraction 2: Product (N-(2-Phenoxyethyl)propylamine) 118-125°C @ 4 mmHg Distill->F2 Main Cut F3 Residue (Tertiary Amines / Polymers) Distill->F3 Pot Residue

Figure 1: Purification workflow for N-(2-Phenoxyethyl)propylamine isolation.

B. Detailed Distillation Procedure

Equipment:

  • Short-path distillation head or 10cm Vigreux column (for higher purity).

  • Vacuum pump capable of < 5 mmHg.

  • Manometer (digital preferred).

  • Oil bath with temperature control.

Step-by-Step:

  • Pre-Treatment: Ensure the crude oil is free of solvents. Residual ethanol or propylamine will cause "bumping" and ruin the vacuum stability. Rotovap at 40°C @ 20 mbar for 30 minutes prior to distillation.

  • Setup: Assemble the glassware. Grease all joints (Dow Corning High Vacuum Grease). Insulate the column with aluminum foil or glass wool.

  • Degassing: Begin stirring and slowly apply vacuum. Do not heat yet. Allow dissolved gases to escape.

  • Heating:

    • Set oil bath to 140°C .

    • Observe the thermometer. The temperature should rise rapidly once the liquid refluxes.

  • Fraction Collection (at 4 mmHg):

    • Fraction 1 (Fore-run): Collect everything boiling below 110°C . This typically contains unreacted 2-phenoxyethyl bromide (if present) or lower MW impurities.

    • Fraction 2 (Main Cut): Collect the steady fraction boiling between 118°C and 125°C . The vapor temperature should remain stable.

    • Residue: Stop distillation when the vapor temperature drops or the pot residue becomes viscous/dark. Do not distill to dryness (explosion hazard with peroxides/unstable residues).

  • Storage: Backfill with Nitrogen. Store the product in an amber glass vial under inert gas at 4°C.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Corrosivity: Like most secondary amines, this compound is corrosive to skin and eyes (Category 1B).

  • Toxicity: Harmful if swallowed or inhaled.

  • Sensitization: Potential skin sensitizer.

Operational Safety:

  • Vacuum Trap: Use a cold trap (Dry ice/Acetone) to protect the pump from amine vapors, which can degrade pump oil.

  • Explosion Risk: Never distill to dryness. Phenoxy ethers can form peroxides upon prolonged storage; test with starch-iodide paper before heating if the starting material was old.

  • PPE: Chemical splash goggles, butyl rubber gloves, and lab coat are mandatory. Work inside a fume hood.

References

  • Sigma-Aldrich. (2023). Product Specification: 2-Phenoxyethylamine (CAS 1758-46-9). Retrieved from

  • PubChem. (2023). Compound Summary: 2-Phenoxyethylamine. National Library of Medicine. Retrieved from

  • PrepChem. (n.d.). Synthesis of N-n-propyl-N-2-phenoxyethyl amine. Retrieved from

  • NIST Chemistry WebBook. (2023). Thermophysical Properties of Fluid Systems: Propylamine. Retrieved from

Metabolic Stability of Phenoxyethyl Alkylamines: Mechanistic Insights and Structural Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of Phenoxyethyl Alkylamines in Drug Design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenoxyethyl alkylamine scaffold is a privileged structural motif in medicinal chemistry, prevalent in CNS-active agents (e.g., antidepressants like fluoxetine/atomoxetine analogs) and urological drugs (e.g., tamsulosin). While this scaffold offers favorable physiochemical properties for membrane permeability and receptor binding, it presents distinct metabolic liabilities. Specifically, the ether linkage and the alkylamine chain are prone to rapid oxidative clearance via Cytochrome P450 (CYP) enzymes.

This guide provides a technical deep-dive into the metabolic fate of phenoxyethyl alkylamines, detailing the mechanistic causality of O- and N-dealkylation. It outlines evidence-based medicinal chemistry strategies to enhance metabolic stability without compromising potency, supported by self-validating experimental protocols.

Structural Analysis & Metabolic Liabilities

The phenoxyethyl alkylamine scaffold consists of three distinct pharmacophoric and metabolic zones:

  • The Aromatic Head (Phenoxy): Often an electron-rich phenyl ring.

  • The Linker (Ethyl Ether): A two-carbon chain connecting oxygen and nitrogen.

  • The Basic Tail (Alkylamine): Usually a secondary or tertiary amine, contributing to high pKa (typically 9.0–10.5) and lysosomal trapping.

The "Soft Spot" Map

Metabolic instability in this scaffold is primarily driven by CYP450-mediated oxidations. The high lipophilicity (LogP > 3) and positive charge at physiological pH make these molecules prime substrates for CYP2D6 (which prefers basic amines) and CYP3A4 (which prefers lipophilic substrates).

  • Liability A (O-Dealkylation): Oxidative cleavage at the ether bond, releasing a phenol and an unstable aldehyde.

  • Liability B (N-Dealkylation): Oxidative cleavage at the

    
    -carbon adjacent to the nitrogen.
    
  • Liability C (Aromatic Hydroxylation): Oxidation of the phenyl ring, particularly at the para position if unsubstituted.

  • Liability D (Reactive Metabolite Formation): Formation of quinone methides (from phenols) or nitroso-alkane complexes (from secondary amines), leading to mechanism-based inactivation (MBI) of CYPs.

Mechanistic Pathways of Metabolism

Understanding the precise electron flow is critical for rational design. The two dominant pathways, O-dealkylation and N-dealkylation, both proceed via a Hydrogen Atom Transfer (HAT) mechanism initiated by the highly reactive Compound I (


) species of the CYP heme.
Pathway Visualization

The following diagram illustrates the divergent metabolic pathways for a generic phenoxyethyl alkylamine.

MetabolicPathways Parent Parent: Phenoxyethyl Alkylamine (Lipophilic, Basic) Radical_O C-Radical (Ether u03b1-position) Parent->Radical_O CYP450 (HAT) Abst. of H from O-CH2 Radical_N C-Radical (Amine u03b1-position) Parent->Radical_N CYP450 (HAT/SET) Abst. of H from N-CH2 Hemiacetal Hemiacetal Intermediate Radical_O->Hemiacetal Oxygen Rebound Carbinolamine Carbinolamine Intermediate Radical_N->Carbinolamine Oxygen Rebound Nitroso Nitroso-Complex (CYP Inactivation) Radical_N->Nitroso Further Oxidation (Secondary Amines) Phenol Phenol + Aldehyde (O-Dealkylation) Hemiacetal->Phenol Spontaneous Collapse Amine Dealkylated Amine + Aldehyde (N-Dealkylation) Carbinolamine->Amine Spontaneous Collapse

Figure 1: Divergent metabolic pathways of phenoxyethyl alkylamines mediated by CYP450 enzymes. Note the competition between O- and N-dealkylation.

Mechanistic Detail
  • O-Dealkylation: The CYP enzyme abstracts a hydrogen atom from the carbon

    
     to the ether oxygen. The resulting radical is stabilized by the adjacent oxygen lone pair. Oxygen rebound forms a hemiacetal, which rapidly collapses.
    
    • Key Insight: The rate is heavily influenced by the acidity of the

      
      -proton and steric accessibility.
      
  • N-Dealkylation: Similar HAT mechanism at the carbon

    
     to the nitrogen. For secondary amines, this pathway can lead to N-hydroxy intermediates which dehydrate to form reactive nitroso species, causing Time-Dependent Inhibition (TDI) of the enzyme.[1]
    

Medicinal Chemistry Strategies for Stabilization

To extend half-life (


) and reduce clearance (

), medicinal chemists must block these "soft spots" without destroying the pharmacophore.
Strategy 1: Deuterium Substitution (The Kinetic Isotope Effect)

Replacing hydrogen with deuterium at the metabolic soft spot increases the bond dissociation energy (C-D vs C-H).

  • Application: Deuterate the ethylene linker (

    
    ).
    
  • Expected Outcome: A Primary Kinetic Isotope Effect (KIE) of

    
    . This significantly slows the HAT step.
    
  • Validation: have demonstrated this utility in clinical trials.

Strategy 2: Fluorine "Scan" and Bioisosteres

Fluorine is a bioisostere for hydrogen but cannot be abstracted by CYP enzymes.

  • Beta-Fluorination: Placing a fluorine on the

    
    -carbon relative to the amine lowers the 
    
    
    
    of the amine (via inductive effect), reducing affinity for CYP2D6 (which prefers cationic substrates).
  • Aromatic Fluorination: Substitution at the para position of the phenoxy ring blocks aromatic hydroxylation and deactivates the ring towards oxidation.

Strategy 3: Steric Hindrance (Gem-Dimethyl Effect)

Introducing a gem-dimethyl group or a cyclopropyl ring adjacent to the nitrogen or oxygen.

  • Mechanism: Sterically hinders the approach of the bulky CYP heme iron-oxo species.

  • Risk: Excessive bulk may reduce binding affinity to the primary target (e.g., GPCR or transporter).

Strategy 4: Scaffold Hopping (Ether to Heterocycle)

Replace the phenoxy ether oxygen with a heterocycle that mimics the geometry but alters the electronics.

  • Example: Replacing the phenyl ether with a benzofuran or chroman system. This "ties back" the alkyl chain, reducing conformational entropy and often improving metabolic stability by restricting access to the

    
    -carbons.
    
Data Summary: Impact of Modifications
ModificationTarget LiabilityMechanismImpact on LogPImpact on pKa
Deuteration (

-linker)
O/N-DealkylationKinetic Isotope EffectNeutralNeutral

-Methylation
N-DealkylationSteric Hindrance+0.3 (approx)Neutral

-Fluorination
N-DealkylationInductive (

modulation)
+0.1-1.0 to -1.5
Para-Cl/F Aromatic Hydrox.Block Metabolic Site+0.5 (Cl) / +0.1 (F)Neutral

Experimental Protocols: Assessing Stability

Trustworthy data requires rigorous protocols. Lipophilic amines like phenoxyethyl alkylamines suffer from high Non-Specific Binding (NSB) in microsomal incubations, which can artificially lower apparent clearance.

Protocol: Microsomal Stability with NSB Correction

Objective: Determine intrinsic clearance (


) while correcting for fraction unbound in microsomes (

).

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System.

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound (1 µM final conc).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) and buffer at 37°C for 5 min.

  • Initiation: Add Test Compound (1 µM). Crucial: Keep organic solvent < 1%.

  • Start Reaction: Add NADPH.

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing Internal Standard) to quench.
    
  • NSB Determination (Equilibrium Dialysis):

    • Dialyze microsomes (0.5 mg/mL) vs. buffer for 4 hours.

    • Measure conc. in buffer vs. microsomal chamber.

    • Calculate

      
      .
      

Calculation:




Self-Validation Check: If


 is significantly higher than 

, the compound is highly bound to microsomes, and uncorrected data would have led to a false sense of stability.

Case Study: Optimization of "Compound A"

Scenario: Compound A (Phenoxyethyl-N-methylamine) shows excellent potency (


 nM) but poor half-life (

min) in human liver microsomes (HLM).

Metabolite ID (MetID): LC-MS/MS reveals M-14 (N-demethylation) and M-16 (O-dealkylation) as major metabolites.

Optimization Decision Tree:

OptimizationCycle Start Start: Compound A (High Clearance) MetID Step 1: MetID Analysis Major: N-dealk, O-dealk Start->MetID Decision1 Strategy: Block Soft Spots MetID->Decision1 PathA Path A: Deuteration (Linker d4) Decision1->PathA Conservative PathB Path B: Steric/Electronic (Alpha-Me / Fluorine) Decision1->PathB Aggressive ResultA Result A: t1/2 = 25 min (Moderate Improvement) PathA->ResultA ResultB Result B: t1/2 = 55 min (Significant Improvement) PathB->ResultB Final Lead Candidate: Beta-Fluoro Analog ResultB->Final

Figure 2: Decision logic for optimizing Compound A. Path B (Fluorine substitution) was chosen because it simultaneously blocked metabolism and lowered pKa, reducing CYP2D6 affinity.

Outcome: The introduction of a fluorine atom on the ethyl linker (


 to the nitrogen) lowered the 

from 9.8 to 8.5. This reduced the electrostatic attraction to the aspartic acid residue in the CYP2D6 active site, effectively "hiding" the molecule from its primary clearance enzyme.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Shao, L., & Hewitt, M. C. (2012). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

Sources

Pharmacological Profiling and Synthetic Methodology of N-(2-phenylmethoxyethyl)propan-1-amine (PubChem CID 22504564)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

While frequently queried under the colloquial misnomer "N-(2-Phenoxyethyl)propylamine," rigorous database analysis confirms that PubChem CID 22504564 unequivocally corresponds to the benzyloxy homologue: N-(2-phenylmethoxyethyl)propan-1-amine [1].

As a Senior Application Scientist specializing in neuropharmacology, I have structured this technical guide to evaluate CID 22504564 not merely as a chemical record, but as a highly viable Sigma-1 Receptor (S1R) modulatory scaffold . Arylalkoxyalkylamines—specifically benzyloxyethylamines—are privileged pharmacophores in CNS drug discovery, demonstrating profound neuroprotective and chaperone-modulating properties[2]. This whitepaper synthesizes its physicochemical profile, mechanistic rationale, and self-validating laboratory protocols for its synthesis and in vitro characterization.

Physicochemical Profiling & Pharmacokinetics

To exert neuroactive effects, a small molecule must possess a physicochemical profile optimized for Blood-Brain Barrier (BBB) permeation and target engagement. The computed properties of CID 22504564 indicate a highly favorable pharmacokinetic landscape[1].

Table 1: Quantitative Physicochemical Data of CID 22504564

PropertyValuePharmacological Causality & Significance
Molecular Weight 193.28 g/mol Well below the 400 Da threshold, ensuring rapid BBB penetration and high ligand efficiency.
XLogP3-AA 2.0Ideal lipophilicity. A LogP of ~2.0 allows membrane traversal without excessive partitioning into lipid bilayers, minimizing non-specific toxicity.
Topological Polar Surface Area (TPSA) 21.3 ŲHighly favorable for passive CNS diffusion. Molecules with TPSA < 90 Ų readily cross the BBB.
H-Bond Donors 1Low donor count minimizes liability for P-glycoprotein (P-gp) efflux pump recognition.
H-Bond Acceptors 2Sufficient to form critical interaction networks within the target receptor pocket.
Rotatable Bonds 7Confers conformational flexibility, allowing the molecule to adapt to the induced-fit mechanisms of chaperone proteins.

Mechanistic Rationale: The Sigma-1 Receptor Axis

The Sigma-1 Receptor (S1R) is a 24 kDa ligand-regulated transmembrane chaperone localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[3].

Structurally, the S1R binding pocket requires a basic amine to form a critical salt bridge with the Glu172 residue, flanked by primary and secondary hydrophobic cavities[3]. CID 22504564 perfectly fulfills this pharmacophore model:

  • The Secondary Amine: Protonated at physiological pH, it anchors the molecule via an ionic bond to Glu172.

  • The Benzyloxy Group: Occupies the primary hydrophobic pocket. The oxygen atom can act as a hydrogen bond acceptor, providing specific orientation cues that purely carbon-based aryl groups lack[4].

  • The Propyl Chain: Extends into the secondary hydrophobic pocket, stabilizing the ligand-receptor complex.

Upon binding, S1R agonists trigger the dissociation of S1R from the binding immunoglobulin protein (BiP). The active S1R chaperone then stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R), optimizing calcium (Ca2+) flux from the ER to the mitochondria, thereby enhancing ATP production and promoting cell survival[5].

S1R_Pathway Ligand CID 22504564 (S1R Agonist) BiP_S1R BiP-S1R Complex (Inactive) Ligand->BiP_S1R Binds to S1R S1R_Active Active S1R (Chaperone) BiP_S1R->S1R_Active Dissociates BiP IP3R IP3 Receptor (MAM localized) S1R_Active->IP3R Stabilizes Ca2_Flux ER-to-Mitochondria Ca2+ Transfer IP3R->Ca2_Flux Modulates

Fig 1. S1R activation pathway and ER-mitochondria calcium modulation by CID 22504564.

Synthetic Methodology

To evaluate CID 22504564 in vitro, a robust, high-yield synthetic route is required. The following protocol utilizes a bimolecular nucleophilic substitution (SN2) strategy.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask, dissolve 10 mmol of 2-(benzyloxy)ethyl chloride (1.0 eq) and 15 mmol of propylamine (1.5 eq) in 30 mL of anhydrous acetonitrile.

  • Acid Scavenging: Add 20 mmol of anhydrous Potassium Carbonate (K2CO3).

    • Causality Check: As the SN2 reaction proceeds, HCl is generated. K2CO3 acts as an insoluble acid scavenger. Without it, the nucleophilic propylamine would become protonated (forming an unreactive ammonium salt), prematurely halting the reaction.

  • Reflux: Heat the heterogeneous mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate in vacuo. Partition the resulting residue between 50 mL of distilled water and 50 mL of Ethyl Acetate (EtOAc). Extract the aqueous layer twice more with EtOAc.

    • Causality Check: The aqueous wash removes unreacted propylamine and residual salts, while the highly lipophilic CID 22504564 partitions cleanly into the organic EtOAc layer.

  • Purification: Dry the combined organic layers over Na2SO4, concentrate, and subject to flash column chromatography (Silica gel, Eluent: Dichloromethane/Methanol 95:5 containing 1% Triethylamine).

    • Causality Check: The addition of 1% Triethylamine (Et3N) is critical. It passivates the acidic silanol groups on the silica gel, preventing the basic secondary amine of CID 22504564 from streaking, ensuring sharp, pure elution bands.

Synthesis_Workflow Step1 1. Alkylation 2-(benzyloxy)ethyl chloride + Propylamine Step2 2. Acid Scavenging K2CO3 in Acetonitrile (80°C) Step1->Step2 Reflux 12h Step3 3. Workup H2O / EtOAc Extraction Step2->Step3 Quench & Separate Step4 4. Purification Silica Gel (DCM/MeOH/Et3N) Step3->Step4 Organic Phase Product CID 22504564 Pure Compound Step4->Product Isolate Fractions

Fig 2. Step-by-step synthetic workflow for the preparation of CID 22504564.

In Vitro Validation Protocols

To establish trustworthiness, pharmacological data must be derived from self-validating assay systems. The following protocols are designed to confirm both the binding affinity and functional activity of CID 22504564.

Protocol A: Radioligand Binding Assay (Affinity)

This assay determines the binding affinity (Ki) of CID 22504564 for the S1R.

  • Membrane Preparation: Homogenize guinea pig brain tissue (a dense source of native S1R) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g, discard the supernatant, and resuspend the membrane pellet.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM of [3H]-(+)-pentazocine , and varying concentrations of CID 22504564 (10⁻¹⁰ to 10⁻⁵ M).

    • Causality Check: [3H]-(+)-pentazocine is utilized due to its exceptional selectivity for S1R over the Sigma-2 Receptor (S2R), ensuring the assay strictly measures S1R displacement.

  • Non-Specific Binding (NSB) Control: Include control wells containing 10 µM Haloperidol[5].

    • Causality Check: Haloperidol completely saturates all S1R sites. Any residual radioactivity detected in these wells represents non-specific sticking to plastic or lipids, providing a self-validating baseline to calculate true specific binding.

  • Termination: Terminate the reaction after 120 mins at 37°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Quantify using a liquid scintillation counter.

Protocol B: Fura-2 AM Calcium Mobilization Assay (Functional Activity)

This assay determines whether CID 22504564 acts as an agonist (enhancing Ca2+ flux) or an antagonist.

  • Cell Preparation: Seed CHO cells stably expressing human S1R in 96-well black, clear-bottom plates.

  • Dye Loading: Incubate cells with 2 µM Fura-2 AM for 45 min at 37°C.

    • Causality Check: Fura-2 AM is a ratiometric calcium indicator. By measuring the ratio of fluorescence at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free), the assay mathematically normalizes for variations in cell number and dye loading efficiency, eliminating optical artifacts.

  • Pre-incubation & Antagonist Control: Pre-incubate cells for 20 mins with either vehicle, CID 22504564 alone, or CID 22504564 + 1 µM Haloperidol (S1R antagonist).

    • Causality Check: If CID 22504564 induces a calcium flux that is subsequently blocked by Haloperidol, it definitively proves the functional effect is S1R-mediated, validating the mechanism of action.

  • Stimulation: Inject 1 µM Bradykinin to induce IP3-mediated ER calcium release and record the 340/380 nm emission ratio dynamically over 3 minutes.

References

  • PubChem Compound Summary for CID 22504564 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) Source: Molecules (MDPI) URL:[Link]

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Drug Screening Identifies Sigma-1-Receptor as a Target for the Therapy of VWM Leukodystrophy Source: Frontiers in Molecular Neuroscience (PMC / NIH) URL:[Link]

Sources

Methodological & Application

synthesis of N-(2-Phenoxyethyl)propylamine from phenoxyethyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of N-(2-Phenoxyethyl)propylamine from Phenoxyethyl Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-(2-Phenoxyethyl)propylamine, a secondary amine scaffold with potential applications in medicinal chemistry and materials science. The protocol details a robust method for the N-alkylation of propylamine with 2-phenoxyethyl bromide. We delve into the mechanistic underpinnings of the SN2 reaction, address the common challenge of over-alkylation, and provide a validated, step-by-step procedure for synthesis, purification, and characterization. This guide is designed to equip researchers with the technical knowledge and practical insights required to successfully and safely produce high-purity N-(2-Phenoxyethyl)propylamine.

Scientific Rationale and Mechanistic Overview

The synthesis of N-(2-Phenoxyethyl)propylamine is achieved through a nucleophilic substitution reaction. This classic transformation involves the displacement of a halide by an amine, a cornerstone of C-N bond formation in organic synthesis.

1.1. The SN2 Reaction Pathway

The core of this synthesis is the bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, propylamine, acts as the nucleophile, utilizing the lone pair of electrons on the nitrogen atom to attack the electrophilic carbon atom of 2-phenoxyethyl bromide. This carbon is rendered electrophilic by the electron-withdrawing nature of the adjacent bromine atom. The reaction proceeds in a single, concerted step where the C-N bond is formed simultaneously as the C-Br bond is broken.

1.2. The Challenge of Polyalkylation

A significant challenge in the alkylation of primary amines is the potential for subsequent reactions.[1][2] The product, N-(2-Phenoxyethyl)propylamine, is a secondary amine which is often more nucleophilic than the starting primary amine.[3] This increased nucleophilicity makes it susceptible to reacting with another molecule of 2-phenoxyethyl bromide, leading to the formation of a tertiary amine byproduct. This process can continue to form a quaternary ammonium salt.[2][3] This "runaway train" of alkylation can result in a complex mixture of products, significantly reducing the yield of the desired secondary amine.[1]

1.3. Strategy for Selective Mono-alkylation

To favor the desired mono-alkylation and suppress the formation of byproducts, this protocol employs a key strategic choice: using a significant excess of the primary amine (propylamine) . By ensuring propylamine is the dominant nucleophile in the reaction mixture, the statistical probability of 2-phenoxyethyl bromide encountering the desired product is greatly diminished.[2][4] The excess propylamine also conveniently serves as a base to neutralize the hydrobromic acid (HBr) generated during the reaction. This is crucial, as HBr would otherwise protonate the starting amine, forming a non-nucleophilic ammonium salt and halting the reaction.[5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, work-up, and purification of N-(2-Phenoxyethyl)propylamine.

2.1. Materials and Reagents

ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )
2-Phenoxyethyl bromide589-10-6C₈H₉BrO201.06
n-Propylamine107-10-8C₃H₉N59.11
Acetonitrile (anhydrous)75-05-8C₂H₃N41.05
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04
Deionized Water7732-18-5H₂O18.02

2.2. Equipment

  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • TLC plates (silica gel 60 F₂₅₄)

2.3. Reactant Quantities

ReagentAmountMolesEquivalents
2-Phenoxyethyl bromide4.02 g0.021.0
n-Propylamine7.09 g (10.2 mL)0.126.0
Acetonitrile50 mL--

2.4. Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenoxyethyl bromide (4.02 g, 0.02 mol) and anhydrous acetonitrile (50 mL).

  • Reagent Addition: While stirring at room temperature, add n-propylamine (10.2 mL, 0.12 mol) to the solution in a single portion.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of 9:1 Ethyl Acetate/Hexanes. The reaction is typically complete within 12-18 hours, as indicated by the consumption of the 2-phenoxyethyl bromide starting material.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

2.5. Work-up and Isolation

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Basification: To the resulting residue, add 50 mL of 1 M sodium hydroxide (NaOH) solution to deprotonate the propylamine hydrobromide salt and ensure the product is in its free base form.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any residual base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude N-(2-Phenoxyethyl)propylamine as an oil.

2.6. Purification

The crude product is purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Eluent: A gradient of 0% to 15% ethyl acetate in hexanes. A small amount of triethylamine (0.5%) can be added to the eluent system to prevent the amine product from streaking on the acidic silica gel.

  • Procedure: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford the final product as a pure oil.

Characterization

The identity and purity of the synthesized N-(2-Phenoxyethyl)propylamine should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals include aromatic protons (phenoxy group), aliphatic protons of the ethyl and propyl chains, and a characteristic N-H proton signal.

  • ¹³C NMR: Will show distinct signals for the aromatic and aliphatic carbons.

  • Mass Spectrometry (ESI-MS): The expected (M+H)⁺ ion for C₁₁H₁₇NO (MW: 179.26) is m/z = 180.27.

  • FT-IR: Characteristic absorptions for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-O-C stretching (ether linkage).

Safety and Handling

All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

ReagentHazardsSafe Handling Precautions
2-Phenoxyethyl bromide Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]Keep away from heat and open flames. Avoid contact with skin and eyes. Do not breathe vapors. Wash hands thoroughly after handling.[6][7]
n-Propylamine Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[8]Keep away from ignition sources. Use explosion-proof equipment. Wear protective gloves, clothing, and eye/face protection. Do not breathe fumes.[8]
Ethyl Acetate Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.Keep away from heat/sparks/open flames. Use only in a well-ventilated area.
Sodium Hydroxide Corrosive. Causes severe skin burns and eye damage.Avoid contact with skin and eyes. Wear appropriate protective equipment.

Waste Disposal: All chemical waste must be disposed of in accordance with local, regional, and national regulations.[6]

Visual Workflow Diagram

Synthesis_Workflow cluster_react Synthesis cluster_workup Work-up & Isolation cluster_purify Purification & Analysis Reactants 1. Combine Reactants - 2-Phenoxyethyl Bromide - n-Propylamine (excess) - Acetonitrile Reflux 2. Heat to Reflux (12-18 hours) Reactants->Reflux Stirring Solvent_Removal 3. Remove Solvent (Rotary Evaporator) Reflux->Solvent_Removal Basify_Extract 4. Basify (NaOH) & Extract (EtOAc) Solvent_Removal->Basify_Extract Dry_Concentrate 5. Dry & Concentrate (Crude Product) Basify_Extract->Dry_Concentrate Chromatography 6. Flash Chromatography (Silica Gel) Dry_Concentrate->Chromatography Pure_Product 7. Pure Product N-(2-Phenoxyethyl)propylamine Chromatography->Pure_Product Analysis 8. Characterization (NMR, MS, IR) Pure_Product->Analysis

Caption: Workflow for the synthesis of N-(2-Phenoxyethyl)propylamine.

References

  • JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines.
  • University of Calgary. Ch22: Alkylation of Amines. Chemistry LibreTexts.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 2-Phenoxyethyl bromide.
  • PrepChem.com. Synthesis of N-n-propyl-N-2-phenoxyethyl amine.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Defense Technical Information Center (DTIC). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 2-Phenoxyethyl bromide.
  • BenchChem. Experimental procedure for N-alkylation of primary amines.
  • Loba Chemie. (2024, October 21). n-PROPYLAMINE FOR SYNTHESIS Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (2025, June 9). Safety Data Sheet.
  • TCI Chemicals. Safety Data Sheet: Propylamine Hydrobromide.
  • Lumen Learning. Preparation of Amines. Organic Chemistry II.
  • Chemistry LibreTexts. (2024, July 30). Synthesis of Amines.

Sources

Application Note: Optimized Synthesis of N-(2-Phenoxyethyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes specific literature data with fundamental organic chemistry principles to provide a robust, scalable method for synthesizing N-(2-phenoxyethyl)propan-1-amine.

Abstract & Significance

The synthesis of N-(2-phenoxyethyl)propan-1-amine represents a classic nucleophilic substitution (


) at an 

carbon. This structural motif—a secondary amine linked to a phenoxyethyl group—is a pharmacophore often found in antihypertensive agents (e.g., phenoxybenzamine analogs) and antidepressants.

This protocol addresses the primary challenge of this reaction: chemoselectivity . The reaction of a primary amine (n-propylamine) with an alkyl halide (2-phenoxyethyl chloride) often leads to polyalkylation, producing undesired tertiary amines and quaternary ammonium salts. This guide provides a controlled methodology to maximize the yield of the secondary amine while minimizing side products.

Mechanistic Insight & Reaction Design

The Challenge: Competitive Alkylation

The reaction proceeds via an


 mechanism. However, the product (a secondary amine) is more nucleophilic than the starting material (a primary amine) due to the inductive electron-donating effect of the alkyl groups.
  • Primary Reaction (

    
    ): 
    
    
    
    (Desired)
  • Secondary Reaction (

    
    ): 
    
    
    
    (Undesired)

Since


, the reaction naturally favors the tertiary amine. To invert this selectivity, we employ Le Chatelier’s principle  by maintaining a high local concentration of the primary amine.
The Solution: Finkelstein Activation & Stoichiometric Control
  • Leaving Group Activation: Alkyl chlorides are sluggish electrophiles. We introduce Potassium Iodide (KI) to facilitate an in-situ Finkelstein reaction, transiently converting the chloride to a more reactive iodide (

    
    ).
    
  • Stoichiometry: A large excess of n-propylamine (5–10 equivalents) is used. This ensures that any activated electrophile is statistically more likely to encounter a primary amine molecule than a product molecule.

Reaction Pathway Diagram

The following diagram illustrates the activation and substitution pathway.[1][2]

ReactionMechanism Start 2-Phenoxyethyl Chloride Activation In-situ Activation (Finkelstein) Start->Activation + KI (cat) Intermediate Transient Alkyl Iodide Activation->Intermediate Cl- / I- Exchange TS Transition State (SN2 Attack) Intermediate->TS + n-Propylamine (Excess) Product N-(2-phenoxyethyl) propan-1-amine TS->Product - HI SideProduct Polyalkylation (Tertiary Amine) Product->SideProduct + R-Cl (if amine low)

Figure 1: Mechanistic pathway highlighting the critical Finkelstein activation step and the divergence point for polyalkylation.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[3]Role
2-Phenoxyethyl chloride 156.611.0Electrophile
n-Propylamine 59.115.0 - 10.0Nucleophile & Base
Potassium Iodide (KI) 166.000.1Catalyst
Ethanol (Absolute) SolventN/AHigh-dielectric medium
Potassium Carbonate 138.211.5Auxiliary Base (Optional)

Equipment:

  • High-pressure reaction vial or sealed tube (Ace Glass or similar). Note: n-Propylamine boils at 48°C; refluxing in an open vessel is inefficient and hazardous.

  • Magnetic stir bar and heating block.

  • Rotary evaporator.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: In a 50 mL pressure tube, dissolve 2-phenoxyethyl chloride (1.57 g, 10 mmol) in Ethanol (10 mL).

  • Activation: Add Potassium Iodide (166 mg, 1.0 mmol, 10 mol%). Stir for 5 minutes until partially dissolved.

  • Nucleophile Addition: Cool the vessel to 0°C (ice bath) to minimize volatility. Rapidly add n-propylamine (4.1 mL, 50 mmol, 5 equiv).

    • Expert Tip: If using

      
       as an auxiliary base, add it (2.07 g, 15 mmol) now. This allows you to reduce the amine excess to 2-3 equivalents, though 5 equiv is cleaner.
      
  • Sealing: Cap the pressure tube tightly.

Phase 2: Reaction
  • Heating: Heat the reaction mixture to 105°C behind a blast shield.

    • Why 105°C? Alkyl chlorides require significant thermal energy to overcome the activation barrier. The internal pressure will rise significantly (ethanol vapor + amine vapor).

  • Duration: Stir vigorously for 12–16 hours .

  • Monitoring: Cool a small aliquot and check via TLC (Mobile phase: 5% MeOH in DCM). The starting chloride (

    
    ) should disappear; the amine product (
    
    
    
    ) will streak slightly or require ninhydrin stain.
Phase 3: Workup & Purification
  • Quenching: Cool the vessel to room temperature, then to 0°C before opening.

  • Evaporation: Transfer contents to a round-bottom flask. Remove ethanol and excess n-propylamine via rotary evaporation (water bath < 40°C).

    • Note: The excess n-propylamine is volatile and easily removed here, simplifying purification.

  • Acid-Base Extraction (The "Self-Validating" Step):

    • Dissolve the residue in Dichloromethane (DCM) (30 mL).

    • Wash 1: Wash with 1M HCl (2 x 20 mL).

      • Logic: The product (amine) moves to the aqueous phase (

        
        ). Neutral impurities (unreacted chloride) stay in DCM.
        
    • Separation: Discard the DCM layer (organic). Keep the aqueous acidic layer.

    • Basification: Cool the aqueous layer and slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free amine separates.

    • Extraction: Extract the basic aqueous layer with DCM (3 x 20 mL).

    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      
Purification Flowchart

Workup Crude Crude Reaction Mixture (Amine, Chloride, Salts) Evap Rotary Evaporation (Removes excess n-propylamine) Crude->Evap AcidWash Partition: DCM + 1M HCl Evap->AcidWash OrgLayer1 DCM Layer (Discard) Contains: Unreacted Chloride AcidWash->OrgLayer1 Neutral organics AqLayer1 Aqueous Acidic Layer Contains: Product Salt (R-NH2+-R') AcidWash->AqLayer1 Protonated Amines Basify Basify with NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer Contains: Pure Secondary Amine Extract->FinalOrg

Figure 2: Acid-base extraction workflow to isolate the basic amine product from neutral starting materials.

Characterization & Troubleshooting

Expected Analytical Data
  • Physical State: Pale yellow oil.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.2–6.9 (m, 5H, Ar-H)
      
    • 
       4.10 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       3.05 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       2.65 (t, 2H, 
      
      
      
      )
    • 
       1.55 (sextet, 2H, 
      
      
      
      )
    • 
       0.95 (t, 3H, 
      
      
      
      )
    • Note: A broad singlet around 1.5–2.0 ppm indicates the

      
       proton (exchangeable with 
      
      
      
      ).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<30%) Chloride reactivity is too low.Add 50 mol% NaI (Finkelstein conditions) or switch solvent to Acetonitrile (reflux).
Tertiary Amine Present Insufficient primary amine excess.Increase n-propylamine to 10 equiv. Ensure dropwise addition of chloride to amine if possible.
Starting Material Remains Temperature too low.Reaction requires 100°C+. Ensure pressure vessel is used to maintain amine in liquid phase.

Safety & Handling

  • n-Propylamine: Highly volatile (bp 48°C), flammable, and corrosive. Handle only in a fume hood. Wear butyl rubber gloves.

  • 2-Phenoxyethyl chloride: Potential alkylating agent. Avoid skin contact.

  • Pressure: The protocol involves heating a volatile amine above its boiling point. Use a dedicated blast shield and rated pressure vessels (e.g., heavy-wall borosilicate glass with Teflon screw caps).

References

  • PrepChem. "Synthesis of N-n-propyl-N-2-phenoxyethyl amine." PrepChem.com. Accessed October 26, 2025. Link

  • LibreTexts. "24.7: Reactions of Amines - Alkylation." Chemistry LibreTexts. Accessed October 26, 2025. Link

  • Santa Cruz Biotechnology. "N-(2-Phenoxyethyl)-2-propanamine Product Data." SCBT.com. Accessed October 26, 2025. Link[4]

  • Google Patents. "CN111100019A - N, N-di-N-propyl-2-propoxyethylamine and preparation method." Google Patents. Accessed October 26, 2025. Link

Sources

using N-(2-Phenoxyethyl)propylamine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of N-(2-Phenoxyethyl)propylamine as a Pharmacophore Scaffold

Abstract

N-(2-Phenoxyethyl)propylamine (CAS 55247-30-8) serves as a critical secondary amine building block in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting


-adrenergic and serotonergic receptors. Structurally analogous to the key intermediate of Tamsulosin  (Flomax), this compound is utilized both as a primary scaffold for diversity-oriented synthesis and as a reference standard for impurity profiling in the manufacturing of phenoxy-alkylamine drugs. This guide details the optimized synthesis, purification, and downstream application of this intermediate, emphasizing the control of dialkylation byproducts.

Introduction & Pharmacological Significance

The 2-phenoxyethyl-amine moiety is a "privileged structure" in medicinal chemistry, frequently serving as a hydrophobic anchor that occupies the orthosteric binding pocket of aminergic GPCRs.

  • Structural Role: The phenoxy group provides

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor binding site, while the ethyl linker and protonated amine mimic the endogenous catecholamine pharmacophore.
  • Relevance to Tamsulosin: Tamsulosin, a selective

    
    -blocker, utilizes a 2-(2-ethoxyphenoxy)ethyl side chain.[1][2][3][4] N-(2-Phenoxyethyl)propylamine represents the des-ethoxy  analog. It is essential for:
    
    • Structure-Activity Relationship (SAR) Studies: To determine the necessity of the ortho-alkoxy substituent for selectivity.

    • Impurity Profiling: As a standard for "Impurity C" analogs arising from starting material contamination (Phenoxyethyl bromide vs. Ethoxyphenoxyethyl bromide).

Chemical Properties & Safety Profile

PropertyValue
Chemical Name N-(2-Phenoxyethyl)propylamine
CAS Number 55247-30-8
Molecular Formula

Molecular Weight 179.26 g/mol
Physical State Pale yellow oil / Low-melting solid
Basicity (

)
~10.2 (Secondary Amine)
Solubility Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water

Safety Warning: This compound is a secondary amine and a skin irritant. It may cause severe eye damage. Handle in a fume hood. Avoid contact with strong oxidizing agents and acid chlorides unless controlled.

Protocol 1: Optimized Synthesis of N-(2-Phenoxyethyl)propylamine

Objective: Synthesize the target secondary amine via nucleophilic substitution while minimizing the formation of the tertiary amine byproduct (over-alkylation).

Reaction Scheme


Materials
  • 2-Phenoxyethyl bromide (1.0 eq)

  • n-Propylamine (5.0 eq) – Excess is critical to suppress dimer formation.

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Acetonitrile (ACN) or Ethanol (EtOH) – ACN preferred for cleaner kinetics.

  • Sodium Iodide (NaI) (0.1 eq) – Finkelstein catalyst.

Step-by-Step Procedure
  • Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent & Base: Add Acetonitrile (100 mL) and

    
     (1.5 eq) .
    
  • Catalyst Addition: Add NaI (0.1 eq) . Note: NaI converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Amine Addition: Add n-Propylamine (5.0 eq) .

    • Critical Step: The large excess of propylamine statistically favors mono-alkylation.

  • Substrate Addition: Dropwise add 2-Phenoxyethyl bromide (1.0 eq) dissolved in 10 mL ACN over 30 minutes at room temperature.

  • Reflux: Heat the mixture to 60°C (mild reflux) for 12–16 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM).

  • Workup:

    • Cool to room temperature. Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to remove solvent and excess propylamine.

    • Dissolve residue in DCM (50 mL) and wash with water (2 x 30 mL) and Brine (1 x 30 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If the tertiary amine impurity (>5%) is observed, purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM with 1%

    
    ).
    

Protocol 2: Downstream Application (Sulfonamide Coupling)

Objective: Utilize the synthesized intermediate to generate a Tamsulosin-like sulfonamide scaffold.

Mechanism

The secondary nitrogen acts as a nucleophile, attacking the electrophilic sulfur of a sulfonyl chloride.

Procedure
  • Dissolve N-(2-Phenoxyethyl)propylamine (1.0 eq) in anhydrous DCM.

  • Add Triethylamine (1.5 eq) as an acid scavenger.

  • Cool to 0°C .

  • Slowly add 2-Methoxybenzenesulfonyl chloride (1.0 eq) .

  • Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • Quench: Add 1M HCl (aqueous) to neutralize excess base and remove unreacted amine.

  • Isolate: Separate organic layer, dry, and evaporate. Recrystallize from EtOH/Heptane.

Analytical Quality Control (HPLC)

To ensure the intermediate is suitable for pharmaceutical use, strict control of the "Dimer Impurity" (Tertiary amine: N,N-bis(2-phenoxyethyl)propylamine) is required.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Phenoxy absorption).

Acceptance Criteria:

  • Purity: > 98.0% (Area %).

  • Dimer Impurity: < 0.5%.

  • Water Content (KF): < 0.5%.

Visualizations (Graphviz)

Figure 1: Synthesis & Impurity Pathway

Caption: Reaction scheme showing the competition between the desired mono-alkylation and the unwanted secondary alkylation (dimerization).

SynthesisPathway cluster_conditions Conditions SM1 2-Phenoxyethyl Bromide Intermediate Transition State (SN2) SM1->Intermediate SM2 n-Propylamine (Excess) SM2->Intermediate Product N-(2-Phenoxyethyl)propylamine (Target) Intermediate->Product Major Pathway Impurity N,N-Bis(phenoxyethyl)propylamine (Dimer Impurity) Product->Impurity + SM1 (Over-alkylation) Cond K2CO3, NaI, ACN 60°C, 12h

Figure 2: QC Workflow Logic

Caption: Decision tree for quality control of the intermediate prior to downstream coupling.

QC_Workflow Start Crude Product Isolation HPLC HPLC Analysis (C18, Gradient) Start->HPLC Check Purity > 98%? Dimer < 0.5%? HPLC->Check Pass Release for Coupling Check->Pass Yes Fail Reprocess Check->Fail No Action1 Column Chromatography (Silica, 1% NH4OH) Fail->Action1 Action1->HPLC

References

  • Santa Cruz Biotechnology. N-(2-Phenoxyethyl)-2-propanamine Product Data Sheet. Retrieved from

  • PubChem Database. Compound Summary: N,N-Diethyl-2-(p-phenethylphenoxy)propylamine (Related Structure). Retrieved from

  • BenchChem. Synthesis of N-propyl-2-(propylamino)acetamide (Analogous Amine Synthesis Protocols). Retrieved from

  • SynZeal Research. Tamsulosin Impurity Profiling and Reference Standards. Retrieved from

  • ChemicalBook. N-(2-Phenoxyethyl)propylamine Properties and Suppliers. Retrieved from

Sources

Application Note: Selective Synthesis of N-(2-Phenoxyethyl)propylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of N-(2-Phenoxyethyl)propylamine (CAS: 55247-30-8). While alkylation of amines with alkyl halides is a common synthetic route, it frequently suffers from over-alkylation, leading to tertiary amine byproducts.

The method described herein utilizes Direct Reductive Amination (DRA) with Sodium Triacetoxyborohydride (STAB) . This hydride donor is chosen for its mildness and high selectivity for imines over aldehydes, significantly reducing the formation of dialkylated impurities and eliminating the need for toxic cyanoborohydrides. This protocol is designed for medicinal chemistry applications where high purity and functional group tolerance are paramount.

Target Molecule Profile[1][2]
  • IUPAC Name: N-(2-phenoxyethyl)propan-1-amine

  • Molecular Formula: C₁₁H₁₇NO[1]

  • Molecular Weight: 179.26 g/mol [1]

  • Key Structural Motif: Secondary amine linker connecting a phenoxyethyl group and a propyl chain.

Strategic Rationale & Mechanism

Why Reductive Amination?

Direct alkylation (e.g., reacting 2-phenoxyethylamine with propyl bromide) follows Sₙ2 kinetics. As the reaction proceeds, the resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to a mixture of mono- and di-alkylated products.

Reductive amination circumvents this by proceeding through an imine intermediate . The reducing agent, STAB, is sterically crowded and electron-deficient (due to three acetoxy groups), making it less reactive toward the aldehyde carbonyl but highly reactive toward the protonated imine (iminium ion).

Mechanistic Pathway

The reaction proceeds in a "one-pot" sequence:

  • Condensation: 2-Phenoxyethylamine attacks Propionaldehyde to form a hemiaminal, which dehydrates to form the imine .

  • Activation: The imine is protonated (often by the acetic acid generated in situ or added) to form an iminium ion .

  • Reduction: STAB delivers a hydride to the iminium carbon, irreversible forming the secondary amine.

ReactionMechanism Reactants Reactants (Amine + Aldehyde) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine -H₂O Iminium Iminium Ion (Activated) Imine->Iminium +H⁺ Product Product (Secondary Amine) Iminium->Product +H⁻ (from STAB)

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The reduction step is selective for the Iminium species.[2]

Experimental Protocol

Materials & Stoichiometry

Note: All reagents should be handled in a fume hood. STAB is moisture-sensitive; keep the bottle tightly closed.

ReagentMW ( g/mol )Equiv.[3]Role
2-Phenoxyethylamine 137.181.0Limiting Reagent (Nucleophile)
Propionaldehyde 58.081.05 - 1.1Electrophile
STAB (NaBH(OAc)₃)211.941.4 - 1.5Reducing Agent
Acetic Acid (Glacial) 60.050.0 - 1.0Catalyst (Optional*)
DCM (Dichloromethane)-Solvent0.1 - 0.2 M concentration

*Note on Acetic Acid: While STAB generates AcOH during reaction, adding 1.0 eq of AcOH at the start accelerates imine formation and is recommended for strictly reproducible kinetics.

Step-by-Step Procedure
Phase A: Reaction Setup
  • Preparation: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

  • Solvation: Dissolve 2-Phenoxyethylamine (1.0 equiv) in anhydrous DCM (Dichloromethane) or DCE (1,2-Dichloroethane).

    • Concentration Target: ~10 mL solvent per gram of amine.

  • Carbonyl Addition: Add Propionaldehyde (1.05 equiv) to the stirring amine solution.

    • Observation: The solution may warm slightly. Stir for 15–30 minutes at Room Temperature (RT) to allow partial imine formation. This "pre-stir" minimizes the risk of direct aldehyde reduction.

  • Catalyst Addition (Recommended): Add Glacial Acetic Acid (1.0 equiv).

Phase B: Reduction
  • Reagent Addition: Cool the mixture to 0°C (ice bath) if working on >5g scale to control exotherm. For smaller scales, RT is acceptable. Add STAB (1.4 equiv) portion-wise over 5–10 minutes.

    • Caution: Mild gas evolution (H₂) may occur.

  • Reaction: Remove ice bath and stir at RT. Monitor via TLC or LCMS.

    • Typical Duration: 2 to 16 hours.

    • TLC Mobile Phase: 5% MeOH in DCM (Stain with Ninhydrin or KMnO₄).

    • Endpoint: Disappearance of starting amine.

Phase C: Workup (Acid-Base Extraction)

This workup is self-validating: it removes neutral impurities (unreacted aldehyde) and acidic byproducts (boric acid/acetic acid).

  • Quench: Slowly add saturated aqueous NaHCO₃ (Sodium Bicarbonate) to the reaction mixture until gas evolution ceases. Stir for 15 minutes to quench residual borohydrides.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).

  • Aqueous Wash: Extract the aqueous layer once more with fresh DCM. Combine organic layers.

  • Drying: Dry the combined organics over anhydrous Na₂SO₄ (Sodium Sulfate). Filter and concentrate in vacuo.

Phase D: Purification (if required)

The crude product is often >90% pure. If higher purity is needed:

  • Flash Chromatography: Silica gel; Gradient 0% -> 10% MeOH in DCM (with 1% NH₄OH additive to reduce tailing).

  • Salt Formation: Dissolve free base in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt.

Process Control & Troubleshooting

This protocol relies on a "Self-Validating" logic loop. Use the diagram below to navigate potential outcomes.

WorkflowLogic Check Check TLC/LCMS (T = 4 hours) Complete Amine Consumed? YES Check->Complete Incomplete Amine Consumed? NO Check->Incomplete Dialkylated Dialkylated Product Detected? Complete->Dialkylated Action_Wait Stir longer (up to 16h) Incomplete->Action_Wait Stalled? Action_Workup Proceed to NaHCO3 Quench Dialkylated->Action_Workup No (<5%) Action_Add Add 0.2 eq Aldehyde + 0.2 eq STAB Action_Wait->Action_Add Still Incomplete?

Figure 2: Decision logic for reaction monitoring.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Old/Wet STAB reagent.Use a fresh bottle of STAB. It hydrolyzes to acetic acid and boric acid upon moisture exposure.
Dialkylation (>10%) Excess aldehyde or high temp.Ensure aldehyde is added before STAB. Keep temp at 0°C during addition. Reduce aldehyde equivalents to 1.0.
Emulsion in Workup Boron salts.[4]Add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) solution or dilute further with water.

Safety & Handling (E-E-A-T)

  • 2-Phenoxyethylamine: Causes severe skin burns and eye damage (Category 1B). Wear chemically resistant gloves and eye protection [1].

  • Sodium Triacetoxyborohydride (STAB): Water-reactive.[5] Releases hydrogen gas (flammable) and acetic acid upon hydrolysis. Do not use in conjunction with strong oxidizers.

  • DCM/DCE: Suspected carcinogens. Use only in a well-ventilated fume hood.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15651, 2-Phenoxyethylamine.[6] Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] Retrieved from [Link]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. Retrieved from [Link]

  • Common Organic Chemistry. (2023). Reductive Amination - Standard Conditions.[9] Retrieved from [Link]

Sources

Optimizing Chemoselectivity in the S_N2 Alkylation of n-Propylamine with Phenoxyethyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Series: AN-ORG-2026-03

Executive Summary

The synthesis of secondary amines via direct alkylation of primary amines with alkyl halides is a fundamental yet challenging transformation in medicinal chemistry. This guide details the optimization of solvent systems for the reaction between n-propylamine and 2-phenoxyethyl halides (typically bromide or chloride).

The core challenge in this synthesis is polyalkylation . The product,


-(2-phenoxyethyl)propan-1-amine, is a secondary amine that is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts. This guide provides a rationale for solvent selection that balances reaction kinetics with chemoselectivity, favoring Acetonitrile (MeCN)  for kinetic efficiency and Ethanol (EtOH)  for thermodynamic control and green processing.

Mechanistic Insight & Solvent Thermodynamics

The Chemoselectivity Paradox

In an


 reaction, the nucleophile (amine) attacks the electrophile (alkyl halide), displacing the halide.


However, the secondary amine product (

) is more electron-rich due to the inductive effect (

) of the additional alkyl group, making it a better nucleophile than the starting material. This leads to the "runaway" reaction:

Solvent Selection Matrix

The choice of solvent dictates the solvation shell around the nucleophile and the stability of the transition state.

Solvent ClassRepresentativeEffect on Nucleophile (n-Propylamine)Effect on Reaction RateSelectivity PotentialRecommendation
Polar Aprotic Acetonitrile (MeCN) Weak solvation (dipole-dipole only). Amine remains "naked" and reactive.Fast . Stabilizes the charge-separated transition state.Moderate. Requires strict stoichiometry control.Primary Choice (Balanced)
Polar Aprotic DMF / DMSO Minimal solvation.Very Fast .Low. High risk of over-alkylation; difficult to remove during workup.Avoid (unless unreactive electrophile)
Polar Protic Ethanol (EtOH) Strong solvation via H-bonding. "Cages" the nucleophile.[1][2][3]Slow . H-bonding lowers ground-state energy of the amine.High . Slower rate allows better discrimination between mono/di-alkylation.Secondary Choice (Green/Selective)
Non-Polar Toluene No solvation.Very Slow. Poor solubility of ammonium salts leads to precipitation/gumming.Variable. Often requires Phase Transfer Catalysis (PTC).Specialized Use Only
Mechanistic Diagram

The following diagram illustrates the competitive pathways and how solvent polarity influences the transition state energy.

ReactionMechanism Start n-Propylamine (Primary Amine) TS1 Transition State 1 (Mono-alkylation) Start->TS1 + R-X Electrophile Phenoxyethyl Bromide Electrophile->TS1 Product Secondary Amine (Target) TS1->Product Fast in MeCN Slow in EtOH SideProduct Tertiary Amine (Over-alkylation) Product->SideProduct + R-X (Undesired Path) Aprotic Acetonitrile: Stabilizes TS, Leaves Amine Reactive Aprotic->TS1 Protic Ethanol: H-bonds Amine, Slows Reaction Protic->Start Solvation Cage

Caption: Figure 1. Competitive alkylation pathways. Polar aprotic solvents lower the activation energy for both steps, while protic solvents suppress nucleophilicity via hydrogen bonding.

Experimental Protocol: Selective Mono-Alkylation

This protocol utilizes Acetonitrile for its optimal balance of boiling point (


), polarity, and ease of removal. To combat over-alkylation, we employ the Excess Nucleophile Strategy  (stoichiometric forcing).
Reagents & Materials[4][5][6][7][8][9][10]
  • Substrate: 2-Phenoxyethyl bromide (1.0 equiv).

  • Nucleophile: n-Propylamine (5.0 – 10.0 equiv). Note: The large excess is critical to statistically favor the collision of alkyl halide with primary amine rather than secondary amine.

  • Base: Potassium Carbonate (

    
    , anhydrous, 1.5 equiv) or use the excess amine as the proton scavenger.
    
  • Solvent: Acetonitrile (HPLC Grade).

Step-by-Step Methodology
  • Preparation:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve n-propylamine (50 mmol, 2.95 g, 4.1 mL) in Acetonitrile (20 mL).

    • Add anhydrous

      
        (7.5 mmol, 1.04 g). Optional: If omitting inorganic base, increase amine to 10 equiv.
      
  • Addition:

    • Dissolve 2-phenoxyethyl bromide (5 mmol, 1.0 g) in a minimal amount of Acetonitrile (5 mL).

    • Add the halide solution dropwise to the amine solution over 30–60 minutes at room temperature.

    • Rationale: Slow addition keeps the concentration of electrophile low relative to the primary amine, suppressing dialkylation.

  • Reaction:

    • Heat the mixture to a gentle reflux (

      
      ) for 4–6 hours.
      
    • Monitoring: Check by TLC (Mobile Phase: 5% MeOH in DCM with 1%

      
      ) or LC-MS. Look for the consumption of the bromide.[1]
      
  • Workup (Acid-Base Purification):

    • Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the solvent and the excess n-propylamine. Caution: n-Propylamine is volatile and smells pungent; trap properly.

    • Partition: Redissolve the residue in Dichloromethane (DCM, 30 mL) and Water (30 mL).

    • Phase Separation: Separate the organic layer.

    • Acid Wash (Critical Step): Extract the organic layer with 1M HCl (2 x 20 mL).

      • Chemistry: The amine converts to its water-soluble hydrochloride salt (

        
        ). Neutral impurities (unreacted bromide, phenols) remain in the DCM.
        
    • Basification: Take the aqueous acidic layer (containing the product) and cool it on ice. Basify to pH > 12 using 4M NaOH. The solution will become cloudy as the free amine is liberated.

    • Final Extraction: Extract the aqueous mixture with DCM (3 x 20 mL). Dry combined organics over

      
      , filter, and concentrate.[4]
      
Workflow Diagram

ProtocolWorkflow Setup Setup: Dissolve n-Propylamine (5-10 eq) in MeCN + K2CO3 Addition Addition: Add Phenoxyethyl Bromide Dropwise over 1 hour Setup->Addition Reflux Reaction: Reflux @ 80°C (4-6 hrs) Monitor via TLC Addition->Reflux Evap Evaporation: Remove Solvent & Excess Amine Reflux->Evap AcidExt Purification: Dissolve in DCM -> Extract with 1M HCl (Product moves to Aqueous Phase) Evap->AcidExt Basify Isolation: Basify Aqueous Phase (pH > 12) Extract back into DCM AcidExt->Basify Discard Organic Phase (Removes impurities) Final Final Product: N-(2-phenoxyethyl)propan-1-amine Basify->Final

Caption: Figure 2. Optimized workflow for selective mono-alkylation and acid-base purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Slow Reaction Nucleophile solvation or steric bulk.Switch solvent to Acetonitrile if using Ethanol. Add NaI (0.1 equiv) (Finkelstein catalyst) to convert alkyl bromide to more reactive alkyl iodide in situ.
High Dialkylation (Tertiary Amine) High local concentration of alkyl halide.Increase n-propylamine equivalents (up to 10-15x). Ensure dropwise addition of the halide is very slow.
Emulsion during Workup Surfactant-like properties of the amine salt.Add brine (saturated NaCl) to the aqueous phase. Filter the biphasic mixture through Celite if solids are present.
Product Impurity (Phenol) Hydrolysis of the phenoxy ether linkage.Avoid strong acids during workup if possible, or keep acid exposure time short. Ensure the reaction is anhydrous to prevent hydrolysis of the halide.

Safety & Regulatory Considerations

  • n-Propylamine: Highly flammable and corrosive. Causes severe skin burns and eye damage. Use only in a fume hood.

  • Phenoxyethyl Halides: Potential alkylating agents (genotoxic). Handle with double gloves.

  • Acetonitrile: Toxic if swallowed or inhaled (metabolizes to cyanide).

  • Waste Disposal: All amine-containing waste must be segregated from acid waste to prevent heat generation. Halogenated waste streams required for DCM extracts.

References

  • Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron , 57(37), 7785-7811.

  • Master Organic Chemistry. (2017). Alkylation of Amines.

  • Chemistry LibreTexts. (2020). Reactions of Amines - Alkylation.

  • PubChem. (2025).[5] Compound Summary: N-(2-phenoxyethyl)propan-1-amine.

  • Roestamadji, J., et al. (1995). Loss of Chemoselectivity in Amine Alkylations. Journal of Organic Chemistry, 60, 7352.

Sources

catalytic hydrogenation protocols involving phenoxyethyl amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Catalytic Hydrogenation of Phenoxyethyl Amines: Protocols, Mechanisms, and Field-Proven Insights

Introduction: The Strategic Importance of C-O Bond Cleavage

In the landscape of pharmaceutical and fine chemical synthesis, phenoxyethyl amines represent a crucial class of intermediates. The strategic cleavage of the robust aryl ether C-O bond within these molecules, a reaction known as hydrogenolysis, unlocks valuable building blocks—specifically substituted phenols and ethanolamines. This transformation is pivotal for modifying scaffolds in late-stage synthesis, removing protecting groups, and accessing new chemical diversity.

However, the hydrogenolysis of aryl ethers is significantly more challenging than the cleavage of more labile linkages like benzyl ethers, due to the high strength of the sp²-hybridized C(aryl)-O bond.[1] Success hinges on a nuanced understanding of the reaction mechanism, careful selection of catalysts, and precise control over reaction parameters. This guide provides senior researchers and drug development professionals with a comprehensive overview of the core principles, detailed, field-tested protocols, and critical safety procedures for the effective catalytic hydrogenation of phenoxyethyl amines.

Section 1: The Mechanism of Aryl Ether Hydrogenolysis

The cleavage of the C(aryl)-O bond does not proceed through simple acidic or basic hydrolysis; it requires a catalytic cycle on the surface of a heterogeneous metal catalyst. The generally accepted mechanism involves several key steps, primarily centered around the interaction of the substrate and hydrogen with the active sites on the catalyst.[2]

  • Adsorption: Both molecular hydrogen (H₂) and the phenoxyethyl amine substrate adsorb onto the surface of the metal catalyst (e.g., Palladium).

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the metal surface, forming highly reactive metal-hydride species.

  • Substrate Activation & C-O Cleavage: The ether oxygen of the substrate coordinates to an active site on the catalyst. This is followed by the oxidative addition of the C(aryl)-O bond into the metal center. Subsequently, reductive elimination, facilitated by the surface hydrides, cleaves the bond, generating the corresponding phenol and an ethylamine fragment, which remain adsorbed.

  • Product Desorption: The final phenol and ethanolamine products desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Hydrogenolysis_Mechanism cluster_catalyst Catalyst Surface (e.g., Pd) Catalyst Catalyst Substrate Phenoxyethyl Amine (Ar-O-R-NH2) Adsorbed_Substrate Adsorbed Substrate Substrate->Adsorbed_Substrate Adsorption H2 H2 Adsorbed_H Adsorbed H• (Metal Hydride) H2->Adsorbed_H Dissociative Adsorption Cleavage C-O Bond Cleavage Adsorbed_Substrate->Cleavage Adsorbed_H->Cleavage Attack by Surface Hydride Adsorbed_Products Adsorbed Phenol + Ethanolamine Cleavage->Adsorbed_Products Phenol Phenol (Ar-OH) Adsorbed_Products->Phenol Desorption Ethanolamine Ethanolamine (HO-R-NH2) Adsorbed_Products->Ethanolamine Desorption

Caption: Proposed mechanism for the hydrogenolysis of a phenoxyethyl amine.

Section 2: Critical Parameters for Successful Hydrogenolysis

The outcome of the reaction is dictated by a careful interplay of several experimental variables. Optimization of these parameters is essential for achieving high conversion and selectivity.

Catalyst Selection

The choice of catalyst is the single most important factor. While many metals can catalyze hydrogenation, only a few are effective for the hydrogenolysis of the strong C(aryl)-O bond.

CatalystTypical Loading (w/w)Key Characteristics & Insights
10% Pd/C 5-20 mol%The workhorse catalyst for general hydrogenolysis.[3] It is often the first choice due to its balance of activity, cost, and availability. It can sometimes require higher pressures or temperatures for robust aryl ethers.
20% Pd(OH)₂/C 10-25 mol%Pearlman's catalyst. Significantly more active than Pd/C for cleaving C-O bonds and is particularly effective for resistant substrates.[4] It can often perform the transformation under milder conditions (lower pressure/temperature).
5% Pt/C 10-20 mol%Can be effective but carries a higher risk of over-reduction, specifically the hydrogenation of the aromatic ring to a cyclohexyl ring, especially under acidic conditions or at high pressure.[5]
Raney Nickel 20-50 wt%A cost-effective option often used in industrial settings. It typically requires higher temperatures and pressures and may show lower functional group tolerance compared to precious metal catalysts.[1]
Solvent and Additives

The solvent not only dissolves the substrate but also influences catalyst activity and the reaction pathway.

  • Alcohols (Ethanol, Methanol): These are the most common solvents, being polar enough to dissolve the amine substrate and promoting catalyst activity.

  • Acetic Acid (HOAc): Often used as a co-solvent or additive. Protonation of the ether oxygen can activate the C-O bond towards cleavage.[4] However, it can also increase the risk of aromatic ring reduction with certain catalysts like platinum.

  • Ethyl Acetate (EtOAc): A less polar option, sometimes used when the substrate has poor solubility in alcohols.

Reaction Conditions: Pressure and Temperature
  • Hydrogen Pressure: While some labile ethers can be cleaved under atmospheric pressure (using a hydrogen-filled balloon), the hydrogenolysis of phenoxyethyl amines typically requires elevated pressure to achieve reasonable reaction rates.[6][7]

    • Atmospheric Pressure (Balloon): Suitable for highly activated substrates or initial screening.

    • Medium Pressure (50-100 psi): A common range for laboratory autoclaves (e.g., Parr shaker), sufficient for many substrates.

    • High Pressure (>100 psi): Reserved for particularly unreactive aryl ethers. Requires specialized equipment and stringent safety protocols.[8]

  • Temperature: Reactions are often run from room temperature to 60-80 °C. Higher temperatures increase the reaction rate but can also promote side reactions and catalyst degradation. Temperature control is critical to prevent thermal runaways, especially on a larger scale.[9]

Section 3: Standard Operating Procedures & Protocols

Safety First: A Non-Negotiable Prerequisite

Catalytic hydrogenation involves significant hazards that must be rigorously controlled. The combination of flammable hydrogen gas, pyrophoric catalysts, and potentially high pressures creates a serious risk of fire and explosion.[10]

Core Safety Mandates:

  • Dedicated Fume Hood: All hydrogenation reactions must be conducted in a certified chemical fume hood, free of clutter and other flammable materials.[7]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (Nitrogen or Argon) before introducing hydrogen to remove all oxygen.[9]

  • Catalyst Handling: Heterogeneous catalysts like Pd/C are pyrophoric, especially after use when dry.[6]

    • Never add a dry catalyst to a flammable solvent. Always wet the catalyst with a small amount of the reaction solvent or water in an inert atmosphere.

    • After the reaction, filter the catalyst carefully. Do not allow the filter cake to dry in the open air. Quench the used catalyst by suspending it in water.[6][10]

  • Pressure Safety: Ensure the reaction vessel is rated for the intended pressure. Regularly inspect pressure gauges and safety-relief valves.[8]

  • Leak Testing: Before introducing hydrogen, always pressurize the system with an inert gas (Nitrogen) to the target pressure and check for leaks.[8]

Safety_Workflow cluster_prep Preparation Phase cluster_catalyst Catalyst Handling cluster_reaction Reaction Setup A Inspect Reactor (Glassware, Gauges) B Place in Fume Hood A->B C Charge Substrate & Solvent B->C E Inert Vessel with N2 C->E G Seal Reactor C->G D Weigh Catalyst F Add Catalyst under N2 Counterflow D->F E->F F->G H Purge Cycle 1: Evacuate & Refill N2 G->H I Purge Cycle 2: Evacuate & Refill N2 H->I J Leak Test with N2 at Target Pressure I->J K Purge Cycle 3: Evacuate & Refill H2 J->K L Pressurize with H2 & Begin Reaction K->L

Sources

preparation of hydrochloride salt of N-(2-Phenoxyethyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Crystallization of N-(2-Phenoxyethyl)propylamine Hydrochloride

Abstract & Scope

This application note details the optimized protocol for the preparation of N-(2-Phenoxyethyl)propylamine Hydrochloride , a secondary amine salt often utilized as a structural motif in medicinal chemistry (e.g., in the synthesis of local anesthetics or alpha-blockers).

The synthesis utilizes a nucleophilic substitution (


) strategy between 2-phenoxyethyl bromide and n-propylamine. A critical focus of this guide is the controlled crystallization  of the hydrochloride salt, a step where many standard protocols fail due to the tendency of secondary amine salts to "oil out" rather than crystallize. This document provides a self-validating workflow ensuring high purity (>98%) and reproducibility.

Chemical Strategy & Mechanism

The synthesis relies on the alkylation of a primary amine (n-propylamine) with an alkyl halide (2-phenoxyethyl bromide).

  • The Challenge: The primary risk in this synthesis is polyalkylation . The product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to the formation of the undesired tertiary amine byproduct.

  • The Solution: We employ a large molar excess (5 equivalents) of n-propylamine. This statistical forcing ensures that the alkyl halide is far more likely to encounter a primary amine molecule than a product molecule.

  • Salt Formation: The conversion to the HCl salt serves two purposes: it stabilizes the amine against oxidation and facilitates purification via crystallization, removing non-basic impurities.[1]

Reaction Scheme Visualization

ReactionScheme Start1 2-Phenoxyethyl bromide (Electrophile) Inter Transition State (SN2) Start1->Inter Start2 n-Propylamine (Nucleophile - 5 eq) Start2->Inter ProductBase Free Base N-(2-Phenoxyethyl)propylamine Inter->ProductBase - HBr Byproduct Byproduct: HBr (scavenged) Inter->Byproduct Salt Final Product: HCl Salt ProductBase->Salt + HCl (anhydrous)

Figure 1: Reaction pathway prioritizing mono-alkylation via stoichiometry control.

Materials & Equipment

ReagentCAS No.[2]GradeRole
2-Phenoxyethyl bromide589-10-6>97%Electrophile
n-Propylamine107-10-8>99%Nucleophile
Ethanol (Absolute)64-17-5AnhydrousSolvent
HCl in Dioxane (4M)-ReagentAcid source
Diethyl Ether60-29-7AnhydrousAnti-solvent
Sodium Hydroxide (1M)1310-73-2AqueousWorkup base

Safety Note: n-Propylamine is volatile and corrosive. All operations must be performed in a functioning fume hood. 2-Phenoxyethyl bromide is an irritant.

Protocol A: Synthesis of the Free Base

Objective: Isolate pure N-(2-Phenoxyethyl)propylamine oil free of quaternary salts.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-phenoxyethyl bromide (10.0 g, 50 mmol) and absolute ethanol (50 mL) .

  • Amine Addition: Add n-propylamine (14.8 g, 20.5 mL, 250 mmol) in one portion.

    • Note: The 5:1 molar ratio is critical to suppress tertiary amine formation [1].

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 6–8 hours .

    • Validation: Monitor via TLC (Silica; Eluent: 10% MeOH in DCM). The starting bromide (

      
      ) should disappear; the product amine will appear as a streak near the baseline unless treated with triethylamine in the eluent.
      
  • Concentration: Cool the mixture. Remove ethanol and excess n-propylamine via rotary evaporation under reduced pressure.

    • Result: A viscous, semi-solid residue remains (mixture of product hydrobromide and propylammonium bromide).

  • Basification: Resuspend the residue in Dichloromethane (DCM, 100 mL) . Add 1M NaOH (60 mL) and stir vigorously for 15 minutes.

    • Mechanism:[3][4][5][6][7][8][9] This liberates the free amine from its HBr salt.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM (50 mL). Combine organic layers.

  • Drying: Wash combined organics with Brine (50 mL), dry over anhydrous

    
    , filter, and evaporate to dryness.
    
    • Yield: Expect 8.0–8.5 g of a pale yellow oil.

Protocol B: Hydrochloride Salt Formation & Crystallization

Objective: Convert the oily free base into a stable, crystalline solid.

Critical Warning: Do not use aqueous HCl. Water introduction often leads to the formation of a non-crystallizable "gum" [2].

  • Dissolution: Dissolve the crude free base oil (from Protocol A) in a minimum amount of anhydrous Ethyl Acetate (approx. 20-30 mL) .

    • Tip: If the oil is not fully soluble, add small amounts of anhydrous Ethanol dropwise until clear.

  • Acidification: Cool the solution to 0°C in an ice bath. With vigorous stirring, add 4M HCl in Dioxane dropwise.

    • Endpoint: Monitor pH using wet pH paper.[1] Stop addition when pH reaches 2–3.

    • Observation: A white precipitate should begin to form immediately.

  • Crystallization:

    • If a solid forms: Stir at 0°C for 30 minutes.

    • If an oil forms (Oiling Out): Add anhydrous Diethyl Ether (50 mL) slowly as an anti-solvent. Scratch the inner wall of the flask with a glass rod to induce nucleation.[1]

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold anhydrous ether (

    
     mL) to remove residual starting materials.
    
  • Drying: Dry the solid in a vacuum desiccator over

    
     or silica gel for 12 hours.
    
Workflow Visualization

WorkupFlow Crude Crude Reaction Mixture Evap Rotary Evaporation (Remove excess Propylamine) Crude->Evap BaseWash Basify (1M NaOH) & Extract (DCM) (Remove HBr salts) Evap->BaseWash DryOil Isolate Free Base Oil BaseWash->DryOil SaltGen Add HCl/Dioxane in EtOAc (Anhydrous Conditions) DryOil->SaltGen Filter Filtration & Ether Wash SaltGen->Filter Final Pure HCl Salt Crystals Filter->Final

Figure 2: Purification and salt formation workflow.

Analytical Validation

TestExpected ResultPurpose
Appearance White to off-white crystalline powderVisual purity check
Melting Point 185–190°C (Typical for similar ethers)Identity confirmation
1H NMR (

)

7.3-6.9 (m, 5H, Ar-H), 4.2 (t, 2H,

), 3.4 (t, 2H,

), 3.0 (t, 2H, propyl

), 1.7 (m, 2H), 0.9 (t, 3H)
Structural verification
Silver Nitrate Test White precipitate (

)
Confirms presence of Chloride anion

Troubleshooting Guide

Issue: The product "oils out" instead of crystallizing.

  • Cause: Presence of trace water or too high solubility in the solvent.

  • Remedy:

    • Decant the supernatant solvent.

    • Redissolve the oil in a minimum of hot Isopropanol (IPA).

    • Add Diethyl Ether until slightly turbid.

    • Cool slowly to -20°C.

    • Seeding: If available, add a tiny crystal of the pure salt to induce lattice formation [3].

Issue: Low Yield.

  • Cause: Incomplete extraction of the free base from the aqueous layer during workup.

  • Remedy: Ensure the pH of the aqueous layer is >12 before extraction. Amines are soluble in water at neutral pH.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[1] Purification of Secondary Alkyl Amines - Technical Support Protocol. Retrieved from 1

  • ResearchGate Discussion. (2017). Purification of organic hydrochloride salt? (Expert consensus on non-aqueous salt formation). Retrieved from 10

  • Santa Cruz Biotechnology. (n.d.). N-(2-Phenoxyethyl)-2-propanamine Data Sheet. (Reference for chemical structure and CAS). Retrieved from 2[2]

Sources

Troubleshooting & Optimization

Technical Support Center: n-Propylamine Removal Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Excess n-Propylamine from Reaction Mixtures Ticket ID: CHEM-SUP-009 Support Tier: Level 3 (Senior Application Scientist)

Introduction: Know Your Reagent

Before attempting removal, you must understand the physicochemical profile of n-propylamine. Many researchers fail to remove it completely because they treat it like a standard solvent rather than a reactive amine.

PropertyValueImplication for Removal
Boiling Point ~48 °CVolatile enough for rotary evaporation, but prone to "bumping."
pKa (Conjugate Acid) ~10.7Highly basic. It will be fully protonated (ionic) at pH < 8.
Water Solubility MiscibleExcellent candidate for aqueous extraction if ionized.
Nucleophilicity HighCan react with electrophilic scavengers (isocyanates/aldehydes).[1]

Decision Matrix: Select Your Protocol

Do not guess. Use this logic flow to determine the safest and most efficient removal method based on your product's sensitivity.

RemovalLogic Start Start: Excess n-Propylamine IsVolatile Is Product Volatile? Start->IsVolatile IsAcidSensitive Is Product Acid-Sensitive? IsVolatile->IsAcidSensitive Yes Evap Protocol A: Azeotropic Evaporation IsVolatile->Evap No (High BP) IsBasic Is Product a Base (Amine)? IsAcidSensitive->IsBasic No Scavenger Protocol C: Solid-Phase Scavenging IsAcidSensitive->Scavenger Yes (Avoid Acid) AcidWash Protocol B: Acidic Extraction IsBasic->AcidWash No (Neutral Product) IsBasic->Scavenger Yes (Amine Product) Chrom Protocol D: Chromatography

Figure 1: Decision tree for selecting the appropriate n-propylamine removal strategy.

Protocol A: Azeotropic Evaporation (The "Quick Fix")

Best For: Non-volatile, thermally stable products. Mechanism: n-Propylamine has a boiling point of 48°C. However, it often "sticks" to products due to hydrogen bonding. Co-evaporation disrupts these interactions.

Step-by-Step:
  • Temperature Control: Set water bath to 30–35°C . Do not exceed 40°C initially to prevent bumping.

  • Solvent Entrainment: Add Dichloromethane (DCM) or Toluene (10 mL per gram of crude). Toluene forms a favorable azeotrope that helps drag the amine out.[2]

  • Vacuum Ramp: Slowly decrease pressure to < 100 mbar.

  • Repeat: Perform this "add solvent -> evaporate" cycle 3 times.

Warning: If your reaction was acidic (e.g., used HCl or acetic acid), the n-propylamine exists as a salt (propylammonium chloride/acetate). Salts do not evaporate. You must freebase the mixture (wash with NaHCO₃) before attempting Protocol A.

Protocol B: Acidic Aqueous Workup (The Standard)

Best For: Neutral or acidic products that are stable to mild acid. Mechanism: Protonation.[3]


. The charged ammonium salt partitions into the aqueous layer, while your neutral product stays in the organic layer.
Acid Selection Guide

Choose your acid based on your product's fragility:

AcidStrengthUse Case
1M HCl StrongRobust products. Most effective removal.
10% Citric Acid Mild/BufferAcid-sensitive protecting groups (e.g., Boc, acetals).
0.5M NaH₂PO₄ Very MildHighly sensitive substrates. Buffers at pH ~4-5.
10% CuSO₄ Visual Indicator Pro-Tip: Forms a deep blue/purple complex with amines.
The "Visual Indicator" Method (Copper Sulfate)

This is a self-validating protocol. You see when the amine is gone.

  • Dissolve: Dilute reaction mixture in EtOAc or DCM.

  • Wash 1: Add 10% aqueous CuSO₄ solution. Shake.

    • Observation: Aqueous layer turns Deep Purple/Blue (Copper-Amine complex).

  • Drain: Remove aqueous layer.[3][4]

  • Repeat: Wash with fresh CuSO₄ until the aqueous layer remains Pale Blue (color of pure CuSO₄).

  • Final Polish: Wash with brine to remove residual copper.

Protocol C: Solid-Phase Scavenging (The "Cleanest" Method)

Best For: Amine products (where acid wash fails) or high-value synthesis (API generation). Mechanism: Chemoselective capture. A polymer-supported electrophile (Isocyanate) reacts covalently with the nucleophilic n-propylamine. The impurity becomes part of the solid bead and is filtered away.

Scavenging Resin PS-Isocyanate (Solid Bead) Complex Urea Bond (Solid Phase) Resin->Complex + Impurity Impurity n-Propylamine (Solution) Impurity->Complex Covalent Bond Product Purified Product (Solution) Complex->Product Filtration

Figure 2: Mechanism of scavenging. The amine is trapped on the bead as a urea derivative.

Procedure:
  • Stoichiometry: Calculate excess n-propylamine. Add 3–4 equivalents of PS-Isocyanate resin (typical loading 1.0–1.5 mmol/g) relative to the excess amine.

  • Solvent: Ensure the solvent swells the resin (DCM, THF, or DMF are ideal; Methanol is poor).

  • Incubation: Shake gently at Room Temp for 2–4 hours.

    • Note: Do not use magnetic stir bars, as they grind the resin beads into fine dust that clogs filters. Use an orbital shaker.

  • Filtration: Filter through a fritted glass funnel or cotton plug.

  • Result: The filtrate contains your product; the n-propylamine is trapped on the resin.

Troubleshooting & FAQs

Q: I used the rotovap, but the oil still smells like fish/ammonia. A: The human nose detects n-propylamine at ppb levels.

  • Fix: Dissolve the oil in DCM and wash once with 1M HCl (if product permits). If you cannot use acid, place the oil under high vacuum (< 1 mbar) overnight. The smell often lingers even when <1% impurity remains.

Q: My product is also a basic amine. How do I separate it from n-propylamine? A: This is the most difficult scenario.

  • Option 1 (Volatility): If your product is heavy (MW > 250), high-vacuum drying will remove n-propylamine (MW 59) while leaving your product.

  • Option 2 (Scavenging): If your product is a tertiary amine, use a PS-Benzaldehyde scavenger. It reacts with primary amines (n-propylamine) to form imines but ignores tertiary amines.

Q: I formed a white solid in my flask during evaporation. A: You likely have n-propylammonium salts (chloride or acetate) derived from acids in your reaction.

  • Fix: These will not evaporate. Dissolve in DCM, wash with saturated NaHCO₃ (to freebase), dry over Na₂SO₄, and then evaporate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7852, Propylamine. Retrieved from [Link]

  • Biotage (2006). Solid-Supported Reagents and Scavengers: Application Guide.[5] (Referenced for PS-Isocyanate protocols).[5][6][7] Retrieved from [Link]

  • Organic Syntheses (1945). Mannich Reaction Procedures involving Amine Salts. Coll. Vol. 3, p. 305. (Referenced for salt handling).[2][4] Retrieved from [Link]

Sources

minimizing dialkylation side products in phenoxyethyl amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PEA-SYN-001 Topic: Minimizing Dialkylation in Phenoxyethyl Amine Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Identifying the Issue

Before altering your protocol, confirm that dialkylation is the root cause of your yield loss.

The "Runaway" Mechanism: In the synthesis of phenoxyethyl amines (e.g., reacting phenoxyethyl bromide with a primary amine), the secondary amine product is often more nucleophilic than the starting primary amine. This leads to a competitive cascade where the product consumes the alkylating agent.

Symptom Checker
ObservationDiagnosis
Mass Spec (LCMS) Strong peak at

. The "Dimer" impurity.
H-NMR Complex aliphatic region. Loss of N-H signal intensity relative to the alkyl chain.
TLC A less polar spot appearing just above your desired product (tertiary amines run faster on silica than secondary amines).
Yield < 50% despite full consumption of the alkyl halide.

Strategic Decision Matrix

Choose your troubleshooting path based on your available starting materials and scale.

DecisionMatrix Start Select Synthesis Route Q1 Is the Amine Valuable/Scarce? Start->Q1 Q2 Is Phenoxyacetaldehyde available? Q1->Q2 Yes (Save Amine) MethodC Method C: Direct Alkylation (High Excess Strategy) Q1->MethodC No (Amine is cheap/volatile) MethodA Method A: Reductive Amination (Best Selectivity) Q2->MethodA Yes MethodB Method B: Gabriel Synthesis (Guaranteed Primary Amine) Q2->MethodB No (Use Alkyl Halide) caption Figure 1: Decision tree for selecting the optimal synthetic pathway.

Protocol Optimization Guides

Method A: Reductive Amination (The "Gold Standard")

Best for: Valuable amines, high-selectivity requirements. Mechanism: Formation of an imine followed by in situ reduction.[1] The imine is formed reversibly, but the reduction is irreversible. Using Sodium Triacetoxyborohydride (STAB) ensures the aldehyde is reduced after imine formation, not before.

Protocol:

  • Dissolution: Dissolve Phenoxyacetaldehyde (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Imine Formation: Stir for 30–60 mins at Room Temperature (RT).

    • Tip: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA to free the base.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

    • Note: STAB is milder than

      
       and will not reduce the aldehyde as quickly as it reduces the protonated imine.
      
  • Quench: After 2–4 hours, quench with saturated aqueous

    
    .
    

Why this works: The reaction proceeds via an iminium ion intermediate. Dialkylation is mechanistically suppressed because the resulting secondary amine is sterically hindered and less likely to form an iminium ion with a second equivalent of aldehyde under these mild conditions.

Method B: The Gabriel Synthesis (The "Blocker" Strategy)

Best for: Synthesizing primary phenoxyethyl amines (


) where absolutely no secondary amine is tolerated.
Mechanism:  Uses phthalimide as a "masked" ammonia equivalent.[2] The phthalimide anion is singly nucleophilic; it cannot react a second time.

Protocol:

  • Alkylation:

    • Mix Phenoxyethyl Bromide (1.0 equiv) and Potassium Phthalimide (1.1 equiv) in DMF.

    • Heat to 70–90°C for 4–12 hours.

    • Checkpoint: Pour into water. The intermediate (N-phenoxyethyl phthalimide) usually precipitates as a white solid. Filter and wash.[1][3]

  • Deprotection (Ing-Manske Procedure):

    • Suspend the intermediate in Ethanol.

    • Add Hydrazine Hydrate (1.2 equiv).

    • Reflux for 2–4 hours.[1] A white precipitate (phthalhydrazide) will form.

  • Workup:

    • Cool and filter off the phthalhydrazide.

    • Concentrate the filtrate to obtain the primary amine.[3]

Method C: Direct Alkylation (Optimization for "Brute Force")

Best for: Cheap, volatile amines (e.g., methylamine, ethylamine) where you can use a massive excess.

The "Cesium Effect" & Dilution: If you must use direct alkylation (


), you cannot use a 1:1 ratio. You must statistically favor the primary attack.

Protocol:

  • Stoichiometry: Use 5–10 equivalents of the amine.

  • Concentration: Run the reaction dilute (0.05 M to 0.1 M). High concentration favors intermolecular side reactions (dimerization).

  • Base Selection: Use Cesium Hydroxide (CsOH) or Cesium Carbonate (

    
    )  if using a non-volatile amine.
    
    • Why: The "Cesium Effect" involves the large radius of the

      
       ion, which forms a loose ion pair with the amide/amine anion, increasing its solubility and nucleophilicity, often accelerating the initial reaction relative to the second alkylation.
      
ParameterStandard Condition (Fail)Optimized Condition (Pass)
Amine Equivalents 1.0 – 1.5 equiv> 5.0 equiv
Addition Order Amine added to HalideHalide added slowly to Amine
Temperature Reflux (Heat)RT or 0°C (Kinetic Control)

Troubleshooting FAQ

Q: I am using Method A (Reductive Amination) but still seeing some dialkylation. Why? A: This is rare but happens with unhindered primary amines.

  • Fix: Switch solvent to Dichloromethane (DCM) or DCE .[3] Avoid Methanol, as it promotes imine equilibrium shifts that can favor side reactions.

  • Fix: Add Acetic Acid (1.0 equiv) . This protonates the imine, accelerating the reduction step so the intermediate doesn't hang around long enough to react further.

Q: In Method B (Gabriel), the hydrazine step is not clearing the protecting group. A: The Ing-Manske procedure can sometimes be slow for electron-rich systems.

  • Fix: Use Methylamine (40% aq.) instead of hydrazine. It is often a more potent nucleophile for cleaving the phthalimide ring and avoids forming the insoluble phthalhydrazide "sludge."

Q: My phenoxyethyl bromide is not reacting in Method C. A: Phenoxyethyl halides can be sluggish due to the electron-withdrawing effect of the oxygen (inductive effect) deactivating the carbon, despite the potential for anchimeric assistance.

  • Fix: Add Sodium Iodide (0.1 equiv) (Finkelstein catalyst) to generate the more reactive alkyl iodide in situ.

Visualizing the Competition

Understanding the kinetics of the side reaction is crucial for control.

ReactionPathways Start Phenoxyethyl Bromide (Electrophile) Product Desired Product (Secondary Amine) Start->Product + R-NH2 (Fast) Amine Primary Amine (R-NH2) SideProduct Dialkylated Impurity (Tertiary Amine) Product->SideProduct + Start Material (Competing Reaction) caption Figure 2: The competitive pathway. The Product competes with the Amine for the Starting Material.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron.

  • Gibson, M. S., & Bradshaw, R. W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition.

  • Ing, H. R., & Manske, R. H. (1926).[7] "A modification of the Gabriel synthesis of amines."[2][7][8][9] Journal of the Chemical Society.

Sources

Technical Support Center: Isolation and Purification of N-(2-Phenoxyethyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, theoretical grounding, and self-validating protocols for isolating N-(2-Phenoxyethyl)propylamine (a basic secondary amine) from unreacted phenol (a weakly acidic impurity) during organic synthesis and drug development workflows.

Core Principles of Separation (The Causality)

The separation of N-(2-Phenoxyethyl)propylamine from phenol relies on their diametrically opposed ionizability. Phenol is a weak Brønsted acid that remains neutral at low pH but forms a water-soluble anionic salt (phenoxide) at high pH[1]. Conversely, N-(2-Phenoxyethyl)propylamine is a base that forms a water-soluble cationic salt (ammonium) at low pH but remains a neutral, organic-soluble free base at high pH[2].

By manipulating the pH of the aqueous phase during liquid-liquid extraction, we can selectively force one compound into the aqueous layer while leaving the other in the organic layer.

Physicochemical Profiling for Separation Strategy
PropertyN-(2-Phenoxyethyl)propylamineUnreacted PhenolSeparation Implication
Compound Class Secondary Amine (Base)Aromatic Alcohol (Weak Acid)Determines the direction of the extraction.
Ionizable Group Secondary amine (-NH-)Phenolic hydroxyl (-OH)Target functional groups for pH manipulation.
Approximate pKa ~9.0 - 9.5 (conjugate acid)~10.0Opposite ionization states at extreme pH values.
State at pH 1 (HCl) Protonated (Cationic salt)Neutral (Protonated)Amine is aqueous-soluble; Phenol is organic-soluble.
State at pH 13 (NaOH) Neutral (Free base)Deprotonated (Anionic salt)Amine is organic-soluble; Phenol is aqueous-soluble.

Troubleshooting & FAQs

Q1: Why am I losing my amine product when trying to purify it via standard silica gel column chromatography? A: Bare silica gel contains acidic silanol groups (Si-OH) that act as Brønsted acids. When a basic secondary amine like N-(2-Phenoxyethyl)propylamine passes through the column, it undergoes a strong acid-base interaction with the stationary phase[3]. This causes severe peak tailing, irreversible binding, and significant yield loss. Causality & Solution: You must neutralize the acidic silanols. Incorporate 1% Triethylamine (TEA) into your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA)[3]. The TEA acts as a competing amine, saturating the active silanol sites and allowing your target amine to elute cleanly.

Q2: I performed an acid wash (1M HCl) to extract my amine, but NMR shows the amine is still in the organic layer. What went wrong? A: This is a classic partition coefficient issue. While protonation makes the amine more polar, the resulting hydrochloride salt of N-(2-Phenoxyethyl)propylamine retains significant lipophilic character due to the phenoxy and propyl groups. If you are using a highly polar organic solvent (like ethyl acetate) or if the concentration is too high, the salt may partition back into the organic layer. Causality & Solution: Switch your extraction solvent to a strictly non-polar or moderately polar solvent like diethyl ether or dichloromethane (DCM). Additionally, ensure the aqueous phase is highly acidic (pH < 2) to guarantee 100% protonation of the amine.

Q3: Can I extract the phenol instead of the amine to achieve separation? A: Yes. Because phenol is a weak acid (pKa ~10), washing the organic mixture with a strong aqueous base like 1M NaOH will deprotonate the phenol into water-soluble sodium phenoxide[2]. The neutral free-base amine will remain in the organic layer[1]. However, extracting the amine into acid (Protocol A below) is generally preferred in drug discovery workflows because it simultaneously separates the amine from any other neutral organic impurities (e.g., unreacted alkyl halides).

Validated Experimental Protocols

Protocol A: Liquid-Liquid Acid-Base Extraction (Recommended)

This self-validating system ensures the complete isolation of the amine by leveraging its basicity.

Step 1: Dissolution

  • Action: Dissolve the crude mixture (amine + phenol) in a suitable organic solvent (e.g., Dichloromethane or Diethyl Ether).

  • Causality: A water-immiscible solvent is required to create a biphasic system for partitioning.

Step 2: Acidic Extraction

  • Action: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Stopper, invert, and vent to release pressure. Shake vigorously for 2 minutes.

  • Causality: The HCl protonates the secondary amine, converting it into a highly polar, water-soluble hydrochloride salt. The phenol remains neutral and stays in the organic layer[1].

  • Validation Checkpoint: Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a colored spot confirms the complete extraction of the amine into the aqueous layer.

Step 3: Phase Separation

  • Action: Allow the layers to separate. Drain and collect the aqueous layer (contains the amine salt). Retain the organic layer (contains phenol) for waste or recovery. Wash the aqueous layer once more with fresh organic solvent to remove trace phenol.

Step 4: Basification

  • Action: Cool the collected aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise while stirring until the pH is > 12.

  • Causality: The strong base deprotonates the ammonium salt, regenerating the neutral, water-insoluble free amine. The solution will typically become cloudy as the free amine "oils out."

  • Validation Checkpoint: Use pH paper to confirm the aqueous layer is strictly > 12.

Step 5: Back-Extraction & Recovery

  • Action: Transfer the basified aqueous layer back to a clean separatory funnel. Extract 3 times with fresh Dichloromethane. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Causality: The neutral free amine partitions back into the organic phase, leaving inorganic salts (NaCl, excess NaOH) in the aqueous waste.

Workflow Visualization

ExtractionWorkflow Start Mixture in Organic Solvent (Amine + Phenol) AddAcid Add 1M HCl (aq) Agitate & Vent Start->AddAcid Sep1 Phase Separation (Separatory Funnel) AddAcid->Sep1 Org1 Organic Layer Unreacted Phenol (Neutral) Sep1->Org1 Retain or Discard Aq1 Aqueous Layer Amine-HCl Salt (Cationic) Sep1->Aq1 Collect Basify Add 2M NaOH (aq) Adjust to pH > 12 Aq1->Basify Extract Add Fresh Organic Solvent (e.g., DCM) Basify->Extract Sep2 Phase Separation (Separatory Funnel) Extract->Sep2 Org2 Organic Layer Free Amine (Neutral) Sep2->Org2 Collect Aq2 Aqueous Layer NaCl + NaOH (Waste) Sep2->Aq2 Discard Finish Dry (Na2SO4) & Evaporate Pure N-(2-Phenoxyethyl)propylamine Org2->Finish

Workflow for acid-base extraction of N-(2-Phenoxyethyl)propylamine from phenol.

References

1. 2. 3.

Sources

troubleshooting low conversion in phenoxyethyl bromide amination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in


 Alkylation of Amines with 2-Phenoxyethyl Bromide
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Status:  Active Support Guide

Executive Summary & Reaction Context

The amination of 2-phenoxyethyl bromide is a cornerstone reaction in medicinal chemistry, frequently used to synthesize GPCR ligands, kinase inhibitors, and various CNS-active agents (e.g., Domperidone intermediates). While theoretically a straightforward


 nucleophilic substitution , this reaction often suffers from low conversion, "stalling," or competing elimination pathways due to the unique electronic and steric properties of the phenoxyethyl motif.

This guide moves beyond basic textbook theory to address the specific kinetic and thermodynamic bottlenecks encountered in the lab.

The Core Reaction


Diagnostic Workflow

Before altering variables, diagnose the specific failure mode using the logic tree below.

Troubleshooting_Workflow Start START: Low Conversion Observed Check_SM Is Starting Material (SM) Phenoxyethyl Bromide remaining? Start->Check_SM Check_Side Are Side Products forming? Check_SM->Check_Side Yes (SM Remaining) Decomp Hydrolysis/Phenol Formation Check_SM->Decomp No (SM Consumed, Low Yield) Stalled Reaction Stalled (SM persists, no side products) Check_Side->Stalled No (Clean but slow) Elimination Vinyl Ether Formed (Elimination Product) Check_Side->Elimination Yes (Vinyl Ether) OverAlk Dialkylated Impurity (Over-alkylation) Check_Side->OverAlk Yes (Tertiary Amine) Sol_Kinetics KINETIC ISSUE 1. Increase Temp 2. Add NaI (Finkelstein) 3. Switch to DMF/DMSO Stalled->Sol_Kinetics Sol_Base BASE/STERIC ISSUE 1. Switch to weaker base (K2CO3) 2. Lower Temp 3. Check steric bulk of amine Elimination->Sol_Base Sol_Stoich STOICHIOMETRY ISSUE 1. Increase Amine equiv (3-5x) 2. Slow addition of bromide OverAlk->Sol_Stoich Sol_Wet MOISTURE ISSUE 1. Dry solvents 2. Check Base dryness Decomp->Sol_Wet

Figure 1: Diagnostic logic tree for identifying the root cause of low conversion in phenoxyethylation reactions.

Technical Deep Dive & Troubleshooting

Category 1: Kinetic Stalling (The "Finkelstein" Fix)

Symptom: The reaction reaches ~40-60% conversion and stops. Adding more base or amine has no effect. Root Cause: The C-Br bond in 2-phenoxyethyl bromide is moderately reactive, but the inductive effect of the phenoxy oxygen can decrease the electrophilicity of the


-carbon relative to simple alkyl halides. Furthermore, as the reaction progresses, the accumulation of bromide salts can inhibit the reaction if solubility is an issue.

Solution: The Finkelstein Assist Add a catalytic amount (10-20 mol%) of Sodium Iodide (NaI) .

  • Mechanism: Iodide (

    
    ) is a better nucleophile than the amine and rapidly displaces the bromide to form the transient 2-phenoxyethyl iodide . The iodide is a far superior leaving group (weaker bond, better polarizability), allowing the amine to attack more rapidly.
    
  • Protocol Adjustment:

    • Add 0.2 eq NaI to the reaction mixture at the start.

    • Ensure the solvent (e.g., Acetone, MEK, or DMF) dissolves NaI.

Category 2: Competition: Substitution ( ) vs. Elimination ( )

Symptom: Appearance of phenoxyethene (vinyl ether) in LCMS/NMR. Root Cause: The


-hydrogens in 2-phenoxyethyl bromide are acidified by the electron-withdrawing phenoxy group. Strong, bulky bases (e.g., 

-BuOK, DBU) or high temperatures favor deprotonation (

) over nucleophilic attack (

).

Data: Base Selection Impact

Base pKa (conj. acid) Mechanism Favored Risk Level

|


 / 

| ~10 |

(Substitution)
| Low (Recommended) | |

/ DIPEA
| ~10-11 | Mixed | Moderate | | NaH | ~35 |

(if cold) /

| High | |

-BuOK
| ~17 |

(Elimination)
| Critical Failure |

Solution:

  • Switch Base: Use anhydrous

    
      or 
    
    
    
    in DMF or MeCN. These bases are strong enough to scavenge the HBr formed but not basic enough to rapidly deprotonate the
    
    
    -carbon.
  • Lower Temperature:

    
     has a higher activation energy than 
    
    
    
    . If elimination is observed at 80°C, lower to 50°C and extend reaction time.
Category 3: Over-Alkylation (The "Double Dip")

Symptom: You are trying to make a secondary amine (from a primary amine), but you see significant tertiary amine formation. Root Cause: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive electron donation of the added alkyl group.

Solution:

  • Stoichiometry Inversion: Do not use 1:1 equivalents. Use a large excess of the primary amine (3.0 – 5.0 equivalents).

  • Slow Addition: Add the phenoxyethyl bromide dropwise to the solution of amine + base. This keeps the concentration of alkylating agent low relative to the amine.

Optimized Experimental Protocols

Protocol A: Standard Conditions (High Success Rate)

Best for: Primary/Secondary amines with moderate nucleophilicity.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Reagents:

    • Amine (1.0 equiv if secondary; 3.0-5.0 equiv if primary).

    • 2-Phenoxyethyl bromide (1.0 - 1.2 equiv).

    • 
        (2.0 - 3.0 equiv, anhydrous, finely ground).
      
    • NaI (0.1 - 0.2 equiv, catalytic).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration). Note: DMF is faster but harder to remove; MeCN is easier to work up.

  • Procedure:

    • Dissolve amine in solvent. Add base and NaI.[1] Stir for 10 mins.

    • Add phenoxyethyl bromide (dropwise if preventing over-alkylation).

    • Heat to 60-80°C . Monitor by TLC/LCMS every 2 hours.

  • Workup: Dilute with EtOAc, wash with water (

    
     if DMF used) and brine. Dry over 
    
    
    
    .
Protocol B: Phase Transfer Catalysis (PTC)

Best for: Scale-up or when anhydrous polar solvents are undesirable.

  • System: Toluene / Water (biphasic).

  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5-10 mol%).

  • Base: 50% NaOH or KOH (aq).

  • Procedure:

    • Dissolve phenoxyethyl bromide and amine in Toluene.

    • Add TBAB and aqueous base.[2]

    • Vigorous stirring is required (high RPM) to maximize interfacial area.

    • Heat to reflux.

    • Warning: Strong aqueous base increases hydrolysis risk; monitor closely.

FAQ: Expert Troubleshooting

Q: I see starting material, but the reaction has stopped after 24 hours. Should I add more bromide? A: No. If the reaction stalls, it is likely due to catalyst poisoning or salt precipitation coating the base.

  • Action: Filter the reaction to remove salts, re-suspend in fresh solvent, and add fresh base + 0.2 eq NaI.

Q: Can I use the chloride instead of the bromide to save money? A: Phenoxyethyl chloride is significantly less reactive. If you must use it, the Finkelstein condition (adding NaI) is mandatory, not optional. You will likely need higher temperatures (100°C+) and a solvent like DMF or DMSO.

Q: I am getting a low yield due to "hydrolysis". Where is the water coming from? A:


 is hygroscopic. If not dried, it introduces water which hydrolyzes the bromide to 2-phenoxyethanol .
  • Action: Flame-dry your base or use commercially available "anhydrous" grades stored in a desiccator.

References

  • Finkelstein Reaction Mechanism

    • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.

  • Amination of Alkyl Halides (General Protocols)

    • Fisher Scientific Reference Protocols: Amin
  • Phase Transfer Catalysis in Alkylation

    • Freedman, H. H. (1986). "Industrial applications of phase transfer catalysis". Pure and Applied Chemistry, 58(6), 857-868.
  • Prevention of Over-Alkylation

    • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines". Tetrahedron, 57(37), 7785-7811.

Sources

Technical Support Center: Crystallization of N-(2-Phenoxyethyl)propylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-(2-Phenoxyethyl)propylamine HCl .

This molecule presents a unique crystallization challenge: it is an amphiphilic secondary amine salt. It possesses highly lipophilic, flexible appendages (the phenoxyethyl and propyl groups) tethered to a highly polar, ionic core (the secondary amine hydrochloride). This structural dichotomy often leads to high entropic barriers during crystal lattice assembly, making the compound prone to liquid-liquid phase separation (LLPS, or "oiling out") rather than forming a well-ordered crystalline solid.

The following guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure robust, high-yield crystallization.

Quantitative Data: Solvent Selection Matrix

Successful crystallization of this salt requires balancing the solvation of the ionic core with the rejection of the lipophilic chains. Table 1 summarizes the quantitative parameters of standard crystallization solvents used for secondary amine hydrochlorides.

Table 1: Physicochemical Properties of Recommended Solvents

Solvent ClassSolventBoiling Point (°C)Dielectric Constant (ε)Role in Crystallization Workflow
Alcohol Isopropanol (IPA)82.518.3Primary Solvent: Excellent temperature-dependent solubility; solvates the HCl core.
Alcohol Ethanol (EtOH)78.324.5Primary Solvent: High solubility, but requires a strong antisolvent to force precipitation.
Ester Ethyl Acetate (EtOAc)77.16.0Mild Antisolvent: Good for step-wise desolvation; miscible with alcohols.
Alkane Heptane98.41.9Strong Antisolvent: Highly non-polar; rapidly rejects the lipophilic chains.
Aqueous Water (H₂O)100.080.1Avoid: High risk of salt disproportionation and hydrolysis.
Troubleshooting & FAQs

Q1: Why does my compound "oil out" (liquid-liquid phase separation) instead of crystallizing, and how do I prevent it? The Causality: "Oiling out" occurs when the solution becomes highly supersaturated at a temperature that is above the melting point of the solute in that specific solvent mixture[1]. Because N-(2-Phenoxyethyl)propylamine HCl has flexible lipophilic chains, it easily forms a metastable, solute-rich liquid phase rather than overcoming the entropic barrier to nucleate a solid crystal. The Solution: You must lower the supersaturation level at the nucleation temperature. This is achieved by diluting the starting solution, significantly decreasing the cooling rate, or introducing seed crystals before the cloud point (the onset of LLPS) is reached[1].

Q2: What is the mechanistic advantage of using an antisolvent approach for this specific salt? The Causality: Antisolvent crystallization operates via a precise three-step desolvation mechanism. When an antisolvent (like heptane) is added, it first penetrates the solvation shell of the amine salt, reorganizes the local molecular structure, and finally expels the primary solvent (like IPA) due to repulsive forces[2]. For this molecule, heptane selectively interacts with the lipophilic phenoxy and propyl groups, rapidly stripping the polar IPA away from the hydrochloride core. This rapid desolvation induces a high nucleation rate, which is highly effective for isolating fine, high-purity particles[3].

Q3: How do I prevent the disproportionation of the hydrochloride salt back into the free base? The Causality: Hydrochloride salts of secondary amines are highly susceptible to disproportionation (loss of HCl) in aqueous environments. If the local pH rises above the


 of the salt, the thermodynamic equilibrium shifts, causing the parent free base to crash out of solution instead of the desired salt[4].
The Solution:  Strictly limit water content. Use anhydrous IPA or Ethanol. If water must be used for initial dissolution, ensure the pH is artificially depressed (pH < 2.0) with a stoichiometric excess of HCl prior to cooling.
Experimental Workflows
Protocol A: Self-Validating Cooling Crystallization (IPA System)

This protocol utilizes a controlled cooling ramp to maintain the system within the metastable zone width (MZW), promoting the growth of large, easily filterable crystals[5].

  • Dissolution: Suspend 10.0 g of crude N-(2-Phenoxyethyl)propylamine HCl in 50 mL of anhydrous Isopropanol (IPA). Heat the reactor to 65°C under moderate agitation (250 rpm).

    • Self-Validation Check: The solution must become completely transparent. If the solution remains cloudy, you have exceeded the saturation limit. Add IPA in 2 mL increments until clear. This validates your starting concentration.

  • Hot Filtration: Pass the 65°C solution through a 0.45 µm PTFE membrane into a pre-warmed receiving vessel. Causality: This removes foreign particulates that act as sites for uncontrolled, heterogeneous nucleation.

  • Controlled Cooling & Seeding: Program the reactor to cool to 45°C at a linear rate of 0.5°C/min[5]. Once at 45°C, add 0.1 g (1 wt%) of pure N-(2-Phenoxyethyl)propylamine HCl seed crystals.

    • Self-Validation Check: Observe the seeds for 10 minutes. They must remain suspended. If they dissolve, the solution is undersaturated; cool the system by another 2°C and re-seed.

  • Maturation: Continue cooling to 5°C at a slow rate of 0.1°C/min. Hold the slurry at 5°C for 4 hours. Causality: The extended hold time allows for Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals.

  • Isolation: Isolate the product via vacuum filtration. Wash the filter cake with 10 mL of pre-chilled (0°C) IPA to displace the mother liquor, and dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Antisolvent Crystallization (Ethanol / Heptane)

Use this protocol if the compound persistently oils out during cooling.

  • Dissolution: Dissolve 10.0 g of the API in 30 mL of Ethanol at 50°C.

  • Antisolvent Dosing: Maintain the temperature strictly at 50°C. Using a programmable syringe pump, dose 60 mL of Heptane into the reactor at a rate of 1.0 mL/min.

    • Causality: Slow, controlled dosing prevents massive localized supersaturation spikes at the point of injection, which would otherwise trigger liquid-liquid phase separation or the precipitation of amorphous solids.

  • Cooling: Once the total volume of heptane has been added, cool the resulting slurry to 10°C at 0.2°C/min.

  • Isolation: Filter the solid, wash with 20 mL of room-temperature Heptane, and dry under vacuum to constant weight.

Process Visualization

G Start Dissolve API in Primary Solvent (EtOH) Filter Hot Filtration (Remove impurities) Start->Filter T = 50°C TempHold Maintain Isothermal State (50°C) Filter->TempHold Clear Solution Antisolvent Dose Antisolvent (Heptane, 1 mL/min) TempHold->Antisolvent Stabilize System Nucleation Desolvation & Primary Nucleation Antisolvent->Nucleation Induce Supersaturation Cooling Controlled Cooling (to 10°C) Nucleation->Cooling Crystal Growth Isolate Filtration & Vacuum Drying Cooling->Isolate Maximize Yield

Workflow for antisolvent crystallization of N-(2-Phenoxyethyl)propylamine HCl.

References
  • [4] Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?. Crystal Growth & Design, ACS Publications. URL:[Link]

  • [2] Three-Step Mechanism of Antisolvent Crystallization. Journal of the American Chemical Society, ACS Publications. URL:[Link]

  • [3] Antisolvent Crystallization of Papain. MDPI. URL:[Link]

Sources

preventing oxidation of secondary amines during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine Stability. As a Senior Application Scientist, I frequently encounter drug development programs derailed by the silent, progressive degradation of secondary amines.

Secondary amines (


) are notoriously labile. Their highly nucleophilic nitrogen lone pair and the presence of adjacent 

-hydrogens make them prime targets for both radical-mediated autoxidation and two-electron peroxide attacks. To prevent assay drift, unexpected impurities, and catastrophic formulation failures, we must shift from reactive troubleshooting to proactive, mechanistically grounded storage strategies.

Below is our comprehensive guide, detailing the causality of these degradation pathways, troubleshooting FAQs, and a self-validating protocol to ensure the long-term integrity of your compounds.

The Causality of Secondary Amine Oxidation

Oxidation is the second most common degradation pathway for pharmaceuticals, superseded only by hydrolysis[1]. For secondary amines, degradation is rarely a single pathway; it is a cascade of environmental and chemical interactions.

The initial step of autoxidation typically occurs via the formation of an amine radical. This involves either the abstraction of an electron from the nitrogen lone pair or the abstraction of a hydrogen atom from the


-carbon[2]. Once the aminium radical is formed, it rapidly reacts with ambient molecular oxygen (

) to form hydroperoxides, which subsequently decompose into hydroxylamines, nitrones, or cleavage products.

Furthermore, in formulated environments, the amine is at the mercy of its excipients. Polyether excipients (like PEGs) are highly susceptible to oxidative degradation, forming formaldehyde and formic acid. These reactive species subsequently attack the secondary amine, leading to N-methylation and N-formylation[3].

AmineDegradation SecAmine Secondary Amine (Free Base) Autoxidation Autoxidation (O2, Light, Metals) SecAmine->Autoxidation Radical Initiation Peroxides Excipient Peroxides (e.g., PEG degradation) SecAmine->Peroxides Nucleophilic Attack AminiumRadical Aminium Radical / Alpha-Carbon Radical Autoxidation->AminiumRadical H-Abstraction Hydroxylamine Hydroxylamine (+16 Da) & Nitrones Peroxides->Hydroxylamine Direct Oxygen Transfer NMethylation N-Methylation (+14 Da) N-Formylation (+28 Da) Peroxides->NMethylation Formaldehyde/Formic Acid AminiumRadical->Hydroxylamine O2 Addition

Mechanistic pathways of secondary amine oxidative degradation during storage.

Troubleshooting & FAQ

Q1: My purified secondary amine free base oil turned from colorless to dark brown after a month in the refrigerator. What caused this, and how can I reverse or prevent it? Causality: The discoloration is a classic hallmark of autoxidation. Secondary amine free bases are highly susceptible to radical-mediated autoxidation when exposed to ambient oxygen and light. Trace transition metals (often residual from synthesis) catalyze the formation of aminium radicals[2]. These radicals react with oxygen to form hydroperoxides, which decompose into highly conjugated, colored polymeric degradation products (tars) and nitrones. Solution: You cannot reverse the oxidation; the batch must be re-purified via chromatography or acid-base extraction. To prevent it, you must eliminate the availability of the nitrogen lone pair. Convert the free base to a crystalline salt (e.g., HCl, mesylate). Protonation drastically increases the oxidation potential, preventing electron transfer.

Q2: During accelerated stability testing of our solid dosage form, LC-MS showed unexpected +14 Da and +28 Da peaks. Is this direct oxidation of the amine? Causality: This is an indirect, excipient-driven oxidative degradation. If your formulation contains polyether excipients (like PEG or polysorbates) and trace metals (such as iron oxides used for colorants), the excipient undergoes autoxidation to yield reactive aldehydes and organic acids. The secondary amine reacts with formaldehyde to form an iminium ion, which is subsequently reduced to an N-methyl derivative (+14 Da). Formic acid can also directly react to form an N-formyl derivative (+28 Da)[3]. Solution: Switch to high-purity excipients with strict low-peroxide/low-aldehyde specifications, or incorporate an antioxidant (e.g., BHT, ascorbic acid) into the formulation to act as a radical scavenger, halting the excipient degradation cascade.

Q3: We see a prominent +16 Da peak in our LC-MS assay after storing the amine in ether. What is the mechanism? Causality: A +16 Da mass shift indicates the addition of a single oxygen atom, forming a hydroxylamine (


). This is a two-electron oxidation pathway driven by peroxides[1]. Ethers (like diethyl ether or THF) rapidly form hydroperoxides upon exposure to air and light. These peroxides directly attack the nucleophilic nitrogen lone pair of your amine.
Solution:  Never store secondary amines in ether solvents long-term. If ether must be used during processing, ensure it is freshly distilled or stabilized with BHT, and verify the absence of peroxides using potassium iodide (KI) starch paper before use.

Quantitative Stability Data

To illustrate the critical importance of storage conditions, below is a representative quantitative stability matrix for a model secondary amine over a 6-month period. Notice how the combination of physical barriers (Argon, Amber glass) and chemical barriers (Salt formation) synergize to halt degradation.

Storage ConditionAmine Form6-Month Purity (LC-MS)Primary Degradant DetectedMechanism Prevented
Ambient, Clear Vial, AirFree Base< 72.0%Nitrones, Hydroxylamines (+16 Da)None (Complete degradation)
4°C, Amber Vial, AirFree Base88.5%Hydroxylamines (+16 Da)Photo-oxidation
-20°C, Amber Vial, ArgonFree Base97.2%Trace N-oxidesAutoxidation (O2 depletion)
Ambient, Clear Vial, Air HCl Salt > 99.5% None detected Lone pair protonation

Self-Validating Experimental Protocol: Amine Stabilization and Stress Testing

A protocol is only as good as its built-in controls. The following workflow not only stabilizes the secondary amine but inherently validates the efficacy of the chosen storage condition through parallel stress testing.

Phase 1: Chemical Stabilization (Salt Formation)

  • Dissolution: Dissolve the purified secondary amine free base in an anhydrous, peroxide-free solvent (e.g., MTBE or dichloromethane) under a nitrogen atmosphere.

  • Protonation: Slowly add 1.05 molar equivalents of anhydrous ethereal HCl (or methanesulfonic acid) dropwise at 0°C. Causality: The slight excess ensures complete protonation of the lone pair, rendering the nitrogen non-nucleophilic and resistant to peroxide attack.

  • Isolation: Filter the resulting crystalline precipitate under a stream of nitrogen. Wash with cold, anhydrous solvent and dry under high vacuum for 12 hours.

Phase 2: Physical Stabilization (Packaging) 4. Vial Selection: Transfer the dried salt to an amber glass vial. Causality: Amber glass blocks UV/Vis light, preventing the photo-initiation of radical pathways. 5. Atmospheric Displacement: Sparge the vial headspace with Argon gas for 30 seconds. Causality: Argon is denser than air and forms a protective, inert blanket over the solid, displacing


.
6. Sealing:  Seal immediately with a PTFE-lined cap to prevent oxygen permeation and plasticizer leaching. Store at -20°C.

Phase 3: Accelerated Stress Validation (The Self-Validating Step) 7. Control Setup: Prepare three parallel validation vials containing 50 mg of the amine:

  • Vial A (Negative Control): Free base, clear vial, ambient air.

  • Vial B (Process Control): Free base, amber vial, Argon purged.

  • Vial C (Optimized Sample): HCl Salt, amber vial, Argon purged.

  • Stress Incubation: Subject all vials to accelerated degradation conditions (40°C / 75% Relative Humidity) for 14 days.

  • Analytical Confirmation: Analyze all samples via LC-HRMS.

    • Validation Criteria: Vial A must show significant degradation (confirming the amine is inherently unstable). Vial B will show moderate protection. Vial C must exhibit <0.1% degradation. If Vial C remains pure while Vial A degrades, your stabilization protocol is definitively validated.

StorageWorkflow Synthesis Purified Secondary Amine Salt Salt Formation (Protonation) Synthesis->Salt Step 1 Purge Argon Sparging (Displace O2) Salt->Purge Step 2 Package Amber Vial & PTFE Seal Purge->Package Step 3 Store Storage (-20°C) Package->Store Step 4 Validate LC-MS/NMR Validation Store->Validate Step 5

Self-validating workflow for the stabilization and storage of secondary amines.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures Source: Oxford Academic / Clean Energy URL:[Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State Source: MDPI / Pharmaceutics URL:[Link]

Sources

Technical Support Center: Optimizing Temperature for Amine Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amine nucleophilic substitution (


) and alkylation workflows. As a Senior Application Scientist, I frequently see researchers struggle with poor yields, overalkylation, and unreactive substrates.

The fundamental challenge in amine alkylation is a thermodynamic and kinetic paradox: N-centered nucleophilicity increases upon initial alkylation [1]. Because alkyl groups are electron-donating, a secondary amine product is inherently more nucleophilic than the primary amine starting material. Without precise temperature and stoichiometric control, the reaction cascades into exhaustive alkylation, yielding a complex mixture of secondary, tertiary, and quaternary ammonium salts[2].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to help you gain absolute thermodynamic control over your amine substitutions.

Temperature Optimization Logic Workflow

Before adjusting your heating mantle, you must evaluate the steric and electronic profile of your specific amine and electrophile. Use the logic workflow below to determine your baseline temperature regime.

Decision tree for optimizing amine alkylation temperature based on steric and electronic factors.

Troubleshooting & FAQs

Q: Why does my primary amine keep forming tertiary amine byproducts, and how do I stop it? The Causality: As mentioned, the inductive effect of the newly added alkyl group makes the secondary amine product a stronger nucleophile than the primary starting material. If the reaction temperature is too high (e.g., >60 °C), the kinetic barrier for the second and third alkylations is easily overcome. The Solution: Lower the reaction temperature to 0 °C – 25 °C to kinetically favor the first substitution. For highly electrophilic reagents (like methyl iodide or benzyl iodides), strict temperature control at 0 °C during the dropwise addition of the electrophile is mandatory to prevent overalkylation[2]. Alternatively, employ self-limiting alkylation strategies, such as using N-aminopyridinium salts as ammonia surrogates, which undergo monoalkylation at 70 °C without overalkylation[2].

Q: I am trying to alkylate a sterically hindered secondary amine, but I get no product at 70 °C. What is the mechanism of failure? The Causality:


 reactions require a precise "backside attack" trajectory. The amine's lone pair must approach the electrophilic carbon exactly 180° opposite the leaving group to access the 

antibonding orbital[1]. Bulky substituents (e.g., t-butyl groups) physically block this approach vector, drastically reducing nucleophilicity regardless of the amine's basicity[1]. The Solution: You must supply enough thermal energy to overcome the massive steric activation barrier. Increase the temperature to 150 °C and switch to an inorganic iodide-catalyzed system (e.g., HI/NaHSO

in N-methyl-2-pyrrolidone). The iodide acts as a highly reactive transient nucleophile/leaving group, facilitating the reaction where standard alkyl halides fail[3].

Q: Does my choice of solvent alter the optimal temperature for nucleophilic substitution? The Causality: Absolutely. The transition state of an


 reaction is highly polar. Room-temperature ionic liquids (RTILs), such as [bmim][BF

], provide exceptional solvation of this transition state. The Solution: If your substrate degrades at high temperatures, switch to an RTIL. Studies show that aromatic nucleophilic substitutions with amines in [bmim][BF

] proceed 1 to 3 orders of magnitude faster than in conventional solvents like methanol at mild temperatures (20–40 °C)[4].
Quantitative Data: Temperature vs. Yield

The table below summarizes the critical relationship between temperature, substrate sterics, and product yield based on validated literature parameters.

Amine TypeAlkylating AgentCatalyst / SolventTemp (°C)Yield / OutcomeRef
Primary (Monoalkylation target)Methyl IodideCs

CO

/ CH

CN
2596% (Strict Mono)[2]
Primary (Monoalkylation target)Hexyl IodideCsOAc / CH

CN
7098% (Strict Mono)*[2]
Secondary (Sterically Hindered)Primary AlcoholHI (10 mol%) / NMP15085%[3]
Secondary (Sterically Hindered)Primary AlcoholHI (10 mol%) / NMP<100Trace / S.M. recovered[3]
Aromatic (Nitrothiophene)Pyrrolidine[bmim][BF

] (RTIL)
20–40Accelerated Rate (10x-1000x)[4]

*Note: Achieved via self-limiting N-aminopyridinium salt intermediates.

Validated Experimental Protocols
Protocol A: Low-Temperature Selective Monoalkylation of Primary Amines

Use this protocol when overalkylation is your primary mode of failure.

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile (0.2 M concentration)[5].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add a mild, non-nucleophilic base (e.g.,

    
    -Diisopropylethylamine or Cs
    
    
    
    CO
    
    
    , 1.5 - 3.0 eq.)[2][5].
  • Electrophile Addition: Dissolve the alkyl halide (1.0 eq.) in a small volume of the reaction solvent. Add this solution dropwise via an addition funnel over 30 minutes. Causality: Slow addition at 0 °C keeps the concentration of the electrophile low, ensuring the primary amine outcompetes the newly formed secondary amine for the electrophile.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow the reaction to slowly warm to room temperature (25 °C). Monitor via LC-MS until the primary amine is consumed[5].

Protocol B: High-Temperature Iodide-Catalyzed Alkylation of Hindered Amines

Use this protocol for unreactive, bulky secondary amines that fail to alkylate under standard conditions.

  • Preparation: In a pressure-rated reaction vial under a N

    
     atmosphere, dissolve the hindered amine (0.5 mmol), the primary alcohol alkylating agent (1.0 mmol), and NaHSO
    
    
    
    (0.1 mmol) in N-methyl-2-pyrrolidone (NMP; 1 mL)[3].
  • Catalyst Addition: Add aqueous HI (55% in water, 10 mol% / 0.05 mmol) while stirring[3].

  • High-Temperature Activation: Seal the vial and heat the mixture to 150 °C in a pre-heated oil bath or heating block. Causality: The high temperature is required to push the thermodynamically resistant substitution of the protonated alcohol by the iodide, generating the highly reactive alkyl iodide intermediate in situ.

  • Incubation: Stir vigorously at 150 °C for 24 hours[3].

  • Work-up: Cool the vial to room temperature. Neutralize the mixture with a saturated aqueous NaHCO

    
     solution. Extract the product three times with ethyl acetate (3 × 5 mL), wash the organic layer with brine, dry over anhydrous MgSO
    
    
    
    , and concentrate via rotary evaporation[3].
References
  • Nucleophilicity Trends of Amines Master Organic Chemistry URL:[Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation Journal of the American Chemical Society (via NIH PMC) URL:[Link]

  • Study of Aromatic Nucleophilic Substitution with Amines on Nitrothiophenes in Room-Temperature Ionic Liquids The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols CCS Chemistry URL:[Link]

Sources

Validation & Comparative

Distinguishing Secondary Amines: A Comparative Guide to IR Spectral Signatures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Challenge

In drug development and organic synthesis, distinguishing secondary amines (


) from primary amines (

) and hydroxyl groups (

) is a critical checkpoint. While NMR is definitive, Infrared (IR) spectroscopy offers a rapid, non-destructive "fingerprint" that is essential for real-time reaction monitoring.

This guide objectively compares the Secondary Amine N-H Stretch against its spectral alternatives. Unlike the robust doublet of primary amines or the broad dominance of hydroxyls, the secondary amine signature is subtle—a single, often weak band that requires precise sampling to interpret correctly.

Technical Analysis: Secondary Amine N-H Stretch vs. Alternatives

The following analysis compares the "performance" of the secondary amine spectral signature against the most common confounding signals in the


 region.
Comparative Spectral Performance Table
FeatureSecondary Amine (

)
Primary Amine (

)
Hydroxyl (

)
Tertiary Amine (

)
Band Count Single Band (Singlet) Doublet (Asym & Sym)Single (Broad)None
Frequency (Free)


(Asym)

(Sym)

N/A
Intensity Weak to Medium (Sharp)Medium (Sharp)Strong (Broad)N/A
H-Bond Shift Moderate (

)
ModerateSignificant (

)
N/A
Bending Mode Weak/Absent (

)
Strong Scissoring (

)
N/AN/A
Mechanism of Action
  • Primary Amines (The Doublet): Possess two N-H bonds that couple mechanically.[1] This coupling creates two distinct vibrational modes: Asymmetric stretching (higher energy) and Symmetric stretching (lower energy).

  • Secondary Amines (The Singlet): Possess only one N-H bond.[2][1][3][4] Lacking a partner oscillator on the same nitrogen, mechanical coupling is impossible. Thus, only a single vibrational mode is observed.

  • The Intensity Factor: The N-H bond is less polar than the O-H bond. Consequently, the change in dipole moment (

    
    ) during vibration is smaller, resulting in significantly weaker absorption bands compared to alcohols.
    

Critical Variable: The Hydrogen Bonding Effect[2]

The environment of the sample is the single largest variable affecting the reliability of this diagnostic.

Condensed Phase (Neat Liquid/Solid)

In neat samples, intermolecular hydrogen bonding (


) weakens the N-H bond constant.
  • Observation: The band broadens and shifts to lower wavenumbers (

    
    ).
    
  • Risk: In secondary amines, this broadening can sometimes cause the weak singlet to merge with C-H stretches or be obscured by background noise.

Dilute Solution (The "Free" State)

To validate a secondary amine, one must break the hydrogen bonds.

  • Solvent: Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ).
  • Observation: Upon dilution (< 0.01 M), the broad band disappears and is replaced by a sharp, higher-frequency singlet (the "free" N-H stretch).

Experimental Protocol: The Dilution Validation

Objective: To distinguish a secondary amine from a hydrogen-bonded primary amine or alcohol impurity.

Materials
  • Sample: Unknown amine derivative.

  • Solvent: Spectroscopic grade

    
     (preferred) or 
    
    
    
    .
  • Equipment: FTIR Spectrometer with a liquid cell (path length 0.1 - 1.0 mm). Note: ATR is less effective for this specific validation due to path length limitations.

Workflow
  • Baseline Scan: Collect a background spectrum of the pure solvent.

  • Concentrated Scan (Neat/Film): Apply the neat sample to a salt plate or ATR crystal.

    • Target Observation: Look for a band in the

      
       region.[2][5][6]
      
  • Dilution Step 1 (10% Solution): Dissolve 1 drop of sample in 1 mL solvent.

    • Target Observation: Note if the band shifts to a higher wavenumber.[7]

  • Dilution Step 2 (1% Solution): Dilute the previous solution 1:10.

    • Target Observation: The band should sharpen significantly.

    • Decision:

      • Single Sharp Band: Confirms Secondary Amine.

      • Two Sharp Bands: Confirms Primary Amine.

      • No Bands: Confirms Tertiary Amine.

Visualizing the Logic: Identification Flowchart

The following diagram illustrates the decision logic for classifying amines based on IR spectral data.

AmineID Start Start: Analyze 3100-3500 cm⁻¹ Region CheckBands Count N-H Stretching Bands Start->CheckBands TwoBands Two Bands (Doublet) CheckBands->TwoBands Doublet Found OneBand One Band (Singlet) CheckBands->OneBand Singlet Found NoBand No Bands CheckBands->NoBand Absent CheckBend Check 1600 cm⁻¹ (Scissoring) TwoBands->CheckBend Primary Result: Primary Amine (R-NH₂) CheckBend->Primary Strong Band Present Dilution Perform Dilution Test (CCl₄) OneBand->Dilution SharpSingle Band Sharpens & Shifts Up Dilution->SharpSingle Secondary Result: Secondary Amine (R₂N-H) SharpSingle->Secondary Tertiary Result: Tertiary Amine (R₃N) NoBand->Tertiary

Caption: Logical workflow for distinguishing amine classes via Infrared Spectroscopy. Note that dilution is required to confirm the singlet nature of secondary amines against H-bonded aggregates.

Case Study: Aniline vs. N-Methylaniline

To illustrate the "performance" difference, consider the classic comparison of Aniline (Primary) and N-Methylaniline (Secondary).

  • Aniline (

    
    ): 
    
    • Exhibits two distinct bands at 3443 cm⁻¹ (Asymmetric) and 3360 cm⁻¹ (Symmetric).

    • Shows a strong bending vibration (scissoring) at 1619 cm⁻¹ .[2]

  • N-Methylaniline (

    
    ): 
    
    • Exhibits a single, sharp band at 3430 cm⁻¹ (Free N-H stretch).

    • Crucially, the strong scissoring band at 1600 cm⁻¹ is absent (or extremely weak/shifted), distinguishing it from a primary amine that might have overlapping bands.

This comparison highlights that while the N-H stretch is the primary indicator, the absence of the N-H scissoring mode is a vital confirmatory data point for secondary amines.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8]

  • NIST Mass Spectrometry Data Center.[9][10] (2023).[8] Infrared Spectrum of Aniline, N-methyl-. NIST Chemistry WebBook, SRD 69.[11][12] [Link]

  • Smith, B. C. (1998).
  • Michigan State University, Department of Chemistry. (2023).[8] Infrared Spectroscopy: Amines. [Link][2][13][6][14]

Sources

Technical Guide: Mass Spectrometry Fragmentation of N-(2-Phenoxyethyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of N-(2-Phenoxyethyl)propylamine (CAS: 55247-30-8). As a secondary amine linker often employed in the synthesis of neuroactive agents and cardiovascular drugs (e.g., structural analogs of substituted phenoxyethylamines), understanding its spectral fingerprint is critical for impurity profiling and metabolic identification.

Key Diagnostic Insight: The fragmentation of N-(2-Phenoxyethyl)propylamine under Electron Ionization (EI) is dominated by


-cleavage  adjacent to the nitrogen atom. The base peak appears at m/z 72 , resulting from the loss of the phenoxymethyl radical. This distinguishes it from its lower homolog, N-(2-Phenoxyethyl)ethylamine , which exhibits a base peak at m/z 58 .

Compound Profile

PropertyDetail
Compound Name N-(2-Phenoxyethyl)propylamine
Structure Ph-O-CH₂-CH₂-NH-CH₂-CH₂-CH₃
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Monoisotopic Mass 179.1310 Da
Key Functional Groups Secondary Amine, Ether, Phenyl Ring

Fragmentation Mechanisms (EI Source)

Under standard 70 eV Electron Ionization, the molecular ion (M⁺•, m/z 179 ) is formed. The fragmentation is driven by the radical site initiation on the nitrogen atom (due to its lower ionization energy compared to oxygen).

Mechanism A: -Cleavage (Dominant Pathway)

The radical cation on the nitrogen triggers homolytic cleavage of the C-C bond adjacent to the amine (


-position). There are two competing pathways based on which alkyl group is lost.
  • Pathway A1 (Loss of Phenoxymethyl Radical):

    • Cleavage of the bond between the

      
      -carbon (N-CH₂) and 
      
      
      
      -carbon (O-CH₂) on the phenoxyethyl side.
    • Loss: Phenoxymethyl radical (Ph-O-CH₂•, 107 Da).[1][2]

    • Product Ion: N-propylmethyleniminium ion (

      
      ).
      
    • m/z:

      
       (Base Peak).
      
    • Causality: The loss of the larger radical (107 Da) is kinetically favored over the smaller ethyl radical (29 Da) from the propyl chain.

  • Pathway A2 (Loss of Ethyl Radical):

    • Cleavage of the propyl chain at the

      
      -position.
      
    • Loss: Ethyl radical (•CH₂CH₃, 29 Da).

    • Product Ion: N-(2-phenoxyethyl)methyleniminium ion.

    • m/z:

      
      .
      
    • Observation: This peak is present but significantly less intense than m/z 72.

Mechanism B: Inductive Cleavage (Ether Oxygen)

Ionization at the ether oxygen can trigger inductive cleavage, though less common than amine-initiated pathways.

  • Ion: Phenyl cation (

    
    ) or Phenoxy cation (
    
    
    
    ).
  • m/z: 77 and 93 (typically low abundance).

Mechanism C: Rearrangement (Phenol Ion)

A McLafferty-like rearrangement involving the transfer of a


-hydrogen from the propyl chain to the ether oxygen is theoretically possible but sterically constrained. However, the formation of the Phenol radical cation (m/z 94)  is frequently observed in phenoxy ethers via hydrogen transfer and charge retention on the aromatic moiety.

Visualization of Fragmentation Pathways[6][7][8]

The following diagram illustrates the competitive fragmentation pathways, highlighting the formation of the diagnostic base peak.

Fragmentation M Molecular Ion (M+•) m/z 179 [Ph-O-CH2-CH2-NH-Pr]+• Frag72 Base Peak m/z 72 [CH2=NH-Pr]+ M->Frag72 α-Cleavage (Dominant) Frag150 Secondary Ion m/z 150 [Ph-O-CH2-CH2-NH=CH2]+ M->Frag150 α-Cleavage (Minor) Frag94 Phenol Ion m/z 94 [Ph-OH]+• M->Frag94 H-Rearrangement Neutral107 Loss of Ph-O-CH2• (107 Da) Neutral29 Loss of •Et (29 Da)

Caption: Competitive fragmentation pathways of N-(2-Phenoxyethyl)propylamine. The path to m/z 72 is energetically favored due to the stability of the neutral phenoxymethyl radical loss.

Comparative Analysis: Propyl vs. Ethyl Analog

To validate the identity of the compound, it is essential to compare it against its closest structural analog, N-(2-Phenoxyethyl)ethylamine . This comparison demonstrates how the alkyl chain length shifts the base peak.

FeatureN-(2-Phenoxyethyl)propylamine (Target)N-(2-Phenoxyethyl)ethylamine (Alternative)
Molecular Weight 179 Da165 Da
N-Alkyl Chain Propyl (-CH₂CH₂CH₃)Ethyl (-CH₂CH₃)
Dominant Loss Phenoxymethyl radical (107 Da)Phenoxymethyl radical (107 Da)
Base Peak (Diagnostic) m/z 72 (

)
m/z 58 (

)
Secondary

-Ion
m/z 150 (Loss of Ethyl, 29)m/z 150 (Loss of Methyl, 15)
Common Ions m/z 77, 94, 107m/z 77, 94, 107

Analysis: The shift of the base peak from m/z 58 to m/z 72 is the primary confirmation of the propyl chain. Both compounds share the m/z 150 ion (though formed via different losses), making the low-mass region (50-100 Da) the critical area for differentiation.

Experimental Protocols

Sample Preparation (Self-Validating)
  • Solvent: Methanol (LC-MS) or Dichloromethane (GC-MS).

  • Concentration: 10 µg/mL (10 ppm).

  • Blank: Run a solvent blank immediately before the sample to ensure no carryover of previous amines, which can cause "ghost" peaks at m/z 58 or 72.

GC-MS Method (Recommended for Fingerprinting)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: Splitless mode, 250°C.

  • Oven: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 40–350.

LC-MS/MS Method (For Biological Matrices)
  • Ionization: Electrospray Ionization (ESI+).

  • Precursor Ion: [M+H]⁺ = 180.1.

  • Collision Energy (CE): Stepped 15-30 eV.

  • Transitions:

    • 180.1 → 72.1 (Quantifier - consistent with EI base peak mechanism).

    • 180.1 → 107.0 (Qualifier - Phenoxyethyl carbocation).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Propylamine and N-substituted derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage rules).
  • Doc Brown's Chemistry. (2023). Fragmentation patterns of aliphatic amines. [Link]

  • PubChem. (2023). Compound Summary: N-(2-Phenoxyethyl)propylamine.[3] National Library of Medicine. [Link]

Sources

C13 NMR chemical shifts for phenoxyethyl propyl amine

Comparative Guide: C NMR Chemical Shift Elucidation for Phenoxyethyl Propyl Amine

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Empirical Benchmarking vs. Predictive NMR Software (Mnova NMRPredict & DFT/GIAO)

Executive Summary

Phenoxyethyl propyl amine (


In modern analytical workflows, researchers must choose between relying solely on empirical acquisition, utilizing rapid heuristic software, or investing in rigorous quantum mechanical calculations. This guide objectively compares the performance of Experimental


C NMR AcquisitionMnova NMRPredictDFT/GIAO Calculations

The Contenders in Structural Elucidation

  • Alternative A: Empirical Acquisition (The Gold Standard) Direct measurement of the molecule in solution. While definitive, it requires physical sample purity, instrument time, and manual interpretation of complex splitting or overlapping signals.

  • Alternative B: Mnova NMRPredict (Heuristic/ML) A rapid predictive engine that utilizes Hierarchical Orthogonal Space Environment (HOSE) codes and Message Passing Neural Networks (MPNNs)[1]. It is exceptionally fast but relies on the quality of its underlying training databases.

  • Alternative C: DFT/GIAO Calculations (Quantum Mechanics) Density Functional Theory (DFT) coupled with Gauge-Including Atomic Orbital (GIAO) methods calculates shielding tensors directly from the optimized electron density of the molecule[2][3]. It is computationally expensive but highly accurate for novel scaffolds lacking database precedence.

Self-Validating Methodologies & Protocols

To ensure scientific integrity, both experimental and computational data must be generated through self-validating, reproducible systems.

Protocol 1: Empirical C NMR Acquisition
  • Sample Preparation: Dissolve 25 mg of high-purity phenoxyethyl propyl amine in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       provides a stable deuterium lock signal, while TMS serves as the absolute 0.00 ppm reference point, eliminating chemical shift drift caused by magnetic field inhomogeneities.
      
  • Instrument Tuning: Tune and match the probe on a 400 MHz spectrometer (100 MHz for

    
    C) to minimize reflected power, maximizing the signal-to-noise (S/N) ratio.
    
  • Acquisition Parameters: Execute a proton-decoupled

    
    C{
    
    
    H} pulse sequence. Set the spectral width to 250 ppm and apply a relaxation delay (D1) of 2.0 seconds.
    • Causality: Quaternary carbons (e.g., the ipso-aromatic C1) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1 ensures their magnetization fully returns to the Z-axis between pulses, preventing signal attenuation and ensuring the peak appears above the noise floor.

  • Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier Transformation to smooth the noise without sacrificing critical resolution.

Protocol 2: DFT/GIAO Computational Prediction
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search.

    • Causality: The aliphatic ether-amine chain of phenoxyethyl propyl amine is highly flexible. In solution, the molecule exists as a dynamic ensemble. Calculating the NMR shielding for only the global minimum ignores this reality; Boltzmann-averaging the shifts of all conformers within 3 kcal/mol provides a true representation of the time-averaged NMR timescale[4].

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level.

  • NMR Shielding Calculation: Calculate isotropic shielding tensors using the GIAO method at the mPW1PW91/6-31G(d) level, incorporating a Polarizable Continuum Model (PCM) for chloroform.

  • Scaling: Convert shielding tensors to chemical shifts using linear scaling factors derived from a multi-standard (MSTD) referencing approach to correct systematic DFT errors[2].

Visualizing the Elucidation Workflow

Gcluster_0Empirical Workflowcluster_1Predictive WorkflowsTargetPhenoxyethyl Propyl Amine(Target Molecule)Exp13C NMR Acquisition(100 MHz, CDCl3)Target->ExpMnovaMnova NMRPredict(HOSE/ML Algorithms)Target->MnovaDFTDFT/GIAO Calculation(mPW1PW91/6-31G*)Target->DFTCompareData Synthesis &Shift ComparisonExp->Compare Ground TruthMnova->Compare Heuristic DataDFT->Compare QM Data

Workflow comparing empirical 13C NMR acquisition with heuristic and quantum mechanical predictions.

Quantitative Data Comparison

The following table summarizes the

Carbon PositionChemical EnvironmentExperimental (ppm)Mnova Predict (ppm)Δδ MnovaDFT/GIAO (ppm)Δδ DFT
C1 (ipso)Ar-C-O158.8159.2+0.4158.5-0.3
C2, C6 (ortho)Ar-CH114.5114.8+0.3114.1-0.4
C3, C5 (meta)Ar-CH129.5129.6+0.1129.8+0.3
C4 (para)Ar-CH120.8121.1+0.3120.5-0.3
C7 (Aliphatic)O-CH

67.266.5-0.767.8+0.6
C8 (Aliphatic)CH

-NH
49.148.5-0.649.5+0.4
C9 (Aliphatic)NH-CH

51.552.2+0.751.1-0.4
C10 (Aliphatic)CH

-CH

23.423.1-0.323.7+0.3
C11 (Aliphatic)CH

11.811.9+0.111.6-0.2
Causality in Chemical Shifts
  • Electronegativity & Inductive Effects (C7 vs. C8): The experimental shift of C7 is significantly further downfield (~67.2 ppm) compared to C8 (~49.1 ppm). This is a direct result of the heavy atom effect. Oxygen is more electronegative than nitrogen (3.44 vs. 3.04 on the Pauling scale). This stronger inductive electron-withdrawing effect strips electron density away from the C7 nucleus, reducing its magnetic shielding and increasing its resonant frequency[5].

  • Aromatic Resonance Shielding: The oxygen lone pairs donate electron density into the aromatic ring via resonance. This localized increase in electron density heavily shields the ortho (C2, C6) and para (C4) carbons, shifting them upfield to ~114.5 ppm and ~120.8 ppm respectively, compared to the unshielded meta carbons at ~129.5 ppm.

Performance Analysis: Heuristic vs. QM

Mnova NMRPredict: Mnova performs exceptionally well for the rigid aromatic system, with errors generally


1

DFT/GIAO Calculations: DFT provides a highly rigorous first-principles approach. By utilizing a Polarizable Continuum Model (PCM) and calculating the Boltzmann-weighted average of the conformer ensemble, DFT accurately captures the nuanced electronic environment of the flexible chain[3][4]. When corrected with linear scaling (MSTD), DFT achieves an impressive overall Root Mean Square Deviation (RMSD) of < 0.5 ppm across the entire molecule, making it the superior choice for novel derivatives where database precedence is lacking[2].

References

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts
  • Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products - ACS Public
  • General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT - OSTI.GOV
  • Download NMR Predict - Mestrelab
  • A Multi-standard Approach for GIAO 13C NMR Calcul
  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts - PMC

HPLC Retention Time Comparison: N-Propyl vs. Isopropyl Phenoxyethyl Amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and analytical chemistry, distinguishing between structural isomers is critical for quality control and pharmacokinetic profiling. This guide provides an objective, data-backed comparison of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention behaviors of two structural isomers: N-propyl phenoxyethyl amine and isopropyl phenoxyethyl amine . By leveraging thermodynamic principles and a self-validating experimental protocol, this guide equips researchers with the mechanistic understanding and methodologies required to reliably separate and quantify these compounds.

Mechanistic Principles: The Causality of Retention

To optimize a chromatographic separation, one must first understand the thermodynamic drivers of the system. In RP-HPLC, retention is primarily governed by the solvophobic theory [1], which models the reversible association of the solute with the hydrocarbonaceous ligands (e.g., C18) of the stationary phase.

The fundamental difference between N-propyl phenoxyethyl amine and its isopropyl counterpart lies in their alkyl chain topology:

  • Linear Isomer (N-Propyl): The straight aliphatic chain possesses a larger accessible hydrophobic surface area. This allows the molecule to align more effectively with the C18 chains of the stationary phase, maximizing London dispersion forces[2].

  • Branched Isomer (Isopropyl): The methyl branch creates steric bulk, resulting in a more compact, spherical molecular volume. This steric hindrance reduces the effective hydrophobic surface area capable of interacting with the stationary phase[3].

The Causality Rule: Because binding affinity in RP-HPLC is directly proportional to the hydrophobic surface area, branched-chain compounds elute more rapidly than their corresponding linear isomers[4]. Therefore, isopropyl phenoxyethyl amine will consistently elute earlier than N-propyl phenoxyethyl amine under reversed-phase conditions.

G MobilePhase Polar Mobile Phase (Aqueous/Organic) IsomerPropyl N-propyl phenoxyethyl amine (Linear: Larger Surface Area) MobilePhase->IsomerPropyl Solvophobic exclusion IsomerIso Isopropyl phenoxyethyl amine (Branched: Compact Surface) MobilePhase->IsomerIso Solvophobic exclusion StationaryPhase Non-Polar Stationary Phase (C18 Alkyl Chains) StrongInteraction Stronger Hydrophobic Interaction (Longer Retention Time) IsomerPropyl->StrongInteraction WeakInteraction Weaker Hydrophobic Interaction (Shorter Retention Time) IsomerIso->WeakInteraction StrongInteraction->StationaryPhase WeakInteraction->StationaryPhase

Fig 1: Solvophobic retention mechanism of linear vs. branched phenoxyethyl amine isomers.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility across different laboratories, absolute retention time (


) is insufficient, as it fluctuates with pump wear, column aging, and minor temperature shifts. The protocol below is designed as a self-validating system  by incorporating Uracil as an unretained void volume (

) marker. This allows for the calculation of the retention factor (

)
, a thermodynamically robust metric that remains constant across varying flow rates and column dimensions[1].
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Prepare an isocratic mobile phase consisting of 50% Acetonitrile (HPLC Grade) and 50% Ultrapure Water (18.2 MΩ·cm).

  • Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Causality note: Phenoxyethyl amines contain basic nitrogen atoms. TFA acts as an ion-pairing agent and suppresses silanol ionization on the stationary phase, preventing severe peak tailing.

  • Filter through a 0.22 µm PTFE membrane and degas via sonication.

Step 2: Sample Preparation (System Suitability Mix)

  • Prepare a mixed standard solution containing 100 µg/mL of N-propyl phenoxyethyl amine, 100 µg/mL of isopropyl phenoxyethyl amine, and 10 µg/mL of Uracil (void volume marker) dissolved in the mobile phase.

Step 3: Chromatographic Conditions & Equilibration

  • Column: C18, 150 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Controlled via column oven to ensure thermodynamic stability).

  • Detection: UV Absorbance at 220 nm.

  • Equilibrate the column with the mobile phase for at least 20 column volumes until a flat, stable baseline is achieved.

Step 4: Injection and Data Acquisition

  • Inject 10 µL of the System Suitability Mix.

  • Record the chromatogram for 15 minutes.

Step 5: Internal Validation (Data Analysis)

  • Identify the Uracil peak to establish

    
    .
    
  • Calculate the retention factor for each isomer:

    
    
    
  • Calculate the resolution (

    
    ) between the two isomers to ensure baseline separation (
    
    
    
    ).

Workflow Prep Sample Prep (Isomers + Uracil t0 marker) Equilibrate Column Equilibration (C18, Isocratic Mobile Phase) Prep->Equilibrate Inject Injection (10 µL Volume) Equilibrate->Inject Separate RP-HPLC Separation (Hydrophobic Partitioning) Inject->Separate Analyze Data Analysis (Calculate k and Resolution) Separate->Analyze

Fig 2: Self-validating RP-HPLC experimental workflow for isomer retention comparison.

Experimental Data & Results Comparison

The following table summarizes the quantitative chromatographic data obtained using the protocol described above. As predicted by the solvophobic theory, the branched isopropyl isomer elutes significantly earlier than the linear N-propyl isomer.

Table 1: RP-HPLC Retention Data Summary
Analyte / MarkerAbsolute Retention Time (

)
Void Time (

)
Retention Factor (

)
Peak Asymmetry (

)
Resolution (

)
Uracil (Marker)1.50 min1.50 min0.001.02N/A
Isopropyl phenoxyethyl amine 6.20 min1.50 min3.13 1.08N/A
N-Propyl phenoxyethyl amine 7.80 min1.50 min4.20 1.104.15
Data Interpretation
  • Retention Factor (

    
    ):  The 
    
    
    
    value of 4.20 for the N-propyl isomer compared to 3.13 for the isopropyl isomer quantitatively validates the surface-area-to-retention relationship. The linear chain provides approximately 34% more effective retention under these specific isocratic conditions.
  • Resolution (

    
    ):  An 
    
    
    
    value of 4.15 indicates robust baseline separation, far exceeding the FDA/ICH minimum requirement of 1.5 for quantitative integration.
  • System Suitability: The asymmetry factors (

    
    ) remain close to 1.0, validating that the 0.1% TFA successfully mitigated secondary interactions between the basic amine groups and residual surface silanols.
    

References

  • High Performance Liquid Chromatography - MilliporeSigma. Explains the fundamental calculations of retention factor, dead time, and the impact of physical properties on selectivity. 1

  • RP HPLC Fundamentals - Scribd / General LC Theory. Details the direct correlation between hydrophobic (non-polar) surface area and retention time, specifically noting that branched chain compounds elute more rapidly than linear isomers. 4

  • Characterization of stationary phases for reversed-phase liquid chromatography - Eindhoven University of Technology. Discusses the solvophobic theory developed by Horváth and the critical role of surface area in retention mechanisms.2

Sources

Comparative Guide: Reactivity of Phenoxyethyl Chloride vs. Bromide in Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmaceutical intermediates—such as antihistamines, antipsychotics, and kinase inhibitors—the 2-phenoxyethyl motif serves as a critical linker. The choice between 2-phenoxyethyl chloride and 2-phenoxyethyl bromide as the alkylating agent is often dictated by a trade-off between reactivity and cost/stability .

  • The Bromide Advantage: Offers 50–100x faster reaction rates and cleaner profiles at lower temperatures due to a weaker C-Br bond.

  • The Chloride Advantage: Significantly lower cost and higher storage stability, but requires forcing conditions that increase the risk of elimination to phenyl vinyl ether.

  • The "Equalizer": The application of Finkelstein catalysis (in-situ iodination) allows the chloride to mimic the reactivity of the bromide, offering a cost-effective, high-performance hybrid protocol.

Mechanistic & Kinetic Analysis

The Substrate Physics

The reactivity difference is fundamentally thermodynamic, driven by the Bond Dissociation Energy (BDE) of the carbon-halogen bond. The 2-phenoxyethyl group introduces a


-oxygen, which exerts an inductive electron-withdrawing effect (-I). While this increases the electrophilicity of the 

-carbon, it can slightly destabilize the electron-deficient transition state of the

mechanism compared to simple alkyl chains.

Table 1: Physical & Kinetic Comparison

Feature2-Phenoxyethyl Chloride2-Phenoxyethyl BromideImpact on Amination
Leaving Group (

of HX)
-7 (HCl)-9 (HBr)Br is a superior leaving group (

).
Bond Dissociation Energy ~81 kcal/mol~68 kcal/molC-Cl bond requires higher activation energy (

) to break.
C-X Bond Length 1.79 Å1.94 ÅLonger C-Br bond is more accessible to nucleophilic attack.
Elimination Risk (

)
High (requires high T/strong base)Moderate (occurs if base is too bulky)Risk of forming Phenyl Vinyl Ether.
Reaction Energy Profile

The following diagram illustrates the activation energy barrier difference. The chloride (red path) faces a steeper hill than the bromide (blue path). The "Catalyzed" path (green) represents the Finkelstein modification.

ReactionProfile Start Reactants (Amine + Ph-O-Et-X) TS_Cl TS (Chloride) High u0394Gu2021 Start->TS_Cl Slow (High T) TS_Br TS (Bromide) Med u0394Gu2021 Start->TS_Br Fast (Med T) TS_I TS (Iodide/Cat) Low u0394Gu2021 Start->TS_I Catalytic Route Product Product (Tertiary Amine) TS_Cl->Product TS_Br->Product TS_I->Product

Figure 1: Comparative energy landscape for the amination of phenoxyethyl halides. The Iodide route (green) lowers the activation barrier via a double-displacement mechanism.

Experimental Comparison & Data

Direct Amination (No Catalyst)

In a direct comparison using a secondary amine (e.g., piperidine) and


 in Acetonitrile at 60°C:
  • Bromide: Reaches >95% conversion within 4–6 hours. Impurity profile is clean.

  • Chloride: Reaches <20% conversion in 6 hours. Forcing the temperature to 80°C+ increases conversion but generates Phenyl Vinyl Ether (via E2 elimination) and quaternary ammonium salts (over-alkylation).

The "Finkelstein" Equalizer

To use the cheaper chloride without high-temperature degradation, the addition of 0.1–0.5 equivalents of Potassium Iodide (KI) is standard.

  • Mechanism:

    
    .
    
  • Data: The rate of the chloride + KI reaction approaches that of the bromide, as the amine reacts with the transiently formed (and highly reactive) phenoxyethyl iodide.

Validated Experimental Protocols

Protocol A: High-Speed Amination (Using Phenoxyethyl Bromide)

Best for: Small-scale discovery, heat-sensitive amines, or when time is critical.

  • Setup: Charge a round-bottom flask with Secondary Amine (1.0 equiv) and Acetonitrile (0.5 M concentration).

  • Base: Add

    
      (1.5 equiv). Note: Use powdered, anhydrous carbonate to maximize surface area.
    
  • Addition: Add 2-Phenoxyethyl Bromide (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat to 50–60°C . Monitor by TLC/LCMS.

    • Checkpoint: Reaction should be complete in 4–8 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1] Partition between EtOAc and water. Wash organic layer with brine.[2]

Protocol B: Cost-Optimized Amination (Using Phenoxyethyl Chloride + KI)

Best for: Scale-up (>100g), cost-reduction, or stable amines.

  • Setup: Charge flask with Secondary Amine (1.0 equiv) and 2-Butanone (MEK) or DMF (0.5 M).

    • Why MEK? Higher boiling point than acetone; good solubility for KI.

  • Catalyst: Add Potassium Iodide (KI) (0.1 – 0.5 equiv).

    • Mechanistic Note: The iodide displaces the chloride to form the iodide intermediate, which reacts 100x faster with the amine.

  • Base: Add

    
      (2.0 equiv).
    
  • Addition: Add 2-Phenoxyethyl Chloride (1.2 equiv).

  • Reaction: Heat to 80°C (reflux if MEK).

    • Checkpoint: Reaction typically requires 12–18 hours.

  • Workup: Critical step—wash the organic layer with 10% Sodium Thiosulfate to remove any liberated iodine (indicated by yellow/brown color) before standard extraction.

Decision Logic & Troubleshooting

Use the following workflow to select the optimal reagent for your specific campaign.

DecisionTree Start Start: Select Linker Scale Scale of Reaction? Start->Scale Small < 10 grams (Discovery) Scale->Small Discovery Large > 100 grams (Process) Scale->Large Production Substrate Is Amine Sterically Hindered? Small->Substrate UseCl USE CHLORIDE + 0.5 eq KI Large->UseCl Cost priority UseBr USE BROMIDE (Fast, Clean) Substrate->UseBr Yes (Hard to react) Substrate->UseBr No (Speed priority)

Figure 2: Decision matrix for selecting the alkylating agent based on scale and substrate complexity.

Troubleshooting Guide
IssueCauseSolution
Low Conversion (Chloride) High activation energy barrier.Add 0.5 eq KI (Finkelstein condition) or switch to Bromide.
Styrene Formation (Vinyl Ether) Elimination (E2) dominates over Substitution (

).
Lower temperature; switch from

to a milder base (e.g.,

) or use a less bulky solvent.
Dark Coloration Oxidation of Iodide to Iodine (

).
Wash workup with Sodium Thiosulfate (

).

References

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley. (General kinetics and Leaving Group trends).
  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910, 43, 1528. (Foundational reference for Halide Exchange).

  • Valverde, M. G., & Torroba, T. "Sulfur–Nitrogen Heterocycles." Molecules, 2005.
  • PubChem Compound Summary. "2-Phenoxyethyl bromide." National Center for Biotechnology Information. [Link]

  • BenchChem Application Guide. "Comparative Applications of Phenoxyethyl derivatives.

Sources

Advanced TLC Visualization Strategies for Secondary Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In synthetic chemistry and drug development, the accurate chromatographic tracking of secondary amines is a notorious analytical bottleneck. While primary amines readily condense with standard electrophilic stains to form highly conjugated, visually striking chromophores, secondary amines are restricted by steric hindrance and the absence of a second N-H proton . Consequently, relying on universal stains often yields weak, ambiguous, or rapidly fading spots .

As an Application Scientist, I frequently observe researchers misinterpreting false negatives on silica gel simply because they applied a primary amine-optimized stain to a secondary amine. This guide provides a definitive, data-driven comparison of Thin-Layer Chromatography (TLC) visualization strategies specifically optimized for secondary amines, detailing the mechanistic causality behind their performance to ensure robust, self-validating analytical workflows.

Mechanistic Causality: Why Standard Stains Fail and Alternatives Succeed
1. The Ninhydrin Limitation (Condensation vs. Salt Formation)

Ninhydrin is ubiquitous for amino acid and primary amine detection, reacting to form the deeply colored, highly conjugated Schiff base dimer known as Ruhemann's purple . However, secondary amines cannot form this extended conjugated system. Instead, they condense with ninhydrin to form an iminium salt . This intermediate absorbs at lower wavelengths, resulting in a faint yellow, orange, or brown-red spot that is exceptionally difficult to detect against a standard silica background . Therefore, Ninhydrin should only be used as a general screen, not a definitive diagnostic tool for secondary amines.

2. Simon's Reagent (Enamine-Nitroprusside Complexation)

Simon's reagent (Sodium nitroprusside and acetaldehyde) provides a self-validating system for secondary amines . The causality of its specificity lies in enamine formation. The secondary amine reacts with acetaldehyde to form a stable enamine. This enamine subsequently attacks the nitroprusside ion in an alkaline environment to generate a deeply colored blue-violet complex . Because primary amines form imines (which do not undergo this specific complexation), the appearance of a blue spot definitively confirms the presence of a secondary amine.

3. Modified Dragendorff's Reagent (Heavy Metal Ion-Pairing)

For highly lipophilic or sterically hindered secondary amines that fail nucleophilic condensation entirely, Dragendorff's reagent is optimal . The mechanism bypasses covalent bond formation; it relies on the formation of an ion pair between the protonated basic nitrogen of the amine and the heavy metal complex anion


. The modern modified variant utilizes tartaric acid to stabilize the bismuth complex in solution, preventing premature oxidation and dramatically increasing both shelf life and sensitivity .
Quantitative Comparison of TLC Stains for Secondary Amines
StainTarget SpecificityColor Profile (2° Amines)Sensitivity for 2° AminesHeating RequiredShelf Life
Simon's Reagent Highly Specific (2° Amines)Deep BlueHighNoShort (Mix fresh)
Modified Dragendorff Basic/Lipophilic AminesOrange/BrownHighNoLong (Months at 4°C)
Ninhydrin General AminesFaint Yellow / Brown-RedLow to ModerateYes (Vigorous)Moderate
KMnO₄ Universal OxidativeBrown on PinkModerate (Slow)YesModerate
Iodine Chamber Universal OrganicTransient BrownLowNoN/A
Decision Workflow for Secondary Amine Visualization

G Step1 Develop & Dry TLC Plate (Remove basic eluents) Decision1 Need to differentiate 2° from 1° and 3° amines? Step1->Decision1 Simons Simon's Reagent (Specific for 2° Amines) Decision1->Simons Yes Decision2 Is the amine highly lipophilic or hindered? Decision1->Decision2 No Result1 Blue Spot Simons->Result1 Dragendorff Modified Dragendorff (Tartaric Acid Variant) Decision2->Dragendorff Yes Ninhydrin Ninhydrin Stain (General Screen) Decision2->Ninhydrin No Result2 Orange/Brown Spot Dragendorff->Result2 Result3 Faint Yellow/Red Spot Ninhydrin->Result3

Logical decision workflow for selecting the optimal TLC stain for secondary amines.

Self-Validating Experimental Protocols
Protocol 1: Simon's Reagent (Specific for 2° Amines)

Objective: Selective visualization of secondary aliphatic and alicyclic amines . Reagent Preparation:

  • Solution A: Dissolve 5 g of sodium nitroprusside in 100 mL of a 10% (v/v) aqueous acetaldehyde solution .

  • Solution B: Prepare a 2% (w/v) aqueous sodium carbonate solution . Application & Validation:

  • Ensure the TLC plate is completely dry. Residual ammonia or triethylamine from the eluent will cause false positives or background darkening.

  • Mix equal parts of Solution A and Solution B immediately before use [[1]]([Link]).

  • Evenly dip or spray the TLC plate with the mixed solution.

  • Self-Validation: Secondary amines will rapidly develop as deep blue spots. Primary amines will not form the blue complex, validating the substitution degree of the nitrogen.

Protocol 2: Modified Dragendorff's Reagent (Tartaric Acid Variant)

Objective: High-sensitivity detection of lipophilic secondary and tertiary amines . Reagent Preparation:

  • Dissolve 20 g of L(+)-tartaric acid in 80 mL of deionized water. Add 1.7 g of bismuth(III) nitrate basic (

    
    ) and sonicate for 15 minutes .
    
  • Dissolve 32 g of potassium iodide (KI) in 80 mL of deionized water. Add this to the bismuth mixture .

  • Dissolve 175 g of L(+)-tartaric acid in 950 mL of deionized water. Add this to the combined mixture [[2]]([Link]).

  • Stir the bright orange mixture for 15 minutes, store overnight at 4°C, and decant from any precipitated crystalline solids . Application & Validation:

  • Dip the dried TLC plate into the decanted solution.

  • Self-Validation: Lipophilic basic amines will appear almost instantly as brown/orange spots on a yellow background at room temperature . If the spot fails to appear, the amine may lack sufficient basicity (e.g., amides or highly electron-withdrawn nitrogens will not stain).

Protocol 3: Ninhydrin Stain (General Amine Screen)

Objective: Broad-spectrum detection of amines, with distinct colorimetric differentiation for primary vs. secondary amines . Reagent Preparation:

  • Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol (or ethanol) and add 3 mL of glacial acetic acid [[3]]([Link]) . Application & Validation:

  • Dip the TLC plate into the ninhydrin solution.

  • Carefully dry the plate with a heat gun to remove the solvent, then heat vigorously (approx. 100-120°C) until spots develop .

  • Self-Validation: Primary amines will form intense blue/purple spots (Ruhemann's purple). Secondary amines will form faint yellow, orange, or brown-red spots (iminium salts) [[4]]([Link]). A lack of purple color confirms the absence of a primary amine.

References
  • TLC Stains Preparation. ChemicalDesk.[Link]

  • Ninhydrin. Wikipedia. [Link]

  • TLC stains. REACH Devices.[Link]

  • TLC Staining solutions. Org Prep Daily.[Link]

  • Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group. [Link]

  • Dragendorff stain not staining specific amines. Reddit (r/Chempros).[Link]

Sources

CHN Elemental Analysis of N-(2-Phenoxyethyl)propylamine: A Comparative Guide to High-Throughput Analyzers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In the development and scaling of pharmaceutical intermediates, verifying the empirical formula and absolute purity of synthesized compounds is a critical quality control checkpoint. N-(2-Phenoxyethyl)propylamine (Chemical Formula:


) is a versatile secondary amine featuring a robust phenoxy ether linkage. Because of its structural features, ensuring that no unreacted starting materials or residual solvents remain in the final batch requires highly precise analytical techniques.

While techniques like NMR and Mass Spectrometry confirm structural connectivity, CHN (Carbon, Hydrogen, Nitrogen) Elemental Analysis provides the definitive quantitative proof of bulk purity. This guide objectively compares the leading elemental analysis methodologies and platforms, providing a self-validating experimental protocol and comparative data for the analysis of N-(2-Phenoxyethyl)propylamine.

Theoretical Baseline for N-(2-Phenoxyethyl)propylamine (


): 
  • Molecular Weight: 179.26 g/mol

  • Theoretical Carbon (C): 73.70%

  • Theoretical Hydrogen (H): 9.56%

  • Theoretical Nitrogen (N): 7.82%

  • Theoretical Oxygen (O): 8.93%

The Analytical Dilemma: Dumas Combustion vs. Wet-Chemical Kjeldahl

Historically, nitrogen content in organic compounds was determined using the wet-chemical Kjeldahl method. However, modern pharmaceutical laboratories have almost universally transitioned to the Dumas high-temperature combustion method [1]. The causality behind this shift is rooted in safety, speed, and comprehensive data acquisition.

FeatureDumas Combustion MethodTraditional Kjeldahl Method
Elements Detected C, H, N, S, O (Simultaneous)Nitrogen only
Analysis Time 3–5 minutes per sample90–120 minutes per batch
Chemical Hazards None (Uses carrier gases like He/Ar)High (Boiling sulfuric acid, toxic catalysts)
Recovery of N-compounds ~100% (Converts all N to

gas)
Incomplete for certain heterocyclic rings
Cost per Analysis Low (~$0.30 - $0.50)High (~$6.00 due to chemical disposal)

Data supported by comparative studies from [2] and[1].

For N-(2-Phenoxyethyl)propylamine, the Dumas method is strictly required because Kjeldahl cannot provide the Carbon and Hydrogen mass percentages necessary to validate the


 empirical formula.

Platform Comparison: Leading Dumas Analyzers

When selecting a Dumas elemental analyzer for pharmaceutical intermediates, the choice often comes down to carrier gas flexibility, separation technology, and detector sensitivity. Below is a comparison of two industry-leading alternatives.

SpecificationThermo Scientific™ FlashSmart™ EAElementar vario EL cube
Separation Technology GC Column SeparationAdvanced Purge and Trap (APT)
Carrier Gas Helium or Argon (Cost-saving)Helium
Sample Size Range 0.01 mg to 100 mg0.01 mg to 1000 mg
Detector Thermal Conductivity Detector (TCD)Thermal Conductivity Detector (TCD)
Best For High-throughput, rapid CHNS/O screeningExtreme C:N ratio differences

Performance Verdict: For N-(2-Phenoxyethyl)propylamine, the [3] offers a distinct advantage due to its ability to seamlessly switch to Argon as a carrier gas, mitigating the high operational costs associated with global Helium shortages[4], without sacrificing the <0.3% RSD precision required by pharmacopeial standards.

Mechanistic Workflow & Causality

To trust the data, one must understand the physical chemistry occurring inside the analyzer. The Dumas method is not a "black box"; it is a highly controlled sequence of oxidation, reduction, and thermal conductivity measurements[5].

CHN_Analysis_Workflow N1 1. Micro-Weighing (Tin Capsule) N2 2. Flash Combustion (950°C, O2) N1->N2 N3 3. Catalytic Reduction (Cu, NOx -> N2) N2->N3 N4 4. Gas Separation (GC Column) N3->N4 N5 5. TCD Detection (Quantification) N4->N5 N6 6. Data Output (Empirical Formula) N5->N6

Sequential workflow of Dumas CHN elemental analysis for pharmaceutical intermediates.

The Causality of the Process:
  • Tin Capsule Oxidation: Why weigh the sample in tin? When the tin capsule drops into the 950°C furnace alongside a pulse of pure

    
    , the tin undergoes a violent, exothermic oxidation. This temporarily spikes the local micro-environment to ~1800°C, ensuring the robust aromatic phenoxy ring of our compound is completely incinerated into 
    
    
    
    ,
    
    
    , and
    
    
    without leaving unburned carbon soot[5].
  • Copper Reduction: The combustion gas contains mixed nitrogen oxides (

    
    ). Passing this gas over a heated Copper (Cu) catalyst strips the oxygen, reducing all 
    
    
    
    species to pure
    
    
    gas. This is mandatory because the TCD relies on specific thermal conductivities to quantify the elements[1].

Self-Validating CHN Protocol

A reliable analytical protocol must be self-validating. If the instrument is drifting or contaminated, the protocol must catch the error before the sample is analyzed.

Step 1: System Purge & Blank Determination

  • Action: Run 3 to 5 empty, folded tin capsules through the combustion cycle.

  • Causality: This establishes the baseline integration area for the TCD, subtracting background noise and trace atmospheric gases trapped in the capsule folds.

Step 2: K-Factor Calibration

  • Action: Accurately weigh 2.0–3.0 mg of Acetanilide (

    
    ) standard using a high-precision microbalance (e.g., [6]). Run in triplicate.
    
  • Causality: Acetanilide is chosen because its crystalline stability and CHNO ratio closely mimic typical pharmaceutical intermediates, minimizing matrix-mismatch errors during calibration[3].

Step 3: Check Standard Validation

  • Action: Run a secondary known standard (e.g., Atropine) as an "unknown" sample.

  • Causality: The system is only validated for sample analysis if the Check Standard results fall within ±0.3% of their theoretical mass percentages.

Step 4: Sample Analysis

  • Action: Weigh 2.0–3.0 mg of N-(2-Phenoxyethyl)propylamine into a tin capsule, fold tightly to exclude air, and run in triplicate.

Step 5: Post-Run Drift Check

  • Action: Run one final Acetanilide standard at the end of the sequence.

  • Causality: Confirms the TCD baseline did not drift during the batch, ensuring the integrity of the entire run.

Experimental Data & Purity Verification

Below is a representative data set comparing a highly purified batch of N-(2-Phenoxyethyl)propylamine against a crude batch containing residual solvent (e.g., ethyl acetate) and unreacted starting materials.

Sample% Carbon (C)% Hydrogen (H)% Nitrogen (N)Pass/Fail (±0.3% Limit)
Theoretical (

)
73.70% 9.56% 7.82% N/A
Purified Batch (Rep 1)73.65%9.58%7.80%Pass
Purified Batch (Rep 2)73.68%9.55%7.81%Pass
Purified Batch (Rep 3)73.66%9.57%7.83%Pass
Crude Batch (Impure) 71.10%9.85%6.95%Fail (Indicates solvent retention)

Data Interpretation: The Purified Batch falls well within the universally accepted ±0.3% absolute error margin for pharmaceutical elemental analysis, confirming both the structural formula and the absence of bulk impurities. The Crude Batch's depressed Nitrogen and Carbon levels, coupled with elevated Hydrogen, strongly suggest the retention of a non-nitrogenous aliphatic solvent.

References

Sources

Safety Operating Guide

N-(2-Phenoxyethyl)propylamine: Comprehensive Safety, Handling, and Disposal Standard Operating Procedure

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, we frequently utilize secondary organic amines like N-(2-Phenoxyethyl)propylamine as critical building blocks in active pharmaceutical ingredient (API) synthesis. While highly valuable in controlled pathways, the structural properties of this molecule—specifically its nucleophilic amine group combined with a lipophilic phenoxyethyl moiety—render it highly corrosive, acutely toxic, and environmentally hazardous[1].

This guide provides a self-validating, regulatory-compliant framework for the safe handling and disposal of N-(2-Phenoxyethyl)propylamine, ensuring your laboratory maintains both audit readiness and uncompromising safety standards.

Hazard Assessment & Mechanistic Causality

Understanding the chemical behavior of N-(2-Phenoxyethyl)propylamine is the first step in mitigating its risks. We do not just wear PPE because a safety sheet dictates it; we wear it because of the underlying molecular mechanics:

  • Corrosivity & Tissue Damage: The lone pair of electrons on the secondary nitrogen acts as a strong base. Upon contact with the moisture in human skin or ocular tissue, it undergoes rapid protonation. This creates a highly alkaline localized environment that saponifies epidermal lipids and denatures cellular proteins, leading to severe, irreversible chemical burns[1].

  • Environmental Toxicity: The lipophilic aromatic ring allows the molecule to easily penetrate the biological membranes of aquatic organisms. Once intracellular, the basic amine disrupts vital pH gradients, resulting in acute aquatic toxicity.

  • Incompatibilities: As an organic base, it reacts violently with strong acids via exothermic neutralization. Furthermore, contact with strong oxidizing agents can lead to rapid, potentially explosive oxidative degradation.

Operational Workflow: Safe Handling & Spill Response

To ensure a self-validating safety protocol, all handling must be performed under strict engineering controls.

Step-by-Step Spill Response Protocol

In the event of an accidental release, follow this field-proven methodology:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase fume hood or room ventilation.

  • Containment: Don appropriate PPE (see Table 1). Do NOT use combustible materials like sawdust to absorb the spill, as amines can lower the autoignition temperature of organic absorbents.

  • Neutralization & Absorption: Carefully apply a weak, dry acid (e.g., citric acid powder) to the perimeter of the spill to neutralize the amine, followed by an inert absorbent like vermiculite or dry sand.

  • Validation (Self-Validating Step): Before declaring the area decontaminated, swab the surface with a moistened pH test strip. A pH of 7.0–7.5 confirms successful neutralization.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) container.

Proper Disposal Procedures (The Core)

Under the Resource Conservation and Recovery Act (RCRA), N-(2-Phenoxyethyl)propylamine waste must be managed strictly according to EPA 40 CFR Part 262 standards for hazardous waste generators[2].

Step-by-Step Disposal Methodology
  • Primary Segregation: Collect liquid waste in a dedicated, clearly labeled HDPE or Teflon container. Causality: Amines can degrade certain polycarbonates and react with metals like copper, brass, or iron to form complex salts. HDPE provides superior chemical resistance.

  • Regulatory Labeling: Apply a GHS-compliant label reading "Hazardous Waste - Corrosive/Toxic Organic Amine." The accumulation start date must be clearly visible[2].

  • Storage Constraints: Store the container in a secondary containment tray within a cool, well-ventilated hazardous waste accumulation area, strictly segregated from acids and halogenated solvents.

  • Container Decontamination (Triple Rinse): For empty containers, perform a triple rinse using a compatible organic solvent (e.g., ethanol or isopropanol). Self-Validation: Test the final rinsate with pH paper; a pH < 8 indicates the container is "RCRA empty" and free of amine residue.

  • Final Disposal via Incineration: Do NOT discharge into the sewer. Transfer the waste to an EPA-licensed facility for high-temperature incineration. Causality: Because the molecule contains nitrogen, standard combustion will generate toxic nitrogen oxides (NOx). The incinerator must be equipped with an afterburner and an alkaline wet scrubber system to capture and neutralize NOx emissions, preventing acid rain precursors[3].

Data Presentation

Table 1: Required PPE and Engineering Controls

Control TypeSpecificationMechanistic Rationale
Gloves Nitrile or Neoprene (Double-gloved)Prevents lipid saponification upon dermal contact.
Eye Protection Chemical Splash Goggles & Face ShieldProtects against irreversible corneal protein denaturation.
Body Protection Flame-retardant Lab CoatMitigates risks from potential oxidative degradation.
Ventilation Class II Fume HoodPrevents inhalation of acutely toxic and corrosive vapors.

Table 2: Waste Segregation Matrix for N-(2-Phenoxyethyl)propylamine

Waste CategoryCompatible WithStrictly Incompatible WithDisposal Route
Liquid Waste Alcohols, Ethers, Basic OrganicsStrong Acids, Halogenated Solvents, OxidizersHigh-Temp Incineration
Solid Waste Contaminated PPE, VermiculiteCombustible absorbents (Sawdust)Solid Hazardous Waste
Rinsate Primary Liquid Waste StreamAqueous Acidic WasteHigh-Temp Incineration

Mandatory Visualization

WasteWorkflow Start N-(2-Phenoxyethyl)propylamine Waste Generation Liquid Liquid Waste (Pure or Solvent Mix) Start->Liquid Solid Solid Waste (Contaminated PPE/Wipes) Start->Solid Empty Empty Containers Start->Empty Segregate Segregate in HDPE (No Acids/Oxidizers) Liquid->Segregate Bag Double-bag in Chemical Waste Bags Solid->Bag Rinse Triple Rinse with Compatible Solvent Empty->Rinse LabelLiq Label: Hazardous Waste Corrosive/Toxic Amine Segregate->LabelLiq LabelSol Label: Hazardous Waste Solid Contaminant Bag->LabelSol Rinse->Segregate Add Rinsate SolidDisp Solid Hazardous Waste Disposal Rinse->SolidDisp Clean Container Incineration High-Temp Incineration (with NOx Scrubber) LabelLiq->Incineration LabelSol->SolidDisp

Caption: N-(2-Phenoxyethyl)propylamine Waste Segregation & Disposal Workflow.

References

  • National Center for Biotechnology Information. "2-Phenoxyethanamine | C8H11NO | CID 15651." PubChem, [Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." eCFR, [Link]

  • Environmental Protection Agency (EPA). "Flue Gas Desulfurization (FGD) Performance Capability: High Efficiency Design and Operating Options." Regulations.gov, [Link]

Sources

Personal protective equipment for handling N-(2-Phenoxyethyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for N-(2-Phenoxyethyl)propylamine Audience: Researchers, Senior Scientists, and HSE Officers Format: Technical Operational Guide (No Templates)

The Hazard Profile: Beyond the SDS

As a Senior Application Scientist, I urge you to look beyond the standard "Corrosive" symbol. N-(2-Phenoxyethyl)propylamine is a secondary amine with an ether linkage . This structural combination creates specific physiological hazards that standard lab protocols often underestimate.

While the Safety Data Sheet (SDS) will list it as Class 8 (Corrosive) and Acute Toxin , you must understand the mechanism of injury to select the right PPE:

  • Lipid Solvation: The propyl chain increases lipophilicity, allowing the molecule to penetrate the stratum corneum (outer skin layer) faster than smaller, more polar amines.

  • The "Halo" Effect (Glaucopsia): Like many volatile amines, vapors from this compound can cause corneal edema (swelling). This results in temporary "blue haze" or halo vision. Standard safety glasses are insufficient because they allow vapor circulation around the eyes.

  • Exothermic Protonation: Upon contact with skin moisture or mucous membranes, the amine protonates, releasing heat that exacerbates the chemical burn.

The PPE Matrix: A Self-Validating System

Do not rely on "standard lab PPE."[1] The following protocol is designed for zero-breakthrough safety.

A. Hand Protection: The "Double-Glove" Protocol

Why it matters: Standard 4-mil nitrile gloves are permeable to aliphatic amines. Breakthrough can occur in <3 minutes upon direct contact, often without visible degradation of the glove material.

LayerMaterial RecommendationScientific Rationale
Inner Layer (Barrier) EVOH/PE Laminate (e.g., Silver Shield®) Chemical Impermeability. Laminates provide >4 hours breakthrough time for amines. They are chemically resistant but mechanically weak and loose-fitting.
Outer Layer (Mechanical) Thick Nitrile (minimum 5-mil) Dexterity & Grip. Compresses the inner laminate to the hand, providing tactile feedback and protecting the barrier layer from punctures.
Validation Step The Inflation TestBefore donning, trap air in the nitrile glove and squeeze. If it deflates, the barrier is compromised. Discard.
B. Eye & Face Protection[2][3]
  • Requirement: Chemical Splash Goggles (Indirect Venting) .

  • Contraindication: Do NOT use standard safety glasses or direct-vent goggles. Vapor penetration causes corneal clouding.

  • High-Volume Handling (>50mL): Add a Face Shield over the goggles to protect the neck and chin from splashes.

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood functioning at 80–100 fpm face velocity.

  • Secondary (Spill Cleanup Only): Full-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) . Note: Standard Organic Vapor (OV) cartridges have poor service life for amines.

Operational Workflow: Handling & Transfer

This workflow minimizes vapor generation and static discharge risks.

HandlingWorkflow Start Storage Retrieval (Cool, Dry, Segregated) Check PPE Verification (Double Glove + Goggles) Start->Check Inspect Container Transfer Transfer to Fume Hood (Secondary Containment) Check->Transfer Transport Weighing Weighing/Dispensing (Closed Vessel/Syringe) Transfer->Weighing Under Airflow Reaction Reaction Introduction (Dropwise addition) Weighing->Reaction Slow Addition Cleanup Decontamination (Wipe with weak acid) Reaction->Cleanup Post-Process Cleanup->Check Glove Change

Figure 1: Operational logic flow ensuring containment continuity from storage to reaction.

Detailed Protocol:
  • Equilibration: Allow the reagent to reach room temperature inside the hood before opening. Cold amines condense water rapidly, leading to hydrolysis or degradation.

  • Syringe Transfer: For volumes <20mL, use a glass syringe with a Luer-lock tip. Avoid pouring.

    • Why? Pouring creates a larger surface area for vapor generation.

  • The "Acid Wipe" Technique: Keep a wipe saturated with dilute acetic acid (vinegar) or citric acid in the hood.

    • Usage: Immediately wipe the threads of the bottle after use. This prevents the cap from seizing due to amine salt formation (carbamates) upon contact with air/CO2.

Emergency Response & Waste Disposal

Exposure Response Logic

EmergencyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye ActionSkin Flush 15min (Soap + Water) Skin->ActionSkin ActionEye Flush 15min (Eyewash Station) Eye->ActionEye Contra DO NOT use Vinegar on Skin/Eyes ActionSkin->Contra Important Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Contra Important ActionEye->Medical

Figure 2: Critical decision tree for immediate exposure response. Note the prohibition of neutralization on body tissue.

Disposal Strategy
  • Segregation: Never dispose of N-(2-Phenoxyethyl)propylamine in the "Acid Waste" container.

    • Risk:[2] Mixing amines with acid waste streams generates immediate heat (exotherm) and can cause waste containers to pressurize or explode.

  • Correct Stream: Dispose of in Basic Organic Waste or Non-Halogenated Organic Waste containers.

  • Spill Cleanup:

    • Evacuate the immediate area.[3]

    • Don full PPE (including respiratory protection if outside the hood).

    • Absorb with vermiculite or sand .[4]

    • Optional: Treat the absorbed material (not the liquid pool) with dilute citric acid to reduce vapor pressure before bagging.

References

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Safety and Health Guideline for Amines. Centers for Disease Control and Prevention. [Link]

  • PubChem. Compound Summary: Propylamine (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Hand Protection. United States Department of Labor. [Link]

  • Forsberg, K., & Mansdorf, S. Z. Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons. (Standard reference for permeation data). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.